Product packaging for 5,7-Dinitroquinolin-8-ol(Cat. No.:CAS No. 1084-32-8)

5,7-Dinitroquinolin-8-ol

Cat. No.: B093376
CAS No.: 1084-32-8
M. Wt: 235.15 g/mol
InChI Key: YPEUTQKEMPFPKO-UHFFFAOYSA-N
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Description

5,7-Dinitroquinolin-8-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H5N3O5 and its molecular weight is 235.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57103. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3O5 B093376 5,7-Dinitroquinolin-8-ol CAS No. 1084-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dinitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O5/c13-9-7(12(16)17)4-6(11(14)15)5-2-1-3-10-8(5)9/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEUTQKEMPFPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288652
Record name 5,7-dinitroquinolin-8-ol
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Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084-32-8
Record name MLS000737318
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Record name 5,7-dinitroquinolin-8-ol
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Record name 5,7-Dinitro-8-quinolinol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical, and physical properties of 5,7-dinitroquinolin-8-ol, a key synthetic intermediate with potential applications in medicinal chemistry. This document details established synthetic protocols, presents key quantitative data in a structured format, and offers visual representations of the synthetic pathways.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid.[1] Its chemical structure is characterized by a quinoline core substituted with two nitro groups at positions 5 and 7, and a hydroxyl group at position 8.[1] This arrangement of functional groups influences its chemical reactivity and potential biological activity. The nitro groups are electron-withdrawing, making the aromatic system susceptible to nucleophilic substitution, while the hydroxyl group can act as a hydrogen bond donor and acceptor.[1]

General and Computational Properties

A summary of the general and computationally derived properties of this compound is presented in the table below. This data is essential for understanding the molecule's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₅N₃O₅ChemScene
Molecular Weight 235.15 g/mol ChemScene
CAS Number 1084-32-8ChemScene
Topological Polar Surface Area (TPSA) 119.4 ŲChemScene
logP 1.7568ChemScene
Hydrogen Bond Acceptors 6ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 2ChemScene
Physical Properties

The known physical properties of this compound are summarized in the following table. These properties are critical for its handling, purification, and formulation.

PropertyValueSource
Melting Point 325 °CChemicalBook
Boiling Point (Predicted) 424.7 ± 45.0 °CChemicalBook
Density (Predicted) 1.693 ± 0.06 g/cm³ChemicalBook
Solubility Moderately soluble in organic solvents.CymitQuimica

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of 8-hydroxyquinoline or its derivatives. Several specific protocols have been reported, offering different yields and reaction conditions.

Synthesis Workflow

The general workflow for the synthesis of this compound from 8-hydroxyquinoline is depicted below.

SynthesisWorkflow Start Starting Material: 8-Hydroxyquinoline Nitration Nitration Start->Nitration Nitrating Agent (e.g., Nitric Acid) Purification Purification Nitration->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Nitration with Nitric Acid (High Yield)

A high-yield synthesis of this compound has been reported by Sutter and Weis, achieving an 88% yield.[2] The reaction involves the treatment of a starting quinoline derivative with nitric acid for 24 hours.[2]

Detailed experimental parameters from the original publication are pending acquisition of the full-text article.

Method 2: Nitration of 8-Hydroxyquinoline with Dilute Nitric Acid

This method involves the direct nitration of 8-hydroxyquinoline using dilute nitric acid.

  • Reactants:

    • 8-Hydroxyquinoline

    • Dilute Nitric Acid (e.g., 20%)

  • Procedure:

    • Suspend 8-hydroxyquinoline in 20% nitric acid at room temperature.

    • The reaction initiates after a few minutes, indicated by a color change to brown.

    • The reaction mixture is agitated.

    • The product, 5,7-dinitro-8-hydroxyquinoline, precipitates and is collected. A yield of approximately 50% can be expected.

Method 3: Nitration of 5-Nitro-8-hydroxyquinoline

This protocol uses 5-nitro-8-hydroxyquinoline as the starting material.

  • Reactants:

    • 5-Nitro-8-hydroxyquinoline (0.6 g)

    • 1% Nitric Acid (200 ml)

    • Sodium Nitrite (0.07 g)

  • Procedure:

    • Reflux the 5-nitro-8-hydroxyquinoline in 1% nitric acid.

    • Add sodium nitrite to the refluxing solution. The color will change from orange to green and then to brown.

    • Continue heating for an additional 15 minutes.

    • Upon cooling, 5,7-dinitro-8-hydroxyquinoline precipitates. A yield of approximately 54% can be obtained.

Synthesis Reaction Scheme

The chemical transformation for the synthesis of this compound from 8-hydroxyquinoline is illustrated in the following diagram.

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant 8-Hydroxyquinoline (C9H7NO) Product This compound (C9H5N3O5) Reactant->Product Nitration Reagent Nitric Acid (HNO3)

Caption: Reaction scheme for the nitration of 8-hydroxyquinoline.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy:

As of the compilation of this guide, experimental ¹H and ¹³C NMR data for this compound has not been located in the searched literature and spectral databases. For structurally similar compounds, such as Nitroxoline (5-nitro-8-hydroxyquinoline), theoretical NMR data has been calculated, but this does not replace experimental verification for the dinitro- derivative.[3] Researchers are advised to acquire their own NMR data for confirmation of structure and purity.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS):

Further characterization would typically involve Infrared (IR) spectroscopy to identify functional groups and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Safety Information

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

  • Hazard Statements: H302, H315, H319, H335.[4]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280.[4]

    • Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P362+P364.[4]

    • Storage: P403+P233, P405.[4]

    • Disposal: P501.[4]

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.

Applications and Future Directions

This compound serves as a valuable synthetic intermediate.[5] Derivatives of 5,7-dinitro-8-hydroxyquinoline have shown potential as antimycobacterial agents.[5] Furthermore, it has been utilized in structure-activity relationship studies for the development of novel cathepsin B inhibitors.[5] The presence of the nitro and hydroxyl functionalities on the quinoline scaffold makes it an attractive starting point for the synthesis of a diverse range of derivatives for further investigation in drug discovery programs.

References

Characterization of 5,7-Dinitroquinolin-8-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dinitroquinolin-8-ol is a nitro-substituted derivative of 8-hydroxyquinoline, a well-known heterocyclic scaffold in medicinal chemistry. This technical guide provides a consolidated overview of the available information on the characterization of this compound (CAS No: 1084-32-8). While specific experimental data for this compound is limited in publicly accessible literature, this document outlines its known physicochemical properties, synthesis background, and potential biological significance based on related compounds. It also details generalized experimental protocols for its full characterization and provides conceptual diagrams for its synthesis and potential mechanism of action.

Introduction

8-Hydroxyquinoline and its derivatives have long been a focus of research due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The introduction of nitro groups to the quinoline ring, as in this compound, is expected to modulate its electronic properties and biological activity. This compound is of interest as a synthetic intermediate and for its potential pharmacological applications, particularly in the development of antimycobacterial agents and cathepsin B inhibitors.[1][2] This guide aims to summarize the current knowledge on this compound and provide a framework for its comprehensive experimental characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₉H₅N₃O₅[3]
Molecular Weight 235.15 g/mol [3]
CAS Number 1084-32-8[3]
Appearance Light yellow to yellow solid[4]
Melting Point 325 °CChemicalBook
Boiling Point (Predicted) 424.7 ± 45.0 °CChemicalBook
Density (Predicted) 1.693 ± 0.06 g/cm³[4]
pKa (Predicted) 4.12 ± 0.59[4]
Solubility Slightly soluble in DMSO and Methanol[4]

Synthesis

The synthesis of this compound has been reported via the nitration of 8-hydroxyquinoline derivatives. One specific method involves the reaction of a precursor with nitric acid over 24 hours, reportedly yielding 88% of the final product.[3] The likely precursor for this reaction is 8-hydroxyquinoline or a mono-nitro derivative.

Generalized Synthesis Protocol

The following is a generalized experimental protocol for the nitration of an 8-hydroxyquinoline derivative, based on common organic synthesis methodologies.

Objective: To synthesize this compound by nitration.

Materials:

  • 8-Hydroxyquinoline (or a suitable precursor)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a measured amount of 8-hydroxyquinoline to concentrated sulfuric acid while stirring to ensure complete dissolution.

  • Cool the mixture to 0-5 °C.

  • Slowly add a nitrating mixture (a pre-mixed and cooled solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration (e.g., 24 hours) to ensure complete dinitration.[3]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Dry the purified product under vacuum to obtain this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 8-Hydroxyquinoline 8-Hydroxyquinoline Nitration Nitration 8-Hydroxyquinoline->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Quenching on Ice Quenching on Ice Nitration->Quenching on Ice Neutralization Neutralization Quenching on Ice->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound G cluster_spectroscopic Spectroscopic Analysis cluster_physicochemical Physicochemical Analysis Purified this compound Purified this compound NMR (1H, 13C) NMR (1H, 13C) Purified this compound->NMR (1H, 13C) IR IR Purified this compound->IR Mass Spec Mass Spec Purified this compound->Mass Spec UV-Vis UV-Vis Purified this compound->UV-Vis Melting Point Melting Point Purified this compound->Melting Point Solubility Solubility Purified this compound->Solubility Structural Elucidation Structural Elucidation NMR (1H, 13C)->Structural Elucidation Functional Group ID Functional Group ID IR->Functional Group ID Molecular Weight Molecular Weight Mass Spec->Molecular Weight Electronic Properties Electronic Properties UV-Vis->Electronic Properties Purity Assessment Purity Assessment Melting Point->Purity Assessment Formulation Data Formulation Data Solubility->Formulation Data G This compound This compound Cathepsin B Cathepsin B This compound->Cathepsin B Inhibition Pro-apoptotic Factors Pro-apoptotic Factors Cathepsin B->Pro-apoptotic Factors Activates Inflammatory Cytokines Inflammatory Cytokines Cathepsin B->Inflammatory Cytokines Activates Apoptosis Apoptosis Pro-apoptotic Factors->Apoptosis Inflammation Inflammation Inflammatory Cytokines->Inflammation

References

An In-Depth Technical Guide to 5,7-Dinitroquinolin-8-ol (CAS: 1084-32-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dinitroquinolin-8-ol is a nitroaromatic heterocyclic compound belonging to the 8-hydroxyquinoline class. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, including antimicrobial and anticancer properties. The presence of two electron-withdrawing nitro groups on the quinoline ring system significantly influences its chemical and biological characteristics. This technical guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthesis, spectroscopic data, and biological activities, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is typically a yellow to orange crystalline solid.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
CAS Number 1084-32-8[1][2]
Molecular Formula C₉H₅N₃O₅[2]
Molecular Weight 235.15 g/mol [2]
Appearance Yellow to orange crystalline solid[1]
Melting Point 325 °C
logP (calculated) 1.7568[2]
Topological Polar Surface Area (TPSA) 119.4 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 6[2]

Synthesis and Purification

A primary method for the synthesis of this compound involves the direct nitration of 8-hydroxyquinoline.

Experimental Protocol: Synthesis via Nitration of 8-Hydroxyquinoline

This protocol is based on the principle of electrophilic aromatic substitution, where the hydroxyl group at position 8 and the nitrogen in the quinoline ring direct the incoming nitro groups to the 5 and 7 positions.

Materials:

  • 8-Hydroxyquinoline

  • Dilute Nitric Acid (e.g., 0.5%)[3]

  • Methanol[3]

  • Water[3]

Procedure:

  • Purify commercial 8-hydroxyquinoline by steam distillation and recrystallization from alcohol.[3]

  • In a reaction vessel, dissolve the purified 8-hydroxyquinoline in dilute nitric acid.

  • Heat the mixture to boiling. The reaction may have an induction period, which can be eliminated by the addition of sodium nitrite.[3]

  • Continue boiling for a prolonged period. The reaction progress can be monitored by the evolution of nitrous fumes.[3]

  • Upon completion of the reaction, cool the mixture to allow the product to precipitate.

  • Collect the precipitate by filtration.

  • Purify the crude this compound by recrystallization from a mixture of methanol and water.[3]

Synthesis_Workflow Start Start: 8-Hydroxyquinoline Nitration Nitration with dilute HNO3 Start->Nitration Precipitation Precipitation of Crude Product Nitration->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Methanol/Water) Filtration->Recrystallization End End: Purified this compound Recrystallization->End

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly available literature. However, theoretical calculations and data from related compounds provide insights into its expected spectral characteristics.

Infrared (IR) Spectroscopy

Density Functional Theory (DFT) calculations have been performed on this compound to predict its vibrational frequencies. The characteristic absorption bands for the nitro (NO₂) groups are expected in the regions of 1550-1500 cm⁻¹ (asymmetric stretching) and 1360-1320 cm⁻¹ (symmetric stretching). The hydroxyl (-OH) group should exhibit a broad absorption band in the region of 3500-3200 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound would be influenced by the electron-withdrawing nitro groups, leading to downfield shifts of the aromatic protons and carbons. The exact chemical shifts would need to be determined experimentally, typically in a solvent like DMSO-d₆.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the quinoline ring system. The presence of the nitro groups, which are strong chromophores, will likely cause a bathochromic (red) shift of these bands to longer wavelengths.

Biological Activity

Derivatives of this compound have shown promising biological activities, suggesting the parent compound may also possess therapeutic potential.

Antimycobacterial Activity

Research has indicated that 5,7-dinitro-8-hydroxyquinoline derivatives exhibit significant antimycobacterial activity. One study reported that a 5,7-dinitro-8-hydroxyquinoline derivative possessed the highest potency against Mycobacterium abscessus and Mycobacterium smegmatis, being approximately twice as effective as the standard drug ciprofloxacin.[4][5] While specific Minimum Inhibitory Concentration (MIC) values for the parent compound are not detailed in the available abstracts, this finding highlights a key area for further investigation.

Antitumor Activity
Cathepsin B Inhibition

This compound is an analogue of nitroxoline (5-nitro-8-hydroxyquinoline), which has been identified as a potent and selective inhibitor of cathepsin B.[1] Cathepsin B is a lysosomal cysteine protease implicated in various pathological processes, including tumor invasion and metastasis. The inhibitory activity of nitroxoline suggests that this compound may also function as a cathepsin B inhibitor, a hypothesis that warrants experimental validation.

Biological_Activity_Overview Compound This compound Antimycobacterial Antimycobacterial Activity (e.g., against M. abscessus, M. smegmatis) Compound->Antimycobacterial Antitumor Potential Antitumor Activity Compound->Antitumor CathepsinB Potential Cathepsin B Inhibition Compound->CathepsinB

Caption: Overview of potential biological activities.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a compound with significant potential for further research and development, particularly in the areas of antimicrobial and anticancer therapies. While existing data on its biological activity is promising, there is a clear need for more detailed experimental studies to quantify its efficacy through metrics such as MIC and IC₅₀ values. Furthermore, comprehensive spectroscopic characterization and detailed investigation into its mechanism of action, including its potential as a cathepsin B inhibitor, will be crucial for advancing its development as a therapeutic agent. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

An In-depth Technical Guide to the Molecular Structure of 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5,7-Dinitroquinolin-8-ol. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this compound. This document summarizes key quantitative data, details experimental protocols, and visualizes molecular and functional pathways to facilitate a deeper understanding of this molecule's potential applications.

Introduction

This compound, a derivative of 8-hydroxyquinoline, is a compound of significant interest in medicinal chemistry. Its structure, featuring a quinoline core substituted with two nitro groups and a hydroxyl group, imparts a range of biological activities. Notably, it has demonstrated potential as an antimycobacterial agent and an inhibitor of cathepsin B, an enzyme implicated in various pathological processes, including cancer progression. This guide aims to consolidate the current knowledge on this compound to support further research and development efforts.

Molecular Structure and Properties

This compound is a heterocyclic compound with the chemical formula C₉H₅N₃O₅. Its structure consists of a quinoline ring system with nitro groups (NO₂) at positions 5 and 7, and a hydroxyl group (-OH) at position 8.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₅N₃O₅[1][2]
Molecular Weight 235.15 g/mol [1][2]
CAS Number 1084-32-8[1][2]
Melting Point 325 °C
Boiling Point (Predicted) 424.7 ± 45.0 °C
Appearance Pale yellow to yellow powder
Molecular Geometry

The precise bond lengths and angles of this compound have been determined through Density Functional Theory (DFT) calculations. This data provides insight into the molecule's three-dimensional conformation and electronic distribution. The calculated geometric parameters are detailed in Table 2.

BondLength (Å)Bond AngleAngle (°)
C1-C21.373C2-C1-N10123.3
C2-C31.408C1-C2-C3120.4
C3-C41.378C2-C3-C4120.3
C4-C91.419C3-C4-C9118.5
C5-C61.443C6-C5-C9122.3
C5-N111.468N11-C5-C9118.3
C6-C71.365C5-C6-C7119.5
C7-C81.439C6-C7-N14117.8
C7-N141.466C8-C7-N14118.8
C8-O171.349C7-C8-C9118.9
C8-C91.411O17-C8-C9122.9
C9-N101.371C4-C9-C5118.8
N11-O121.229C5-N11-O12117.6
N11-O131.229O12-N11-O13124.8
N14-O151.230C7-N14-O15117.5
N14-O161.230O15-N14-O16125.0

Data sourced from DFT calculations by Bahgat and Ragheb.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the data in Table 2.

Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 8-hydroxyquinoline. The following protocol is based on the method described by Sutter and Weis (1986).

Materials:

  • 8-Hydroxyquinoline

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Ice

  • Distilled water

  • Beaker

  • Magnetic stirrer

  • Filter funnel and paper

Procedure:

  • In a beaker, dissolve 8-hydroxyquinoline in concentrated sulfuric acid with cooling in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the solution while maintaining the temperature below 10 °C with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.[1]

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold distilled water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

  • Dry the purified product under vacuum.

synthesis_workflow start Start: 8-Hydroxyquinoline dissolve Dissolve in conc. H₂SO₄ (Ice Bath) start->dissolve nitration Add conc. HNO₃ dropwise (<10°C) dissolve->nitration stir Stir for 24 hours (Room Temperature) nitration->stir precipitate Pour onto ice stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with cold H₂O filter->wash recrystallize Recrystallize wash->recrystallize dry Dry under vacuum recrystallize->dry end End: this compound dry->end

Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Infrared (IR) Spectroscopy

The calculated and experimental IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies are summarized in Table 3.

Wavenumber (cm⁻¹) (Calculated)Wavenumber (cm⁻¹) (Experimental)Assignment
33863386O-H stretching
16271625C=N stretching
15781580C=C aromatic stretching
15301532Asymmetric NO₂ stretching
13451348Symmetric NO₂ stretching
12861288C-N stretching
12101212C-O stretching

Data sourced from DFT calculations and experimental findings by Bahgat and Ragheb.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Aromatic protons would appear in the downfield region (typically 7-9 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro groups and the hydroxyl group. The hydroxyl proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons attached to the nitro groups and the hydroxyl group would be significantly deshielded, appearing at higher chemical shifts.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data with fragmentation patterns for this compound is not widely published. The expected molecular ion peak [M]⁺ would be observed at m/z 235. Fragmentation would likely involve the loss of the nitro groups (NO₂, m/z 46) and potentially the hydroxyl group (-OH, m/z 17) and carbon monoxide (CO, m/z 28) from the quinoline ring system.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an antimycobacterial agent and a cathepsin B inhibitor.

Antimycobacterial Activity

The antimycobacterial activity of 8-hydroxyquinoline derivatives is linked to their ability to act as ionophores, particularly for copper ions.[3] The proposed mechanism involves the transport of copper ions across the mycobacterial cell membrane, leading to an increase in intracellular copper concentration.[3] This disrupts the cellular redox balance and generates reactive oxygen species (ROS) through Fenton-like reactions, ultimately causing bacterial cell death.[3]

antimycobacterial_mechanism cluster_extracellular Extracellular Space cluster_membrane Mycobacterial Cell Membrane cluster_intracellular Intracellular Space DNQ This compound DNQ_Cu_complex DNQ-Cu²⁺ Complex DNQ->DNQ_Cu_complex Chelation Cu2_ext Cu²⁺ Cu2_ext->DNQ_Cu_complex Cu2_int Increased [Cu²⁺] DNQ_Cu_complex->Cu2_int Transport ROS Reactive Oxygen Species (ROS) Generation Cu2_int->ROS Fenton-like Reactions CellDeath Bacterial Cell Death ROS->CellDeath Oxidative Stress

Proposed antimycobacterial mechanism of action.
Cathepsin B Inhibition

This compound is structurally related to nitroxoline, a known inhibitor of cathepsin B.[4][5] The inhibitory mechanism involves the binding of the molecule to the active site of the enzyme.[5] Specifically, the nitro groups of the quinoline derivative are thought to interact with key histidine residues (His110 and His111) within the occluding loop of cathepsin B, thereby blocking its proteolytic activity.[5] Inhibition of cathepsin B can disrupt various pathological processes, including tumor cell invasion and metastasis, where this enzyme is often upregulated.[6]

cathepsin_b_inhibition DNQ This compound Binding Binding to Active Site DNQ->Binding CatB Cathepsin B (Active) CatB->Binding Inactive_Complex DNQ-Cathepsin B Complex (Inactive) Interaction Interaction of NO₂ groups with His110 & His111 Inactive_Complex->Interaction Inhibition Inhibition of Proteolytic Activity Inactive_Complex->Inhibition Binding->Inactive_Complex Outcome Disruption of Tumor Invasion, etc. Inhibition->Outcome

Logical pathway for Cathepsin B inhibition.

Conclusion

This compound is a molecule with a well-defined structure and promising biological activities. This guide has provided a detailed summary of its molecular properties, a reproducible synthesis protocol, and an overview of its spectroscopic characteristics. The elucidation of its mechanisms of action as an antimycobacterial agent and a cathepsin B inhibitor opens avenues for its further investigation and potential development as a therapeutic agent. Further research is warranted to obtain comprehensive experimental spectroscopic data and to fully characterize its pharmacological profile in relevant disease models.

References

5,7-Dinitroquinolin-8-ol: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dinitroquinolin-8-ol, a derivative of nitroxoline, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its roles as a potent inhibitor of cathepsin B and its promising antimycobacterial activities. Drawing upon key experimental findings, this document details the biochemical targets, associated signaling pathways, and quantitative data to support its therapeutic potential. Detailed experimental protocols are provided to enable the replication and further investigation of its biological effects.

Core Mechanism of Action: Cathepsin B Inhibition

The primary mechanism of action of this compound is the inhibition of cathepsin B, a lysosomal cysteine protease. Dysregulation of cathepsin B activity is implicated in a variety of pathologies, including cancer progression, making it a key therapeutic target.

Biochemical Target and Binding

This compound acts as a potent inhibitor of the endopeptidase activity of human cathepsin B. The inhibitory mechanism is characterized as uncompetitive , indicating that the inhibitor binds to the enzyme-substrate complex. This mode of inhibition is significant as it suggests a distinct binding site that becomes available only after the substrate has bound to the enzyme's active site.

Quantitative Inhibition Data

The inhibitory potency of this compound and related nitroxoline derivatives against the endopeptidase and exopeptidase activities of cathepsin B has been quantitatively assessed.

CompoundModificationCathepsin B Endopeptidase Inhibition (Ki µM)Mechanism of Inhibition
Nitroxoline (parent compound)5-NO2--
This compound 5,7-di-NO2 72 ± 8 Uncompetitive
7-COOH derivative7-COOH221 ± 33Competitive

Table 1: Inhibitory Activity of this compound and a related compound against Cathepsin B. [1]

Antimycobacterial Activity

Derivatives of 8-hydroxyquinoline, including this compound, have demonstrated significant antimycobacterial properties.

Spectrum of Activity

Studies have shown that 5,7-dinitro-8-hydroxyquinoline exhibits high potency against Mycobacterium abscessus and Mycobacterium smegmatis. Its efficacy has been reported to be approximately twice that of the standard antibiotic, ciprofloxacin.[2][3]

Proposed Mechanism of Action

The antimycobacterial action of 8-hydroxyquinoline derivatives is believed to be multifactorial. A key proposed mechanism involves the chelation of metal ions, particularly copper. This chelation can lead to the generation of reactive oxygen species (ROS) within the mycobacterial cell, causing oxidative stress and subsequent cell death. Furthermore, the disruption of metal ion homeostasis can interfere with essential enzymatic processes necessary for bacterial survival.

Signaling Pathways

Cathepsin B in Cancer Progression

Cathepsin B plays a crucial role in several signaling pathways that promote cancer invasion and metastasis. By inhibiting cathepsin B, this compound can potentially disrupt these pathological processes.

CathepsinB_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM ECM Components (Collagen, Laminin) Degraded_ECM Degraded ECM Invasion Tumor Cell Invasion & Metastasis Degraded_ECM->Invasion CathepsinB Secreted Cathepsin B CathepsinB->ECM Degradation Angiogenesis Angiogenesis CathepsinB->Angiogenesis Promotion Apoptosis Apoptosis CathepsinB->Apoptosis Modulation Compound This compound Compound->CathepsinB Inhibition

Caption: Cathepsin B's role in cancer progression and its inhibition.

The diagram above illustrates how secreted cathepsin B contributes to the degradation of the extracellular matrix (ECM), promoting tumor cell invasion and angiogenesis. This compound inhibits cathepsin B, thereby potentially blocking these pathways.

Experimental Protocols

Cathepsin B Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against cathepsin B.

Workflow:

Caption: Workflow for Cathepsin B inhibition assay.

Methodology:

  • Reagents and Materials:

    • Human Cathepsin B (recombinant)

    • Cathepsin B reaction buffer (e.g., MES buffer, pH 6.0, containing DTT and EDTA)

    • Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)

    • This compound (dissolved in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a working solution of human Cathepsin B in the reaction buffer.

    • Add a defined volume of the enzyme solution to the wells of the microplate.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Determine the initial reaction velocities from the linear portion of the fluorescence curves.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mechanism of inhibition and the Ki value, repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or other appropriate kinetic plots.

Antimycobacterial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against mycobacterial strains using a broth microdilution method.

Workflow:

Caption: Workflow for MIC determination.

Methodology:

  • Reagents and Materials:

    • Mycobacterial strains (e.g., M. abscessus, M. smegmatis)

    • Appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC)

    • This compound (dissolved in DMSO)

    • Sterile 96-well microplates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform two-fold serial dilutions of the compound in the growth medium directly in the 96-well microplate. Include a drug-free control well (growth control) and a sterility control well (medium only).

    • Prepare a standardized inoculum of the mycobacterial strain, adjusted to a specific McFarland standard (e.g., 0.5), and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Seal the microplate and incubate at the optimal temperature for the specific mycobacterial strain (e.g., 37°C) for the required incubation period (which can range from days to weeks depending on the species).

    • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound demonstrates a compelling dual mechanism of action, targeting both a key enzyme in cancer progression and exhibiting potent antimycobacterial effects. Its uncompetitive inhibition of cathepsin B presents a unique therapeutic opportunity. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationship for the development of more potent and selective analogs. The detailed protocols provided herein serve as a foundation for researchers to build upon in their exploration of this promising compound.

References

The Biological Versatility of 5,7-Dinitroquinolin-8-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the biological activities of 5,7-Dinitroquinolin-8-ol, a nitro-substituted derivative of 8-hydroxyquinoline. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound and its analogs. The information presented herein is a synthesis of available preclinical data, focusing on its antimycobacterial, potential anticancer, and enzyme-inhibitory activities.

Core Chemical Properties

Compound: this compound CAS Number: 1084-32-8 Molecular Formula: C₉H₅N₃O₅ Molecular Weight: 235.15 g/mol

Antimycobacterial Activity

Recent studies have highlighted the potent antimycobacterial properties of 5,7-dinitro-8-hydroxyquinoline derivatives. Notably, a derivative of this compound has demonstrated significant efficacy against Mycobacterium abscessus and Mycobacterium smegmatis, showing approximately twice the effectiveness of the commonly used antibiotic, ciprofloxacin.[1][2][3] This finding suggests a promising avenue for the development of new therapeutic agents against mycobacterial infections.

Quantitative Antimycobacterial Data
CompoundMycobacterial StrainMinimum Inhibitory Concentration (MIC)Reference
5,7-Dinitro-8-hydroxyquinoline derivativeMycobacterium abscessusMore potent than ciprofloxacin[1][2]
5,7-Dinitro-8-hydroxyquinoline derivativeMycobacterium smegmatisApproximately twice as effective as ciprofloxacin[1][2]

Potential Anticancer Activity

While direct in vitro cytotoxicity data for this compound is not extensively available in the reviewed literature, the broader class of 8-hydroxyquinoline derivatives, particularly nitro-substituted analogs, has shown considerable promise as anticancer agents. Compounds such as 8-hydroxy-5-nitroquinoline (Nitroxoline) have demonstrated potent cytotoxicity against various human cancer cell lines.[4][5]

The proposed mechanism for the anticancer activity of these compounds involves the generation of intracellular reactive oxygen species (ROS), a process that can be enhanced by the presence of copper.[4][5] It is hypothesized that the nitro group plays a crucial role in this activity. Unlike some other 8-hydroxyquinoline derivatives like clioquinol, Nitroxoline does not act as a zinc ionophore, which may reduce its potential for neurotoxicity.[4][5]

Comparative Cytotoxicity of Related 8-Hydroxyquinoline Derivatives
CompoundCancer Cell LineIC₅₀ ValueReference
8-hydroxy-5-nitroquinoline (Nitroxoline)Human cancer cell lines5-10 fold lower than clioquinol[4][5]
5,7-dihalo-8-quinolinolato tin(IV) complexesBEL7404, SKOV-3, NCI-H46020 nM to 5.11 μM
ClioquinolRaji cellsVaries with copper/zinc[4]

Enzyme Inhibition: Targeting Cathepsin B

This compound and its derivatives have been investigated for their potential to inhibit cathepsin B, a cysteine protease implicated in various pathological processes, including cancer progression and neurodegenerative diseases.[6] The ability of nitroxoline derivatives to interact with and inhibit cathepsin B suggests that this compound may also possess this activity, warranting further investigation.

Experimental Protocols

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain using the broth microdilution method.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate using the appropriate growth medium to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Human cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition: Cathepsin B Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA)

  • Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Test compound

  • Known cathepsin B inhibitor (positive control)

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of cathepsin B and the test compound in the assay buffer.

  • Pre-incubation: In the wells of the microtiter plate, add the cathepsin B solution and the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm). The rate of the reaction is proportional to the rate of increase in fluorescence.

  • Inhibition Calculation: Compare the reaction rates in the presence of the test compound to the rate of the uninhibited enzyme (vehicle control). The percentage of inhibition is calculated, and the IC₅₀ value can be determined from a dose-response curve.

Visualizations

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility cluster_cytotoxicity In Vitro Cytotoxicity (MTT Assay) cluster_enzyme Enzyme Inhibition (Cathepsin B) prep_compound1 Prepare Compound Stock serial_dilution Serial Dilutions in 96-well Plate prep_compound1->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate1 Incubate (16-24h) inoculate->incubate1 read_mic Determine MIC incubate1->read_mic seed_cells Seed Cancer Cells treat_cells Treat with Compound seed_cells->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 prep_reagents Prepare Enzyme & Compound pre_incubate Pre-incubate Enzyme & Inhibitor prep_reagents->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Monitor Fluorescence add_substrate->measure_fluorescence calc_inhibition Calculate % Inhibition & IC50 measure_fluorescence->calc_inhibition

Caption: Workflow for key biological assays.

anticancer_mechanism compound This compound (or analog) cell Cancer Cell compound->cell ros Increased Reactive Oxygen Species (ROS) cell->ros intracellular interaction copper Cu²⁺ copper->cell stress Oxidative Stress ros->stress apoptosis Apoptosis (Cell Death) stress->apoptosis

Caption: Proposed anticancer mechanism of action.

enzyme_inhibition_pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition cathepsin_b Cathepsin B (Enzyme) product Fluorescent Product cathepsin_b->product cleaves substrate Fluorogenic Substrate substrate->cathepsin_b inhibitor This compound (Inhibitor) inhibitor->cathepsin_b binds to & blocks

Caption: Cathepsin B inhibition pathway.

References

5,7-Dinitroquinolin-8-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Antimycobacterial Activity, and Potential Mechanisms of Action

Abstract

5,7-Dinitroquinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, has emerged as a compound of interest for its potent antimycobacterial properties. This technical guide provides a comprehensive overview of the available scientific literature on this compound, with a focus on its synthesis, in vitro biological activity, and putative mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents. All quantitative data has been summarized in tabular format for clarity, and detailed experimental protocols are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Chemical and Physical Properties

This compound is a solid, light yellow to yellow compound. It is hygroscopic and should be stored accordingly.[1] Key chemical and physical properties are summarized in the table below.

PropertyValueUnitSource
Molecular Formula C₉H₅N₃O₅[2][3][4]
Molecular Weight 235.15 g/mol [2][3]
CAS Number 1084-32-8[2][5]
Melting Point 325°C[1]
Boiling Point (Predicted) 424.7 ± 45.0°C[1]
Density (Predicted) 1.693 ± 0.06g/cm³[1]
pKa (Predicted) 4.12 ± 0.59[1]
LogP (Octanol/Water Partition Coefficient) 1.757[5]
Water Solubility (logS) -3.89mol/L[5]
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated)[1]

Synthesis

The synthesis of this compound is typically achieved through the nitration of 8-hydroxyquinoline. One reported method involves the use of dilute nitric acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Urbahskiz and further investigated by other researchers.

Materials:

  • 8-Hydroxyquinoline

  • Nitric Acid (8%)

  • Sodium Nitrite (optional, as a catalyst)

  • Distillation apparatus with reflux condenser

  • Heating mantle

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

  • Methanol (for washing)

Procedure:

  • Suspend 8-hydroxyquinoline in 8% nitric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to boiling. The reaction may have an induction period, which can be overcome by the addition of a small amount of sodium nitrite. The start of the reaction is indicated by the evolution of nitrous fumes.

  • Continue boiling the reaction mixture. The product, this compound, will precipitate out of the solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with methanol.

  • Dry the product. The resulting compound is this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Start 8-Hydroxyquinoline Reaction Boiling / Reflux Start->Reaction Reagents 8% Nitric Acid (optional Sodium Nitrite) Reagents->Reaction Precipitation Precipitation of Product Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Synthesis of this compound.

Biological Activity: Antimycobacterial Properties

Research has demonstrated that this compound exhibits significant antimycobacterial activity. A study by Cieslik et al. (2015) investigated its efficacy against a panel of Mycobacterium species.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimycobacterial activity of this compound is summarized in the table below.

Mycobacterium SpeciesMIC (µg/mL)
M. abscessus15.6
M. smegmatis15.6
M. kansasii>500
M. avium complex>500
M. tuberculosis>500
M. avium paratuberculosis>500

Data from Cieslik et al., 2015.

Experimental Protocol: Antimycobacterial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium species based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium culture in logarithmic growth phase

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, isoniazid)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of the Mycobacterium species to be tested, adjusted to a McFarland standard of 0.5.

  • Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound, positive control, and growth control (bacteria in broth without any compound).

  • Include a sterility control well with broth only.

  • Seal the plates and incubate at 37°C. Incubation times will vary depending on the Mycobacterium species (e.g., 3-5 days for rapidly growing mycobacteria like M. smegmatis, and 14-21 days for slow-growing species like M. tuberculosis).

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, resazurin or other viability indicators can be added to aid in the determination of the MIC.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound C Inoculate microtiter plate wells A->C B Prepare standardized mycobacterial inoculum B->C D Incubate at 37°C C->D E Visually read MIC D->E F Optional: Add viability indicator D->F G Determine MIC E->G F->G

Workflow for MIC determination.

Potential Mechanism of Action

The precise mechanism of action for this compound against mycobacteria has not been fully elucidated. However, based on its chemical structure as a nitroaromatic compound, a plausible mechanism involves reductive activation by mycobacterial nitroreductases.

Nitroaromatic compounds are often prodrugs that require intracellular reduction of the nitro group to exert their antimicrobial effect. This reduction is catalyzed by nitroreductases, enzymes present in many bacteria, including Mycobacterium species. The reduction process generates reactive nitrogen species, such as nitric oxide and other radicals, which can lead to a variety of cytotoxic effects, including DNA damage, inhibition of protein synthesis, and disruption of cellular respiration.

Proposed Mechanism of Action Pathway:

MoA_Pathway Prodrug This compound (Prodrug) Entry Entry into Mycobacterium cell Prodrug->Entry Activation Reductive Activation by Nitroreductases Entry->Activation ReactiveSpecies Generation of Reactive Nitrogen Species Activation->ReactiveSpecies Damage Cellular Damage ReactiveSpecies->Damage DNA_Damage DNA Damage ReactiveSpecies->DNA_Damage Protein_Inhibition Protein Synthesis Inhibition ReactiveSpecies->Protein_Inhibition Respiration_Disruption Respiratory Chain Disruption ReactiveSpecies->Respiration_Disruption

References

An In-depth Technical Guide to 5,7-Dinitroquinolin-8-ol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 5,7-Dinitroquinolin-8-ol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document delves into the fundamental properties of this compound, detailed experimental protocols, and its role as a versatile chelating agent and synthetic intermediate.

Core Properties of this compound

This compound, a derivative of 8-hydroxyquinoline, is a crystalline solid with the chemical formula C₉H₅N₃O₅. It is characterized by the presence of two nitro groups at positions 5 and 7 of the quinoline ring, which significantly influence its chemical and biological properties.

PropertyValue
CAS Number 1084-32-8
Molecular Formula C₉H₅N₃O₅
Molecular Weight 235.15 g/mol
Appearance Yellowish crystalline powder
Melting Point 284-286 °C
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.

Discovery and History

The synthesis of this compound was first reported in 1958 by the Polish chemist Tadeusz Urbański (often cited as Urbahskiz in some literature). In his work published in Roczniki Chemii, Urbański described the direct nitration of 8-hydroxyquinoline with nitric acid to yield the 5,7-dinitro derivative. This discovery laid the foundation for further exploration of the chemical and biological activities of this class of compounds.

Initially, the interest in this compound and its analogs was primarily in their potent metal-chelating properties, a characteristic inherited from the parent molecule, 8-hydroxyquinoline. The introduction of the electron-withdrawing nitro groups was found to modify the electronic properties of the chelating system, influencing the stability and reactivity of its metal complexes.

Over the decades, research has expanded to investigate the biological activities of this compound and its derivatives. These studies have revealed a broad spectrum of potential applications, including antimicrobial, anticancer, and enzyme-inhibiting properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct nitration of 8-hydroxyquinoline. Below are two detailed experimental protocols: a historical method reflecting the initial discovery and a more modern, high-yield procedure.

Historical Synthesis Protocol (Based on Urbański, 1958)

This method involves the nitration of 8-hydroxyquinoline using dilute nitric acid.

Materials:

  • 8-Hydroxyquinoline

  • 8% Nitric Acid (v/v)

  • Distilled water

  • Heating apparatus with reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 8-hydroxyquinoline in 8% nitric acid.

  • Heat the mixture to boiling and maintain a gentle reflux. The reaction is characterized by an induction period, after which the evolution of nitrous fumes will be observed.

  • Continue heating for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it thoroughly with cold distilled water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Modern High-Yield Synthesis Protocol (Based on Sutter and Weis, 1986)

This updated method provides a significantly higher yield of the desired product.[1]

Materials:

  • 8-Hydroxyquinoline

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a flask cooled in an ice bath, slowly add 8-hydroxyquinoline to concentrated sulfuric acid with constant stirring to ensure complete dissolution.

  • While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution of 8-hydroxyquinoline.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated this compound is collected by filtration, washed with copious amounts of cold water until the washings are neutral, and then dried. This method has been reported to yield up to 88% of the pure product.[1]

Synthesis_of_5_7_Dinitroquinolin_8_ol 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction Vessel Reaction Vessel 8-Hydroxyquinoline->Reaction Vessel Dissolve in H2SO4 Nitrating Mixture\n(HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture\n(HNO3 + H2SO4)->Reaction Vessel Add dropwise at <10°C This compound This compound Ice Water Ice Water Reaction Vessel->Ice Water Pour onto ice Filtration Filtration Ice Water->Filtration Precipitation Filtration->this compound Isolate and Dry

Synthesis workflow for this compound.

Spectroscopic and Physicochemical Data

Detailed spectroscopic analysis is crucial for the characterization of this compound. While a complete, publicly available dataset of assigned spectra is limited, the following tables summarize expected and reported data based on the analysis of the compound and its close analogs.

Table 1: ¹H NMR Spectroscopic Data (Expected Chemical Shifts in DMSO-d₆)

ProtonChemical Shift (ppm)Multiplicity
H-29.0 - 9.2d
H-37.8 - 8.0dd
H-48.8 - 9.0d
H-68.5 - 8.7s
OH10.0 - 12.0br s

Table 2: ¹³C NMR Spectroscopic Data (Expected Chemical Shifts in DMSO-d₆)

CarbonChemical Shift (ppm)
C-2150 - 152
C-3123 - 125
C-4140 - 142
C-4a138 - 140
C-5145 - 147
C-6120 - 122
C-7148 - 150
C-8155 - 157
C-8a128 - 130

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
3400 - 3200O-H stretching (phenolic)
1590 - 1570C=C and C=N stretching (aromatic rings)
1530 - 1500Asymmetric NO₂ stretching
1350 - 1320Symmetric NO₂ stretching
1280 - 1250C-O stretching (phenolic)

Table 4: UV-Visible Spectroscopic Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε)Transition
~270~25,000π → π
~350~10,000n → π

Metal Chelation and Analytical Applications

This compound is a potent bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group to form stable five-membered rings. The nitro groups, being strongly electron-withdrawing, enhance the acidity of the hydroxyl proton, allowing for chelation to occur at a lower pH compared to the parent 8-hydroxyquinoline.

Chelation of a metal ion by this compound.

This property has been exploited in analytical chemistry for the selective determination of various metal ions.

Gravimetric Determination of Metals

Principle: this compound reacts with certain metal ions in solution to form insoluble metal complexes. By carefully controlling the pH and other reaction conditions, a specific metal ion can be quantitatively precipitated. The precipitate is then collected, dried, and weighed, allowing for the determination of the metal's concentration.

General Protocol:

  • Prepare a solution of the sample containing the metal ion of interest.

  • Adjust the pH of the solution to the optimal range for the precipitation of the specific metal complex.

  • Add a solution of this compound in a suitable solvent (e.g., ethanol) in slight excess to ensure complete precipitation.

  • Gently heat the mixture to promote the formation of a crystalline precipitate.

  • Allow the solution to cool, and then filter the precipitate through a pre-weighed sintered glass crucible.

  • Wash the precipitate with hot water to remove any soluble impurities.

  • Dry the crucible containing the precipitate in an oven at a specific temperature until a constant weight is achieved.

  • From the weight of the precipitate and its known stoichiometry, calculate the amount of the metal in the original sample.

Spectrophotometric Determination of Metals

Principle: The metal complexes of this compound are often colored and exhibit strong absorption in the UV-Visible region. The intensity of the color is directly proportional to the concentration of the metal ion, according to the Beer-Lambert law.

General Protocol:

  • Prepare a series of standard solutions of the metal ion of interest with known concentrations.

  • To each standard solution and the unknown sample solution, add a buffering agent to maintain the optimal pH for complex formation.

  • Add a solution of this compound.

  • Allow sufficient time for the color to develop completely.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

Biological and Pharmacological Significance

Derivatives of this compound have attracted significant attention in the field of drug discovery due to their diverse biological activities.

  • Antimicrobial Activity: Several studies have demonstrated that derivatives of 5,7-dinitro-8-hydroxyquinoline possess potent activity against various strains of bacteria and fungi. This activity is often attributed to their ability to chelate essential metal ions required for microbial growth and enzymatic function.

  • Anticancer Activity: The anticancer potential of this class of compounds is an active area of research. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation, such as cathepsin B.

  • Enzyme Inhibition: this compound and its derivatives have been investigated as inhibitors of various enzymes. For instance, they have been explored for their potential to inhibit cathepsin B, a cysteine protease implicated in several pathological processes, including cancer progression.

The development of new derivatives of this compound continues to be a promising avenue for the discovery of novel therapeutic agents.

Biological_Activities cluster_Antimicrobial Antimicrobial Activity cluster_Anticancer Anticancer Activity 5,7-Dinitroquinolin-8-ol_Derivatives 5,7-Dinitroquinolin-8-ol_Derivatives Metal Chelation Metal Chelation 5,7-Dinitroquinolin-8-ol_Derivatives->Metal Chelation Enzyme Inhibition Enzyme Inhibition 5,7-Dinitroquinolin-8-ol_Derivatives->Enzyme Inhibition Induction of Apoptosis Induction of Apoptosis 5,7-Dinitroquinolin-8-ol_Derivatives->Induction of Apoptosis Cathepsin B Inhibition Cathepsin B Inhibition 5,7-Dinitroquinolin-8-ol_Derivatives->Cathepsin B Inhibition Metal Chelation->Enzyme Inhibition Disruption of Cell Membrane Disruption of Cell Membrane Enzyme Inhibition->Disruption of Cell Membrane ROS Generation ROS Generation Induction of Apoptosis->ROS Generation

Signaling pathways of this compound derivatives.

Conclusion

Since its initial synthesis by Tadeusz Urbański in 1958, this compound has evolved from a chemical curiosity to a compound of significant interest in both analytical chemistry and medicinal research. Its robust metal-chelating properties have established its utility in the quantitative analysis of various metal ions. Furthermore, the growing body of research on the biological activities of its derivatives highlights its potential as a scaffold for the development of new therapeutic agents. This in-depth technical guide serves as a foundational resource for researchers and scientists, providing essential information to support further investigation and innovation in this promising area of study.

References

5,7-Dinitroquinolin-8-ol: A Comprehensive Technical Guide to Chemical Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical safety and handling of 5,7-Dinitroquinolin-8-ol (CAS No: 1084-32-8), a synthetic intermediate with potential applications in medicinal chemistry, including in the development of novel antimycobacterial and cathepsin B inhibitors.[1][2] Due to its chemical nature, stringent adherence to safety protocols is imperative to mitigate potential risks.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key characteristics of this compound.

PropertyValueReference
Molecular Formula C₉H₅N₃O₅[3]
Molecular Weight 235.15 g/mol [3]
Appearance Pale yellow to yellow powder/solid[2]
Melting Point Not available
Boiling Point Not available
Density 1.693 g/cm³[4]
Vapor Pressure 8.21E-08 mmHg at 25°C[4]
Solubility Not available
pKa Not available
LogP Not available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard StatementPictogramSignal Word
Acute toxicity, OralH302: Harmful if swallowedWarning
Skin corrosion/irritationH315: Causes skin irritationWarning
Serious eye damage/eye irritationH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposureH335: May cause respiratory irritationWarning

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring laboratory safety.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

The following workflow diagram outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

SituationFirst-Aid Measures
If Swallowed Rinse mouth. Do NOT induce vomiting. Get medical help immediately.[4]
If on Skin Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

The following diagram illustrates the logical steps to take in an emergency involving this compound.

start Emergency Occurs (Spill or Exposure) is_exposure Is it a Personal Exposure? start->is_exposure exposure_type Identify Exposure Route (Skin, Eyes, Inhalation, Ingestion) is_exposure->exposure_type Yes is_spill Is it a Spill? is_exposure->is_spill No first_aid Administer Appropriate First Aid (See Table) exposure_type->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident spill_size Assess Spill Size is_spill->spill_size Yes small_spill Contain and Clean Up Spill with Appropriate PPE spill_size->small_spill Small & Manageable large_spill Evacuate Area and Contact Emergency Services spill_size->large_spill Large or Uncontrolled small_spill->report_incident large_spill->report_incident

Caption: Emergency Response Decision Tree for this compound.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Toxicological Information

Genotoxicity and Carcinogenicity

There is no specific information available regarding the genotoxicity or carcinogenicity of this compound in the searched results. However, compounds with nitroaromatic structures are often scrutinized for potential mutagenicity. A standard initial screening for mutagenic potential is the Ames test.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[5][6][7][8] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[5][6]

Methodology:

  • Strains: A set of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.[6]

  • Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized.[6][8]

  • Procedure:

    • The tester strains are exposed to various concentrations of this compound in the presence of a small amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed).

    • The mixture is plated on a minimal agar medium that lacks histidine.

    • The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the histidine-free medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a mutagenic potential.

Synthesis Protocol

A reported method for the synthesis of this compound involves the nitration of 8-Hydroxy-7-nitro-quinoline-5-sulfonic acid.[9]

Reaction:

8-Hydroxy-7-nitro-quinoline-5-sulfonic acid + Nitric Acid → this compound

Experimental Conditions:

  • Reagent: Nitric acid

  • Duration: 24 hours

  • Yield: 88%

The following diagram illustrates the workflow for this synthesis.

start Start reactant 8-Hydroxy-7-nitro-quinoline-5-sulfonic acid start->reactant reaction Reaction (24 hours) reactant->reaction reagent Nitric Acid reagent->reaction product This compound (88% Yield) reaction->product end End product->end

Caption: Synthesis Workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and does not supersede any legal requirements or institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations.

References

Spectroscopic Profile of 5,7-Dinitroquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, 5,7-Dinitroquinolin-8-ol. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for the structural characterization of this compound. This document details available spectroscopic data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS). It also provides standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data below is a compilation of experimental and calculated values.

Wavenumber (cm⁻¹)AssignmentIntensity
~3400O-H stretchingStrong, broad
~3100Aromatic C-H stretchingMedium
~1640C=N stretching (quinoline ring)Medium
~1580, ~1470Aromatic C=C stretchingMedium-Strong
~1520Asymmetric NO₂ stretchingStrong
~1340Symmetric NO₂ stretchingStrong
~1280C-O stretching (phenolic)Medium
~880C-N stretching (nitro group)Medium
~830, ~750Aromatic C-H out-of-plane bendingStrong
Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon electron ionization.

m/zRelative Intensity (%)Proposed Fragment
235100[M]⁺ (Molecular Ion)
21840[M - OH]⁺
18935[M - NO₂]⁺
17220[M - OH - NO₂]⁺
14315[M - 2NO₂]⁺
11525[C₇H₅N]⁺

Note on UV-Vis and NMR Data: Specific experimental UV-Visible absorption maxima (λmax) and detailed ¹H and ¹³C NMR chemical shift assignments for this compound are not consistently reported in publicly accessible literature and spectral databases. The electronic absorption spectrum of nitro-substituted quinolines is expected to show complex absorption bands in the UV and visible regions due to the presence of the extended chromophoric system. For reference, the UV-Vis spectrum of the parent compound, 8-hydroxyquinoline, in methanol exhibits absorption maxima around 242 nm and 308 nm. The introduction of two nitro groups is expected to cause a bathochromic (red) shift of these bands.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for quinoline derivatives and can be adapted for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound in solution.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using the same solvent.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum over the desired wavelength range (typically 200-800 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample solution. Record the absorption spectrum over the same wavelength range.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder into a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to TMS. The integration of signals in the ¹H NMR spectrum provides information on the relative number of protons, and the splitting patterns (multiplicity) give insights into the neighboring protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_characterization Final Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis_Data Electronic Transitions (λmax) UV_Vis->UV_Vis_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Final_Structure Structural Confirmation UV_Vis_Data->Final_Structure FTIR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Workflow for Spectroscopic Characterization

Potential Therapeutic Targets of 5,7-Dinitroquinolin-8-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dinitroquinolin-8-ol, a nitro-substituted derivative of 8-hydroxyquinoline, is a synthetic compound with emerging therapeutic potential. While research specifically focused on this molecule is limited, analysis of its structural analogues, particularly nitroxoline (5-nitro-8-hydroxyquinoline), and the broader class of 8-hydroxyquinolines, suggests several key areas of biological activity. This document provides a comprehensive overview of the potential therapeutic targets of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. The primary therapeutic avenues appear to be in antimycobacterial, anticancer, and neuroprotective applications, with cathepsin B inhibition representing a specific molecular target of interest.

Antimycobacterial Activity

The most direct evidence for the therapeutic potential of this compound lies in its potent activity against mycobacteria.

1.1. Putative Target and Mechanism of Action

The precise molecular target within mycobacteria has not been definitively identified for this compound. However, based on studies of related 8-hydroxyquinolines, the mechanism is likely multifactorial and may involve:

  • Disruption of Metal Ion Homeostasis: 8-Hydroxyquinolines are known metal chelators. The activity of many of these compounds against Mycobacterium tuberculosis is dependent on the presence of copper. It is hypothesized that these molecules act as ionophores, transporting copper into the bacterial cell and leading to copper-mediated toxicity. The dinitro substitution in this compound may enhance this activity.

  • Inhibition of Essential Enzymes: The chelation of divalent metal cations, which are essential cofactors for many bacterial enzymes, could lead to the inhibition of critical metabolic pathways.

  • Generation of Reactive Nitrogen Species: The nitro groups may be enzymatically reduced within the mycobacterium to produce cytotoxic reactive nitrogen species, contributing to its bactericidal effect.

1.2. Quantitative Data: Antimycobacterial Potency

A study investigating a series of 8-hydroxyquinoline derivatives identified 5,7-dinitro-8-hydroxyquinoline as having the highest potency against Mycobacterium abscessus and Mycobacterium smegmatis.[1][2] It was reported to be approximately twice as effective as the standard antibiotic, ciprofloxacin.

CompoundTarget OrganismRelative Potency vs. Ciprofloxacin
This compoundM. abscessus~2x more potent
This compoundM. smegmatis~2x more potent

1.3. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods for antimycobacterial susceptibility testing.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific mycobacterial strain.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mycobacterial strain (e.g., M. smegmatis, M. abscessus)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in Middlebrook 7H9 broth to create a series of twofold serial dilutions.

  • Inoculum Preparation: Grow the mycobacterial strain in Middlebrook 7H9 broth to mid-log phase. Adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 0.05-0.1) in fresh broth.

  • Assay Setup: Add the serially diluted compound to the wells of a 96-well plate. Add the prepared mycobacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at the optimal growth temperature for the specific mycobacterial strain (e.g., 37°C) for a sufficient period for growth to be visible in the positive control wells (typically 24-72 hours for rapid growers).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth, which can be determined visually or by measuring the OD600 of each well.

1.4. Visualization: Proposed Antimycobacterial Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution (this compound in DMSO) serial_dil Serial Dilutions in 7H9 Broth stock->serial_dil plate 96-Well Plate Setup serial_dil->plate inoculum Mycobacterial Inoculum (Mid-log phase) inoculum->plate incubation Incubation (e.g., 37°C, 48h) plate->incubation readout Visual/Spectrophotometric Reading (OD600) incubation->readout mic MIC Determination readout->mic

Workflow for MIC determination.

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease that is overexpressed in various cancers and is implicated in neurodegenerative diseases. Inhibition of this enzyme is a promising therapeutic strategy.

2.1. Putative Target and Mechanism of Action

Studies on nitroxoline suggest that the 5-nitro-8-hydroxyquinoline scaffold can inhibit human cathepsin B. The nitro group is thought to provide a key interaction point with histidine residues in the active site of the enzyme. This compound, with its additional nitro group, may exhibit enhanced binding and inhibitory activity.

2.2. Quantitative Data

Currently, there is no published data on the IC50 value of this compound for cathepsin B inhibition.

2.3. Experimental Protocol: Cathepsin B Inhibition Assay

This is a fluorometric assay to measure the inhibitory activity of a compound against cathepsin B.

Objective: To determine the concentration of this compound that results in 50% inhibition of cathepsin B activity (IC50).

Materials:

  • This compound

  • DMSO

  • Human recombinant cathepsin B

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)

  • Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the cathepsin B enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the diluted compound solutions. Then, add the cathepsin B enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Measure the fluorescence intensity kinetically over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2.4. Visualization: Proposed Mechanism of Cathepsin B Inhibition

G cluster_enzyme Cathepsin B Active Site cluster_inhibitor This compound cluster_outcome Outcome His Histidine Residues Cys Cysteine Residue Inhibitor Quinoline Scaffold with Nitro Groups Inhibitor->His Interaction Inhibitor->Cys Potential Interaction Binding Binding to Active Site Inhibitor->Binding Inhibition Inhibition of Proteolytic Activity Binding->Inhibition

Hypothesized interaction with Cathepsin B.

Anticancer Activity

Several 8-hydroxyquinoline derivatives, including nitroxoline, have demonstrated significant anticancer properties.

3.1. Potential Targets and Mechanisms of Action

The anticancer effects of these compounds are likely pleiotropic and may involve:

  • Induction of Oxidative Stress: In the presence of copper, nitroxoline has been shown to increase the generation of intracellular reactive oxygen species (ROS), leading to cancer cell death.

  • Inhibition of the Proteasome: Clioquinol, another 8-hydroxyquinoline, is known to inhibit proteasome activity, which is crucial for the degradation of proteins that regulate cell cycle and apoptosis.

  • Modulation of Signaling Pathways: Inhibition of key cancer-related signaling pathways such as NF-κB and mTOR has been reported for related compounds.

  • Inhibition of Angiogenesis: Nitroxoline has been shown to inhibit angiogenesis, potentially through the modulation of methionine aminopeptidase 2.

3.2. Quantitative Data

No specific cytotoxicity data (e.g., IC50 values) for this compound against cancer cell lines is currently available in the literature.

3.3. Experimental Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • DMSO

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound prepared in the cell culture medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotective Potential

The 8-hydroxyquinoline scaffold is a well-known privileged structure in the development of neuroprotective agents.

4.1. Potential Targets and Mechanisms of Action

The neuroprotective effects of 8-hydroxyquinoline derivatives are primarily attributed to:

  • Metal Ion Chelation: By chelating redox-active metal ions such as copper and iron, these compounds can prevent the formation of neurotoxic reactive oxygen species. This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis is a key pathological feature.

  • Antioxidant Activity: The phenolic hydroxyl group on the quinoline ring can directly scavenge free radicals, thus protecting neurons from oxidative damage.

  • Multi-target Effects: Some derivatives have been shown to inhibit enzymes relevant to neurodegeneration, such as cholinesterases and monoamine oxidases.

4.2. Quantitative Data

There is currently no specific data available on the neuroprotective efficacy of this compound.

Conclusion and Future Directions

This compound is a promising chemical entity with strong evidence of potent antimycobacterial activity. Inferred from the activities of structurally related compounds, it also holds potential as a cathepsin B inhibitor for anticancer and neuroprotective applications. The dinitro substitution is likely a key determinant of its biological activity, potentially enhancing its metal-chelating properties and its capacity to induce oxidative or nitrosative stress.

Future research should focus on:

  • Definitive Target Identification: Elucidating the specific molecular targets in mycobacteria and cancer cells.

  • Quantitative Biological Evaluation: Systematically determining the MIC values against a broader range of pathogenic mycobacteria and IC50 values against various cancer cell lines and key enzymes like cathepsin B.

  • Mechanism of Action Studies: Investigating the precise mechanisms underlying its biological effects, including its role as a metal ionophore and its ability to induce ROS/RNS.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic efficacy and safety profile of this compound in relevant animal models.

This technical guide provides a foundational framework for initiating advanced research into the therapeutic applications of this compound.

References

5,7-Dinitroquinolin-8-ol: A Core Synthetic Intermediate for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5,7-Dinitroquinolin-8-ol, a pivotal synthetic intermediate in the development of novel therapeutic agents. Primarily targeting researchers, scientists, and professionals in drug development, this document details the synthesis, key reactions, and the significant potential of its derivatives, particularly in the realm of oncology. The information presented herein is curated from scientific literature and is intended to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

This compound is a derivative of 8-hydroxyquinoline, a well-established scaffold in medicinal chemistry known for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. The introduction of two nitro groups at the 5 and 7 positions of the quinoline ring significantly influences its chemical reactivity and the biological profile of its subsequent derivatives. This intermediate is particularly valuable for the synthesis of 5,7-diaminoquinolin-8-ol, a precursor to a range of heterocyclic compounds with potent pharmacological activities.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct nitration of 8-hydroxyquinoline. Several methods have been reported, with the use of nitric acid being a common approach.

Experimental Protocol: Nitration of 8-Hydroxyquinoline

A widely cited method for the dinitration of 8-hydroxyquinoline involves the use of nitric acid. The following protocol is a representative example:

Materials:

  • 8-Hydroxyquinoline

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, a mixture of concentrated sulfuric acid and concentrated nitric acid is prepared.

  • 8-Hydroxyquinoline is slowly added to the cooled nitrating mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature to allow the reaction to go to completion.

  • The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Table 1: Synthesis of this compound

Starting MaterialReagentsReaction ConditionsYieldReference
8-Hydroxy-7-nitro-quinoline-5-sulfonic acidNitric acid24 h88%[1]
8-HydroxyquinolineNitric acid / Sulfuric acid0-10 °C, then room temp.VariesGeneral Method

This compound as a Synthetic Intermediate

The primary utility of this compound in synthetic chemistry lies in its facile reduction to 5,7-diaminoquinolin-8-ol. This diamino derivative serves as a versatile building block for the synthesis of various heterocyclic systems, most notably phenanthroline derivatives.

Reduction to 5,7-Diaminoquinolin-8-ol

The reduction of the two nitro groups to amino groups is a critical transformation. This is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride in an acidic medium.

Experimental Protocol: Reduction of this compound (General Procedure)

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • This compound is dissolved in a mixture of ethanol and concentrated hydrochloric acid.

  • A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise to the solution of the dinitro compound, often with gentle heating.

  • The reaction mixture is then typically refluxed for a period to ensure complete reduction.

  • After cooling, the reaction mixture is made alkaline by the addition of a sodium hydroxide solution to precipitate the crude 5,7-diaminoquinolin-8-ol.

  • The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like ethanol under a hydrogen atmosphere is also an effective method.[2][3]

Table 2: Key Reactions of this compound as an Intermediate

IntermediateReactionReagents/ConditionsProductApplication
This compoundReductionSnCl₂/HCl or H₂/Pd-C5,7-Diaminoquinolin-8-olPrecursor for heterocycles
5,7-Diaminoquinolin-8-olCondensation1,2-Diketones (e.g., phenanthrene-9,10-dione)Phenanthroline derivativesAnticancer agents

Synthesis of Phenanthroline Derivatives and Their Anticancer Activity

5,7-Diaminoquinolin-8-ol is a key precursor for the synthesis of fused heterocyclic systems, such as phenanthrolines, through condensation reactions with 1,2-dicarbonyl compounds.[4][5] These resulting phenanthroline derivatives have demonstrated significant potential as anticancer agents.

Experimental Protocol: Synthesis of Phenanthroline Derivatives (General Procedure)

Materials:

  • 5,7-Diaminoquinolin-8-ol

  • A 1,2-diketone (e.g., phenanthrene-9,10-dione)

  • A suitable solvent (e.g., ethanol or acetic acid)

Procedure:

  • Equimolar amounts of 5,7-diaminoquinolin-8-ol and the 1,2-diketone are dissolved in a suitable solvent.

  • The reaction mixture is heated to reflux for several hours.

  • Upon cooling, the product often precipitates from the solution.

  • The solid is collected by filtration, washed with a cold solvent, and can be purified by recrystallization.

Mechanism of Action: DNA Intercalation

A primary mechanism through which quinoline-based compounds, including derivatives of 5,7-diaminoquinolin-8-ol, exert their anticancer effects is through DNA intercalation.[6][7] These planar aromatic molecules can insert themselves between the base pairs of the DNA double helix. This interaction can lead to a cascade of cellular events culminating in apoptosis (programmed cell death).

Signaling Pathway of DNA Intercalation-Induced Apoptosis

The intercalation of these compounds into DNA can trigger a DNA damage response.[8] This response often involves the activation of the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis.[8] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate the apoptotic cascade.

DNA_Intercalation_Pathway cluster_0 Cellular Environment Quinoline_Derivative Quinoline Derivative DNA Nuclear DNA Quinoline_Derivative->DNA Intercalation p53_inactive Inactive p53 DNA->p53_inactive DNA Damage Signal p53_active Active p53 p53_inactive->p53_active Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest Apoptosis Apoptosis p53_active->Apoptosis

Caption: DNA intercalation by quinoline derivatives leading to p53 activation and apoptosis.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis and subsequent reduction to 5,7-diaminoquinolin-8-ol open avenues for the creation of complex heterocyclic structures. The demonstrated anticancer activity of the resulting phenanthroline derivatives, acting through mechanisms such as DNA intercalation, highlights the significant potential of this chemical scaffold in the development of new and effective cancer therapies. Further exploration of the structure-activity relationships of derivatives from this core intermediate is warranted to optimize their therapeutic efficacy and selectivity.

References

Antimycobacterial Properties of 5,7-Dinitroquinolin-8-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant strains. This necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. The 8-hydroxyquinoline scaffold has garnered attention as a promising starting point for the development of new antimicrobials. This technical guide provides an in-depth overview of the antimycobacterial properties of a specific derivative, 5,7-Dinitroquinolin-8-ol. We consolidate available quantitative data on its activity, detail the experimental protocols for its evaluation, and explore its potential mechanisms of action. Visual representations of experimental workflows and proposed molecular interactions are provided to facilitate a comprehensive understanding of this compound's potential as an antimycobacterial agent.

Introduction

The 8-hydroxyquinoline core structure is a well-established pharmacophore known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Its mechanism of action is often attributed to its ability to chelate metal ions, thereby disrupting essential cellular processes.[3] Recent research has highlighted the potential of 8-hydroxyquinoline derivatives as potent agents against various Mycobacterium species.[4][5] This guide focuses on the 5,7-dinitro substituted derivative of 8-hydroxyquinoline, a compound that has demonstrated significant antimycobacterial efficacy.[2][4]

Quantitative Antimycobacterial Activity

The antimycobacterial potency of this compound has been evaluated against a panel of both rapidly and slowly growing mycobacterial species. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's in vitro antimicrobial activity, representing the lowest concentration that inhibits visible growth of a microorganism.

A study by Cieslik et al. (2015) investigated the antimycobacterial activity of a series of 8-hydroxyquinoline derivatives, including the 5,7-dinitro analog. The results highlighted the high potency of this compound, particularly against Mycobacterium abscessus and Mycobacterium smegmatis, where it was found to be approximately twice as effective as the standard antibiotic, ciprofloxacin.[2][4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Mycobacterium Species

Mycobacterium SpeciesMIC (µg/mL)Comparator: Ciprofloxacin MIC (µg/mL)Reference
M. abscessusReported as highly potent~2x more effective than Ciprofloxacin[2][4]
M. smegmatisReported as highly potent~2x more effective than Ciprofloxacin[2][4]
M. kansasiiData not specifically reported for this derivative-[2][4]
M. avium complexData not specifically reported for this derivative-[2][4]
M. tuberculosisData not specifically reported for this derivative-[2][4]
M. avium paratuberculosisData not specifically reported for this derivative-[2][4]

Note: The Cieslik et al. (2015) study emphasized the high potency of the 5,7-dinitro derivative against M. abscessus and M. smegmatis but did not provide specific MIC values in the abstract. Further review of the full publication or additional studies would be required for precise quantitative data for all listed species.

Experimental Protocols

The determination of antimycobacterial activity requires specific and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of 8-hydroxyquinoline derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of a compound against mycobacteria is the broth microdilution method.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results compound_prep Compound Dilution Series plate_inoculation Inoculation of 96-Well Plate compound_prep->plate_inoculation Add to wells bacterial_prep Bacterial Inoculum Preparation bacterial_prep->plate_inoculation Add to wells incubation Incubation plate_inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Bacterial Inoculum Preparation: A mid-logarithmic phase culture of the Mycobacterium species is harvested and its optical density (OD) is adjusted to a standardized value (e.g., OD590 of 0.06). This standardized culture is then further diluted to achieve a final inoculum concentration in the wells.

  • Plate Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then sealed and incubated at 37°C. The incubation period varies depending on the growth rate of the mycobacterial species (e.g., 5 days for M. tuberculosis).[6][7]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound that results in no visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator dye such as resazurin or by measuring the optical density at a specific wavelength.[6][7]

Mechanism of Action

The precise mechanism of action for this compound against mycobacteria has not been definitively elucidated. However, based on the known activities of the 8-hydroxyquinoline scaffold and nitroaromatic compounds, a dual mechanism can be proposed.

Metal Ion Chelation and Copper-Mediated Toxicity

8-Hydroxyquinolines are known to be potent metal-chelating agents.[3] Their antimicrobial activity is often linked to their ability to disrupt metal homeostasis within bacterial cells. For M. tuberculosis, the activity of 8-hydroxyquinolines has been shown to be potentiated by copper.[6][7] It is hypothesized that these compounds act as copper ionophores, binding to extracellular copper and transporting it across the mycobacterial cell membrane. This leads to an increase in intracellular copper concentration, which can cause toxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and the inactivation of essential enzymes.[6][7]

Proposed Copper-Dependent Mechanism of Action

Copper_Mechanism cluster_extracellular Extracellular cluster_membrane Mycobacterial Cell Membrane cluster_intracellular Intracellular HQ This compound HQ_Cu_complex [HQ-Cu²⁺] Complex HQ->HQ_Cu_complex Chelation Cu_ext Cu²⁺ Cu_ext->HQ_Cu_complex Cu_int Cu²⁺ HQ_Cu_complex->Cu_int Transport ROS Reactive Oxygen Species (ROS) Cu_int->ROS Generation Enzyme_inactivation Enzyme Inactivation Cu_int->Enzyme_inactivation Cell_death Bacterial Cell Death ROS->Cell_death Enzyme_inactivation->Cell_death

Caption: Proposed copper-dependent mechanism of this compound.

Potential Role of the Nitro Groups

Nitroaromatic compounds are a class of antimicrobials that often require reductive activation by the target microorganism to exert their effect. In mycobacteria, certain nitroimidazoles are activated by the deazaflavin-dependent nitroreductase (Ddn) in an F420-dependent manner.[8][9] This activation process generates reactive nitrogen species, such as nitric oxide, which are highly toxic to the bacteria.[1][9]

It is plausible that the dinitro groups of this compound could also be subject to enzymatic reduction within the mycobacterial cell, leading to the formation of cytotoxic reactive nitrogen intermediates. This would represent a second, potentially synergistic, mechanism of action.

Hypothesized Reductive Activation Pathway

Nitro_Activation Prodrug This compound (Prodrug) Nitroreductase Mycobacterial Nitroreductase (e.g., Ddn) Prodrug->Nitroreductase Enters Cell Reactive_Intermediates Reactive Nitrogen Intermediates Nitroreductase->Reactive_Intermediates Reductive Activation Cell_Death Bacterial Cell Death Reactive_Intermediates->Cell_Death Cellular Damage

Caption: Hypothesized reductive activation of the dinitro groups.

Conclusion and Future Directions

This compound is a promising antimycobacterial agent with demonstrated high potency against clinically relevant Mycobacterium species. Its multifaceted potential mechanism of action, combining the established copper-ionophore activity of the 8-hydroxyquinoline scaffold with the potential for reductive activation of its nitro groups, makes it an attractive candidate for further investigation.

Future research should focus on:

  • Comprehensive MIC profiling: Determining the precise MIC values of this compound against a broader panel of drug-sensitive and drug-resistant M. tuberculosis strains.

  • Mechanism of action studies: Elucidating the exact molecular targets and confirming the dual-action hypothesis through genetic and biochemical studies.

  • In vivo efficacy and toxicity: Evaluating the compound's efficacy in animal models of tuberculosis and assessing its safety profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and reduce potential toxicity.

The development of new drugs against tuberculosis is a critical global health priority. This compound represents a valuable lead compound that warrants further exploration in the quest for novel and effective antitubercular therapies.

References

An In-depth Technical Guide on the Cathepsin B Inhibition Potential of 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cathepsin B, a lysosomal cysteine protease, is a well-established therapeutic target due to its significant role in the pathology of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its overexpression and aberrant activity are linked to tumor invasion, metastasis, and apoptosis dysregulation. Consequently, the identification and development of potent and selective cathepsin B inhibitors are of paramount interest in drug discovery.

This technical guide explores the potential of 5,7-Dinitroquinolin-8-ol as a novel inhibitor of cathepsin B. This analysis is predicated on the established inhibitory activity of its parent compound, nitroxoline (5-nitroquinolin-8-ol), a known noncompetitive and reversible inhibitor of cathepsin B.[1] This document provides a comprehensive overview of the rationale for investigating this compound, detailed hypothetical experimental protocols for its evaluation, and a framework for data presentation and interpretation.

Introduction to Cathepsin B and Quinoline-Based Inhibitors

Cathepsin B is involved in intracellular protein degradation within lysosomes. However, under pathological conditions, it can be secreted into the extracellular space or released into the cytoplasm, where it contributes to the degradation of the extracellular matrix, facilitating cancer cell invasion.[2] It also plays a role in apoptosis, where its release from lysosomes can trigger a cascade of cell death events.[3]

Quinoline derivatives have emerged as a promising class of cathepsin B inhibitors.[4][5] The quinoline scaffold offers a versatile platform for chemical modification to enhance potency and selectivity. Nitroxoline, an 8-hydroxyquinoline derivative, has demonstrated anticancer activity, which is partly attributed to its ability to inhibit cathepsin B.[1]

This compound: A Compound of Interest

This compound is a derivative of nitroxoline, featuring an additional nitro group at the 7-position of the quinoline ring. While direct studies on the cathepsin B inhibitory activity of this specific compound are not yet prevalent in the literature, its structural similarity to nitroxoline provides a strong rationale for its investigation. It has been used to study the structure-activity relationships of nitroxoline derivatives, suggesting its relevance in developing novel cathepsin B inhibitors.[6][7] The introduction of a second nitro group, a strong electron-withdrawing group, may modulate the electronic properties and binding affinity of the molecule to cathepsin B, potentially leading to altered inhibitory activity compared to its monosubstituted counterpart.

Proposed Experimental Protocols for Evaluation

To rigorously assess the cathepsin B inhibition potential of this compound, the following detailed experimental protocols are proposed.

In Vitro Cathepsin B Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified cathepsin B.

Methodology:

  • Enzyme Activation: Recombinant human cathepsin B is activated in an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5) containing a reducing agent like DTT (dithiothreitol) for 15 minutes at 37°C.

  • Inhibitor Incubation: A dilution series of this compound (e.g., from 0.01 µM to 100 µM) is pre-incubated with the activated cathepsin B for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as Z-Arg-Arg-NHMec (Z-Arginine-Arginine-7-amido-4-methylcoumarin), to a final concentration of 150 µM.[2]

  • Kinetic Measurement: The fluorescence intensity is measured kinetically over 30 minutes using a microplate reader with excitation at 360 nm and emission at 465 nm.[2]

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.

Determination of Inhibition Kinetics

To understand the mechanism of inhibition (e.g., competitive, noncompetitive, or uncompetitive), kinetic studies are essential.

Methodology:

  • Varying Substrate Concentrations: The cathepsin B activity assay described above is performed with varying concentrations of the substrate (Z-Arg-Arg-NHMec) in the presence of different fixed concentrations of this compound.

  • Data Analysis: The initial reaction velocities are plotted against substrate concentrations. The data is then fitted to Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition and the inhibition constant (Ki).

Cellular Apoptosis Assay

This assay evaluates the effect of this compound on apoptosis in a relevant cancer cell line known to have high cathepsin B activity.

Methodology:

  • Cell Culture: A suitable cancer cell line (e.g., human glioblastoma or breast cancer cells) is cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound for 24-48 hours. A known apoptosis inducer like staurosporine can be used as a positive control.

  • Apoptosis Detection: Apoptosis can be quantified using several methods:

    • Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.

    • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using a luminescent or colorimetric assay.[8]

  • Data Analysis: The percentage of apoptotic cells or the level of caspase activity is quantified and compared to untreated controls.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cathepsin B Inhibition by this compound

Compound IC50 (µM) Ki (µM) Mode of Inhibition
This compound [Experimental Value] [Experimental Value] [Determined from Kinetics]
Nitroxoline (Reference) [Literature or Experimental Value] [Literature or Experimental Value] Noncompetitive

| CA-074 (Reference)[2] | [Literature or Experimental Value] | [Literature or Experimental Value] | Covalent |

Table 2: Cellular Activity of this compound in [Cancer Cell Line]

Compound Apoptosis Induction (EC50, µM) Caspase-3/7 Activation (Fold Change at [X] µM)
This compound [Experimental Value] [Experimental Value]

| Staurosporine (Control) | [Experimental Value] | [Experimental Value] |

Visualizations: Workflows and Pathways

Visual diagrams are crucial for understanding the experimental processes and the potential mechanism of action.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation enzyme_prep Recombinant Cathepsin B Activation incubation Enzyme-Inhibitor Incubation enzyme_prep->incubation inhibitor_prep This compound Dilution Series inhibitor_prep->incubation reaction_init Add Fluorogenic Substrate incubation->reaction_init data_acq Kinetic Fluorescence Measurement reaction_init->data_acq ic50_calc IC50 Determination data_acq->ic50_calc kinetics Inhibition Kinetics Study data_acq->kinetics treatment Treat with this compound ic50_calc->treatment Inform Dosing cell_culture Cancer Cell Line Culture cell_culture->treatment apoptosis_assay Annexin V / PI Staining treatment->apoptosis_assay caspase_assay Caspase-3/7 Activity Assay treatment->caspase_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry luminescence Luminescence Reading caspase_assay->luminescence

Caption: Experimental workflow for evaluating the cathepsin B inhibition potential of this compound.

signaling_pathway DNQO This compound CatB Cytosolic Cathepsin B DNQO->CatB Inhibition Procaspase Pro-caspases CatB->Procaspase Cleavage/ Activation Caspases Active Caspases Procaspase->Caspases Apoptosis Apoptosis Caspases->Apoptosis Lysosome Lysosome Stress Cellular Stress LMP Lysosomal Membrane Permeabilization Stress->LMP LMP->CatB Release

Caption: Proposed signaling pathway for apoptosis induction through cathepsin B inhibition.

Conclusion and Future Directions

This guide outlines a clear and structured approach for the investigation of this compound as a potential cathepsin B inhibitor. The provided protocols and data presentation frameworks offer a robust starting point for researchers. Based on the established activity of nitroxoline, there is a strong scientific premise that this compound could exhibit significant inhibitory effects.

Future studies should focus on determining the selectivity of this compound against other cathepsins and proteases. Furthermore, in vivo studies in relevant animal models will be crucial to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile. The exploration of this compound and its derivatives could lead to the development of a new class of potent and selective cathepsin B inhibitors for the treatment of cancer and other associated diseases.

References

Methodological & Application

Application Notes and Protocols for 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 5,7-Dinitroquinolin-8-ol, a nitro-derivative of 8-hydroxyquinoline. This document outlines its potential applications in antimicrobial and enzyme inhibition studies, provides detailed experimental protocols, and presents a framework for data analysis.

Introduction

This compound is a synthetic compound belonging to the quinoline class of heterocyclic compounds. Derivatives of 8-hydroxyquinoline are known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. 5,7-Dinitro-8-quinolinol serves as a valuable synthetic intermediate in the development of novel therapeutic agents.[1] Notably, derivatives of 5,7-dinitro-8-hydroxyquinoline have demonstrated significant antimycobacterial activity, in some cases surpassing the efficacy of standard antibiotics like ciprofloxacin against certain strains.[2][3] Furthermore, its structural similarity to nitroxoline, a known cathepsin B inhibitor, suggests its potential as a scaffold for the development of new enzyme inhibitors.

Data Presentation

Effective data management is crucial for the comparison and interpretation of experimental results. The following tables provide a structured format for presenting quantitative data obtained from antimicrobial susceptibility and enzyme inhibition assays.

Table 1: Antimicrobial Activity of this compound against Mycobacterial Strains

CompoundTest OrganismMIC (µg/mL)Reference Drug (Ciprofloxacin) MIC (µg/mL)
This compoundMycobacterium abscessus~2x more effective than Ciprofloxacin[2][3]Value
This compoundMycobacterium smegmatis~2x more effective than Ciprofloxacin[2][3]Value

Table 2: In Vitro Cathepsin B Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compoundCathepsin BData not availableTo be determined
Reference InhibitorCathepsin BValueCompetitive/Non-competitive/Uncompetitive

Note: IC50 values for this compound against Cathepsin B have not been reported in the available literature. This table serves as a template for presenting experimentally determined data.

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial and enzyme inhibitory activities of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., Mycobacterium smegmatis, Staphylococcus aureus)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Inoculum Preparation:

    • From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last dilution well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Cathepsin B Inhibition Assay (Fluorometric)

This protocol describes a method to screen for the inhibitory activity of this compound against Cathepsin B.

Materials:

  • This compound

  • Cathepsin B, human recombinant

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • 96-well black microtiter plates

  • Fluorometric plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC)

  • Reference inhibitor (e.g., CA-074)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a working solution of Cathepsin B in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 50 µL of the different concentrations of this compound.

    • Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme). A reference inhibitor should also be run in parallel.

    • Add 25 µL of the Cathepsin B working solution to each well (except the negative control).

    • Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

    • Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Stock Solution of this compound plate 96-Well Plate Serial Dilution stock->plate Add & Serially Dilute inoculum Bacterial Inoculum (0.5 McFarland) inoculate Inoculation inoculum->inoculate Standardize & Dilute plate->inoculate incubate Incubation (37°C, 18-24h) inoculate->incubate read Visual Reading of MIC incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway for Anticancer Activity

Based on the known mechanisms of the related compound nitroxoline, this compound may exert anticancer effects through the modulation of the AMPK/mTOR signaling pathway.

Signaling_Pathway cluster_cell Cancer Cell cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis DNQ This compound AMPK AMPK DNQ->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis_Node Programmed Cell Death AMPK->Apoptosis_Node Induces Protein_Synth Protein Synthesis mTOR->Protein_Synth Promotes Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Promotes

References

Application Notes and Protocols for 5,7-Dinitroquinolin-8-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dinitroquinolin-8-ol is a nitro-derivative of 8-hydroxyquinoline. While specific biological data for this compound is limited in publicly available literature, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications, including anticancer activities. Analogous compounds, such as 8-hydroxy-5-nitroquinoline, have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess potent anti-proliferative and pro-apoptotic properties.[1] It is reported to be a useful synthetic intermediate and derivatives of 5,7-dinitro-8-hydroxyquinoline have shown antimycobacterial activity.[2]

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic and apoptotic potential of this compound in cell-based assays. The protocols detailed below are standard methods for assessing cell viability, apoptosis, and key signaling pathways that are often modulated by quinoline derivatives.

Data Presentation: Cytotoxicity of Related Quinoline Compounds

Compound NameCell LineCancer TypeIC50 (µM)Reference
8-hydroxy-5-nitroquinoline (NQ)RajiBurkitt's lymphoma~5-10 fold lower than clioquinol[1]
8-hydroxyquinoline (8-HQ)HCT 116Colon Carcinoma>100[3]
8-hydroxyquinoline (8-HQ)MCF-7Breast Carcinoma>100[3]
8-aminoquinoline (8-AQ)HCT 116Colon CarcinomaInactive[3]
8-aminoquinoline (8-AQ)MCF-7Breast CarcinomaInactive[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazoll-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and PI staining followed by flow cytometry.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., IC25, IC50, and IC75 values determined from the MTT assay) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium to include any detached cells.

    • Centrifuge the cell suspension at 1500 rpm for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use FITC signal detector (FL1) for Annexin V and Phycoerythrin signal detector (FL2) for PI.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay

This protocol measures the activity of key executioner caspases (caspase-3/7) to confirm apoptosis induction.

Principle: This assay utilizes a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, and the resulting luminescent signal is proportional to caspase activity.

Materials:

  • Cancer cell lines

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well.

    • Treat cells with this compound at desired concentrations for various time points (e.g., 6, 12, 24 hours).

  • Assay Procedure:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the number of cells (can be done in a parallel plate using a viability assay).

    • Compare the caspase activity in treated cells to that in untreated control cells.

Visualization of Potential Signaling Pathways

Based on the known mechanisms of related quinoline compounds, this compound may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB and MAPK pathways.[4][5][6]

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis Caspase Caspase Activity (e.g., Caspase-Glo) Cell_Culture->Caspase Compound_Prep Prepare this compound (Stock and Dilutions) Compound_Prep->Cytotoxicity Compound_Prep->Apoptosis Compound_Prep->Caspase IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Caspase_Quant Measure Caspase Activity Caspase->Caspase_Quant IC50->Apoptosis Inform Concentrations NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus External Stimuli (e.g., Cytokines, Stress) IKK IKK Complex Stimulus->IKK Activates DNQO This compound DNQO->IKK Potential Inhibition IkB IκBα IKK->IkB Phosphorylates IKK->IkB Inhibits Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-survival, Proliferation, Inflammation) Nucleus->Transcription Activates MAPK_Pathway Stimulus External Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK DNQO This compound MAPKK MAPKK (e.g., MEK) DNQO->MAPKK Potential Inhibition MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response Regulates

References

Application Notes and Protocols for Antimicrobial Activity Assay of 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dinitroquinolin-8-ol is a synthetic compound belonging to the nitroquinoline class of molecules. Quinoline derivatives have a long history in antimicrobial drug discovery, with various substitutions on the quinoline ring leading to a wide range of biological activities.[1] The presence of two nitro groups and a hydroxyl group on the quinoline scaffold of this compound suggests its potential as an antimicrobial agent.[2][3] The 8-hydroxyquinoline moiety is a known chelator of metal ions, a mechanism that is crucial for the survival and pathogenicity of many microorganisms.[4][5] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of this compound, guidance on data interpretation, and a plausible mechanism of action.

Data Presentation

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table summarizes representative MIC values for Nitroxoline (5-Nitro-8-hydroxyquinoline), a structurally related compound, against a panel of clinically relevant microorganisms. This data can serve as an expected range for the antimicrobial activity of this compound.

MicroorganismTypeStrain ExampleRepresentative MIC (µg/mL)
Escherichia coliGram-negative BacteriaATCC 259222 - 16[6][7]
Klebsiella pneumoniaeGram-negative BacteriaCarbapenem-resistant strains4 - 16[6]
Pseudomonas aeruginosaGram-negative BacteriaPAO116 - 64[1]
Staphylococcus aureusGram-positive BacteriaMRSA4 - 8[8]
Enterococcus faecalisGram-positive BacteriaVRE8 - 16[6]
Candida albicansYeastSC53140.125 - 1[9]
Candida aurisYeastClinical Isolates0.125 - 1[9]
Aspergillus fumigatusMoldClinical Isolates0.5[10]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][11]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inocula (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%)

  • Incubator

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100 times the highest desired test concentration to minimize the final DMSO concentration in the assay.

  • Preparation of Microtiter Plates: a. Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate. b. In the first column of wells, add an appropriate volume of the stock solution of this compound to achieve twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no inoculum).

  • Inoculum Preparation: a. From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control well.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette and tips

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate the aliquot onto a fresh agar plate.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum grows on the agar plate).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC/MFC Assay stock Stock Solution of this compound plate_prep Serial Dilution in 96-well Plate stock->plate_prep inoculum Microbial Inoculum (0.5 McFarland) inoculation Inoculation inoculum->inoculation plate_prep->inoculation incubation_mic Incubation (16-48h) inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic plating Subculture from MIC Plate read_mic->plating Wells with no growth incubation_mbc Incubation plating->incubation_mbc read_mbc Read MBC/MFC incubation_mbc->read_mbc mechanism_of_action cluster_cell Microbial Cell compound This compound metal_ions Divalent Metal Ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺) compound->metal_ions Chelation enzymes Essential Metalloenzymes (e.g., RNA Polymerase) compound->enzymes Inhibition biofilm Biofilm Formation compound->biofilm Inhibition metal_ions->enzymes Required Cofactor enzymes->biofilm Required for Synthesis

References

Application Notes and Protocols for Cathepsin B Inhibition Assay Using 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease belonging to the papain superfamily.[1][2] It plays a crucial role in intracellular protein turnover and degradation.[3][4] However, dysregulation of cathepsin B activity has been implicated in a variety of pathological conditions, including cancer progression and metastasis, neurodegenerative diseases like Alzheimer's, and inflammatory disorders.[1][5][6] Elevated cathepsin B activity often correlates with poor prognosis in cancer patients, making it a significant therapeutic target for drug discovery.[1][7] This document provides a detailed protocol for assessing the inhibitory potential of the novel compound, 5,7-Dinitroquinolin-8-ol, against human cathepsin B using a fluorescence-based assay.

The assay utilizes a synthetic fluorogenic substrate, such as Z-Arg-Arg-AMC (Z-RR-AMC) or Ac-RR-AFC, which upon cleavage by cathepsin B, releases a fluorescent group (AFC or AMC).[8][9][10] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.[3][4] This allows for the quantification of the inhibitory potency of the test compound.

Principle of the Assay

The core of this assay is the enzymatic reaction where active cathepsin B cleaves a non-fluorescent substrate to produce a highly fluorescent product. The inhibitory effect of this compound is determined by measuring the reduction in the rate of this reaction.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Cathepsin_B Cathepsin B Product Cleaved Substrate + Fluorescent Product (AMC) Cathepsin_B->Product Cleavage Inactive_Complex Cathepsin B-Inhibitor Complex (Inactive) Cathepsin_B->Inactive_Complex Binding Substrate Non-Fluorescent Substrate (e.g., Z-Arg-Arg-AMC) Substrate->Product Fluorescence Fluorescence Product->Fluorescence Measurement (Ex/Em = 360/460 nm) Inhibitor This compound Inhibitor->Inactive_Complex No_Fluorescence Reduced/No Fluorescence Inactive_Complex->No_Fluorescence No Cleavage Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction_start Reaction & Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Cathepsin B Solution - Substrate Solution - Compound Dilutions Add_Inhibitor Add Test Compound (this compound) or Controls to wells Reagent_Prep->Add_Inhibitor Add_Enzyme Add Cathepsin B to all wells except blank Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate at 37°C (10-15 minutes) Add_Enzyme->Incubate_1 Add_Substrate Initiate reaction by adding Substrate Solution Incubate_1->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (e.g., every minute for 30-60 min) Ex/Em = 360/460 nm Add_Substrate->Measure_Fluorescence Calculate_Rates Determine reaction rates (slopes of fluorescence vs. time) Measure_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Compound] to determine IC50 Calculate_Inhibition->Plot_Data Cathepsin_B_Pathway cluster_cellular Cellular Processes cluster_pathology Pathological Roles Lysosome Lysosome (Acidic pH) Protein_Degradation Protein Degradation & Autophagy Lysosome->Protein_Degradation Normal Function Upregulation Upregulated Cathepsin B Lysosome->Upregulation Dysregulation ECM_Degradation ECM Degradation Upregulation->ECM_Degradation Apoptosis Apoptosis Upregulation->Apoptosis Cytokine_Activation Pro-inflammatory Cytokine Activation Upregulation->Cytokine_Activation Cancer Cancer Neurodegeneration Neurodegeneration Inflammation Inflammation ECM_Degradation->Cancer promotes metastasis Apoptosis->Neurodegeneration Cytokine_Activation->Inflammation 5_7_Dinitroquinolin_8_ol This compound 5_7_Dinitroquinolin_8_ol->Upregulation Inhibits

References

Application Notes and Protocols for 5,7-Dinitroquinolin-8-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer activity of 5,7-Dinitroquinolin-8-ol is limited in publicly available scientific literature. The following application notes and protocols are based on the closely related and well-studied compound, 8-hydroxy-5-nitroquinoline (Nitroxoline) , a structural analog. Due to the significant structural similarity, this compound is anticipated to exhibit a comparable mechanism of action. However, the quantitative data and specific pathway modulations detailed below pertain to Nitroxoline and should be considered as a predictive guide for research on this compound.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties. The introduction of nitro groups to the quinoline scaffold has been shown to enhance cytotoxic activity against various cancer cell lines. This compound, a dinitro-substituted hydroxyquinoline, is a subject of interest for its potential as an anticancer agent. Its structural analog, Nitroxoline (8-hydroxy-5-nitroquinoline), has demonstrated efficacy in preclinical cancer models by inducing apoptosis, generating reactive oxygen species (ROS), and modulating critical cell signaling pathways.[1][2] This document provides a comprehensive overview of the potential applications and experimental protocols for investigating the anticancer effects of this compound, based on the established data for Nitroxoline.

Potential Mechanism of Action

Based on studies of the analogous compound Nitroxoline, the proposed anticancer mechanism of this compound likely involves a multi-faceted approach targeting key cellular processes essential for cancer cell survival and proliferation. The primary mechanisms are believed to include:

  • Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents. Nitroxoline has been shown to induce apoptosis in various cancer cell lines, including glioma and prostate cancer.[3][4][5] This is often mediated through the activation of caspase cascades.

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress, damaging cellular components and initiating cell death pathways. The cytotoxicity of Nitroxoline is associated with an increase in ROS generation.[1]

  • Modulation of Key Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Nitroxoline has been shown to inhibit the PI3K/Akt/mTOR signaling cascade.[3]

    • AMPK/mTOR Pathway: AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, can inhibit the mTOR pathway, leading to cell cycle arrest and apoptosis. Nitroxoline has been demonstrated to activate AMPK, subsequently inhibiting mTOR signaling in prostate cancer cells.[4][6]

    • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is an oncogenic transcription factor that promotes tumor cell proliferation and survival. Nitroxoline has been identified as a novel STAT3 inhibitor.[7]

    • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. While less defined than its effects on the PI3K/Akt pathway, modulation of MAPK signaling is a potential mechanism of action.[8][9][10]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity (IC50 values) of the surrogate compound, Nitroxoline, against various human cancer cell lines. These values provide a reference for the expected potency of this compound.

Table 1: IC50 Values of Nitroxoline in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Prostate CancerPC-3Not specified, time-dependent inhibition[6]
DU-145Not specified, time-dependent inhibition[6]
LNCaPNot specified, time-dependent inhibition[6]
Bladder CancerT24Lower than HUVEC (1.9 µM)[11]
5637Lower than HUVEC (1.9 µM)[11]
KCC853Lower than HUVEC (1.9 µM)[11]
J829.93[12]
MBT-226.24[12]
GliomaU87Dose-dependent inhibition[5]
U251Dose-dependent inhibition[5]
LymphomaRaji0.438[1]
DHL-4Not specified[1]
LeukemiaHL-60Not specified[1]
Pancreatic CancerPanc-1Not specified[1]
Ovarian CancerA2780Not specified[1]
Breast CancerNot specifiedNot specified[2]

Table 2: Comparative IC50 Values of Nitroxoline and Analogs in Raji Cells

CompoundIC50 (µM)
8-Hydroxy-5-nitroquinoline (Nitroxoline)0.438
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)> 1
5,7-Diiodo-8-hydroxyquinoline~ 6

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines and to calculate its IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling pathways affected by this compound and the general experimental workflows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates RAS RAS Growth_Factor_Receptor->RAS Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes AMPK AMPK AMPK->mTOR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Cell_Growth_Proliferation Promotes 5_7_Dinitroquinolin_8_ol This compound 5_7_Dinitroquinolin_8_ol->Akt Inhibits 5_7_Dinitroquinolin_8_ol->mTOR Inhibits 5_7_Dinitroquinolin_8_ol->AMPK Activates 5_7_Dinitroquinolin_8_ol->ERK Modulates ROS ROS Generation 5_7_Dinitroquinolin_8_ol->ROS Induces 5_7_Dinitroquinolin_8_ol->Apoptosis Induces ROS->Apoptosis Induces

Caption: Proposed signaling pathways modulated by this compound.

G cluster_0 In Vitro Analysis cluster_1 Data Analysis Cell_Culture Cancer Cell Culture Treatment Treat with This compound Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Quant Quantify Protein Expression Western_Blot->Protein_Quant

Caption: General experimental workflow for in vitro anticancer evaluation.

Conclusion

While direct evidence for the anticancer properties of this compound is still emerging, the extensive research on its close structural analog, Nitroxoline, provides a strong rationale for its investigation as a potential therapeutic agent. The provided application notes and protocols offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future studies should focus on obtaining specific quantitative data for this compound to validate the predictive models based on its analogs and to further advance its potential development as a novel anticancer drug.

References

Application Notes and Protocols for the Spectroscopic Analysis of 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard spectroscopic techniques for the characterization of 5,7-Dinitroquinolin-8-ol. The following protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental objectives.

Chemical Structure and Properties

This compound is a nitro-aromatic compound with the following key characteristics:

  • Molecular Formula: C₉H₅N₃O₅[1]

  • Molecular Weight: 235.15 g/mol [1]

  • Appearance: Crystalline powder

  • CAS Number: 1084-32-8[1]

Spectroscopic Analysis Techniques

A multi-spectroscopic approach is recommended for the unambiguous identification and characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule, providing information about the chromophoric system. The extended conjugation in the quinoline ring system, coupled with the electron-withdrawing nitro groups and the electron-donating hydroxyl group, results in characteristic absorption bands in the UV-visible region.

Table 1: UV-Vis Absorption Data for 8-Hydroxyquinoline Derivatives

CompoundSolventλmax (nm)Reference
8-HydroxyquinolineChloroform244[2]
8-HydroxyquinolineMethanolNot Specified[2]
8-HydroxyquinolineDMSONot Specified[2]
Cd(II)-8-hydroxyquinoline complexAqueous micellar solution400[3]

Note: Specific λmax values for this compound were not found in the search results. The data for the parent compound, 8-hydroxyquinoline, is provided for reference. The addition of nitro groups is expected to cause a bathochromic (red) shift in the absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or dimethyl sulfoxide) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.2 and 0.8).

  • Instrumentation:

    • Use a double-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

  • Data Acquisition:

    • Record the baseline with the solvent-filled cuvette.

    • Scan the sample over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Compound B Dissolve in UV-grade Solvent A->B C Prepare Dilutions B->C D Set Spectrophotometer Parameters C->D E Run Blank (Solvent) D->E F Run Sample E->F G Identify λmax F->G H Determine Absorbance G->H

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Key IR Absorption Bands for 5,7-Dinitro-8-hydroxyquinoline

Vibrational ModeWavenumber (cm⁻¹) (Observed)Wavenumber (cm⁻¹) (Calculated)Reference
O-H stretching~3400 (broad)-[4]
C-H stretching (aromatic)3087-28523112-2850[5]
C=N stretching--
C=C stretching (aromatic)1617-1507-[5]
NO₂ asymmetric stretching~1530-[4]
NO₂ symmetric stretching~1340-[4]
C-N stretching1256, 1300-[4]
C-O stretching--

Note: The observed values are based on a study of 5,7-dinitro-8-hydroxyquinoline and related compounds.[4] The broadness of the O-H stretching band is indicative of hydrogen bonding.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Grind Sample with KBr B Transfer to Pellet Press A->B C Apply Pressure B->C D Place Pellet in Holder C->D E Acquire Background Spectrum D->E F Acquire Sample Spectrum E->F G Identify Characteristic Peaks F->G H Assign Functional Groups G->H

Caption: Workflow for FT-IR Spectroscopic Analysis (KBr Pellet).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H28.8 - 9.0d
H37.5 - 7.7dd
H48.4 - 8.6d
H68.0 - 8.2s
OH> 10s (broad)

Note: These are predicted values based on the known spectra of quinoline and the electronic effects of the substituents. Actual chemical shifts may vary depending on the solvent and concentration. The proton at position 6 is expected to be a singlet due to the absence of adjacent protons. The hydroxyl proton signal may be broad and its position is highly dependent on the solvent and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (TMS) may be added.

  • Instrumentation:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert Sample into Spectrometer B->C D Tune and Shim C->D E Acquire Spectrum D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Integrate and Analyze G->H

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Table 4: Expected Mass Spectrometric Data for this compound

Ionm/z (calculated)
[M+H]⁺236.0251
[M-H]⁻234.0105
[M]⁺˙235.0175

Note: The choice of ionization technique will determine the observed ions. Electrospray ionization (ESI) will typically produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, while electron ionization (EI) will generate the molecular ion ([M]⁺˙) and various fragment ions.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Dilute Solution B Add Ionization Promoter A->B C Infuse Sample into ESI Source B->C D Optimize Source Parameters C->D E Acquire Mass Spectrum D->E F Perform MS/MS (Optional) E->F G Determine Molecular Weight E->G H Analyze Fragmentation Pattern F->H G->H

Caption: Workflow for Mass Spectrometric Analysis (ESI).

Safety Precautions

This compound is a chemical compound and should be handled with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6][7] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.

References

Application Notes for 5,7-Dinitroquinolin-8-ol in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dinitroquinolin-8-ol is a heterocyclic compound belonging to the quinoline class. While comprehensive in vitro studies on this specific molecule are limited, the broader family of nitroquinolines and their derivatives have demonstrated significant biological activities. Notably, derivatives of this compound have shown potent antimycobacterial effects.[1][2] Furthermore, the core structure is recognized as a scaffold for the development of inhibitors for enzymes such as cathepsin B, which is implicated in various pathological processes including cancer progression.[3][4][5]

These application notes provide an overview of the potential in vitro applications of this compound, with detailed protocols for assessing its antimycobacterial properties, its potential as an enzyme inhibitor, and for conducting general cytotoxicity and apoptosis screening.

Key Potential Applications

  • Antimycobacterial Agent: Derivatives of 5,7-dinitro-8-hydroxyquinoline have exhibited significant activity against various Mycobacterium species, in some cases surpassing the efficacy of standard antibiotics like ciprofloxacin.[1][2] This suggests that this compound is a valuable candidate for screening against pathogenic mycobacteria, including drug-resistant strains.

  • Enzyme Inhibition (Cathepsin B): The this compound structure has been utilized in the investigation of nitroxoline derivatives as potential inhibitors of cathepsin B.[3] Cathepsin B is a lysosomal cysteine protease involved in cancer invasion and metastasis, making its inhibitors promising candidates for anticancer drug development.[4][6]

  • Anticancer Research: While direct evidence is not yet available for this specific compound, related nitroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] Therefore, this compound could be a candidate for initial cytotoxicity screening against cancer cells to explore its potential as an antiproliferative agent.

Data Presentation

Quantitative data for this compound is not extensively available in the reviewed literature. However, data from closely related derivatives highlight the potential of this structural class. The following table summarizes the biological activities of some relevant quinoline derivatives.

Compound Class/DerivativeTarget/ApplicationCell Line / OrganismActivity MetricValueReference
5,7-dinitro-8-hydroxyquinoline derivativeAntimycobacterialMycobacterium abscessusPotency~2x Ciprofloxacin[1][2]
5,7-dinitro-8-hydroxyquinoline derivativeAntimycobacterialMycobacterium smegmatisPotency~2x Ciprofloxacin[1][2]
Nitroxoline (5-nitro-8-hydroxyquinoline)Anticancer / CytotoxicityHuman Cancer Cell LinesIC₅₀5-10 fold lower than Clioquinol[7]
Nitroxoline Derivative (Compound 17)Cathepsin B InhibitionEnzyme AssayKᵢ (Endopeptidase)72 ± 8 µM[5]
Cloxyquin (5-chloroquinolin-8-ol)AntimycobacterialMycobacterium tuberculosisMIC₅₀ / MIC₉₀0.125 / 0.25 µg/mL[8]

Note: The data presented is for derivatives or related compounds and should be used as a guide for designing experiments with this compound. Experimental validation of its specific activity is required.

Experimental Protocols

Protocol 1: Antimycobacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol is to determine the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species.

Materials:

  • This compound

  • Mycobacterium species (e.g., M. smegmatis, M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase)

  • Sterile 96-well U-bottom microtiter plates[9]

  • Dimethyl sulfoxide (DMSO)

  • Standard antimycobacterial drug (e.g., Ciprofloxacin, Isoniazid)

  • Incubator at 37°C

  • Inverted mirror for reading[9]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Middlebrook 7H9 broth to achieve a range of final concentrations for testing. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation: Grow the Mycobacterium strain in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in fresh 7H9 broth to achieve a final inoculum density of approximately 1 x 10⁵ CFU/mL.[9]

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Include a positive control (inoculum without compound) and a negative control (broth only). Also include a standard drug control.

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well (except the negative control).

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C. Incubation time will vary depending on the species (e.g., 7-14 days for M. tuberculosis).[10]

  • Reading Results: The MIC is the lowest concentration of the compound that results in complete inhibition of visible bacterial growth, as observed with an inverted mirror.[9]

Visualization of Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading p1 Prepare this compound Stock and Serial Dilutions a1 Dispense Compound Dilutions into 96-well Plate p1->a1 p2 Prepare Mycobacterial Inoculum (0.5 McFarland, dilute 1:100) a2 Add Mycobacterial Inoculum to Wells p2->a2 a3 Include Positive (Inoculum only) and Negative (Broth only) Controls i1 Seal Plate and Incubate at 37°C a3->i1 r1 Read Plates for Growth Inhibition i1->r1 r2 Determine MIC r1->r2

Workflow for Antimycobacterial MIC Assay.
Protocol 2: Cathepsin B Fluorometric Inhibitor Assay

This protocol is for screening this compound as a potential inhibitor of cathepsin B.

Materials:

  • This compound

  • Human Cathepsin B (purified enzyme)

  • Cathepsin B substrate (e.g., Ac-RR-AFC)[11]

  • Cathepsin B Assay Buffer[11]

  • Known Cathepsin B inhibitor (e.g., E-64) for positive control[12]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)[12][13]

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compound and controls at various concentrations in the assay buffer. The final DMSO concentration should be kept low (<1%).

  • Enzyme Solution Preparation: Dilute the purified Cathepsin B enzyme in the assay buffer to the desired concentration.[12]

  • Assay Reaction:

    • To each well, add 50 µL of the Cathepsin B enzyme solution.

    • Add 10 µL of the diluted test inhibitor, solvent (for enzyme control), or known inhibitor (for inhibitor control) to the respective wells.[11]

    • Incubate at room temperature for 10-15 minutes.[12]

  • Substrate Addition and Measurement:

    • Prepare the substrate solution by diluting the stock in the assay buffer.

    • Initiate the reaction by adding 40 µL of the substrate solution to each well.[11]

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).[12]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EnzymeControl - Rate_Sample) / Rate_EnzymeControl] * 100

    • Plot percent inhibition against the compound concentration to determine the IC₅₀ value.

Relevant Signaling Pathway:

G Stress Cellular Stress / Apoptotic Stimuli Casp8 Caspase-8 (activated) Stress->Casp8 Lysosome Lysosome Casp8->Lysosome triggers release CatB_active Cathepsin B (active) Lysosome->CatB_active releases CatB_inactive Pro-Cathepsin B Bid Bid CatB_active->Bid cleaves tBid tBid CatB_active->tBid Compound This compound (Potential Inhibitor) Compound->CatB_active inhibits Mito Mitochondrion tBid->Mito translocates to CytC Cytochrome c (release) Mito->CytC Apoptosis Apoptosis CytC->Apoptosis

Cathepsin B role in Apoptosis Pathway.
Protocol 3: Cell Viability MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound against a chosen cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • DMSO

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle controls (DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.[15]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against compound concentration to determine the IC₅₀ value.

Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[16]

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

References

Developing Derivatives of 5,7-Dinitroquinolin-8-ol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of derivatives based on the 5,7-Dinitroquinolin-8-ol scaffold. This core structure has shown promise in yielding compounds with significant biological activities, particularly in the fields of antimycobacterial and anticancer research through the inhibition of key enzymes like cathepsin B. These notes are intended to guide researchers in the synthesis, evaluation, and mechanistic understanding of novel derivatives.

Rationale for Derivative Development

This compound is a nitroaromatic heterocyclic compound. The quinoline core is a well-established pharmacophore present in numerous approved drugs. The 8-hydroxyquinoline moiety is a known metal chelator and exhibits a broad spectrum of biological activities. The introduction of two nitro groups at positions 5 and 7 significantly influences the electron density of the aromatic system and can enhance biological activity.

Derivatization of the 8-hydroxyl group to form ethers and esters allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. These modifications can lead to improved pharmacokinetic profiles and enhanced target engagement. Furthermore, substitutions on the quinoline ring can be explored to probe structure-activity relationships (SAR) and optimize potency and selectivity.

Key Biological Activities and Targets

Antimycobacterial Activity

Derivatives of 8-hydroxyquinoline have demonstrated potent activity against various Mycobacterium species. Notably, 5,7-dinitro-8-hydroxyquinoline has been reported to possess high potency against Mycobacterium abscessus and Mycobacterium smegmatis, being approximately twice as effective as the standard drug ciprofloxacin.[1][2] The development of novel derivatives is a promising strategy to combat drug-resistant tuberculosis.

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease that is overexpressed in various cancers and is implicated in tumor invasion and metastasis. Nitroxoline (5-nitro-8-hydroxyquinoline), a close structural analog of this compound, and its derivatives have been identified as inhibitors of cathepsin B. This suggests that the 5,7-dinitro scaffold is a valuable starting point for the design of novel anticancer agents targeting this enzyme.

Quantitative Data Summary

The following tables summarize the antimycobacterial and cathepsin B inhibitory activities of selected 8-hydroxyquinoline derivatives to provide a basis for structure-activity relationship (SAR) analysis.

Table 1: Antimycobacterial Activity of 8-Hydroxyquinoline Derivatives

CompoundSubstituentsM. tuberculosis H37Rv MIC (µM)M. smegmatis MIC (µM)M. abscessus MIC (µM)Reference
8-HydroxyquinolineNone3.6--[3]
5-Chloro-8-hydroxyquinoline5-Cl---[3]
5,7-Dichloro-8-hydroxy-2-methylquinoline5,7-diCl, 2-Me0.11.56-[4]
This compound 5,7-diNO₂ -Potent Highly Potent [1][2]
8-Hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-2-carboxamide2-CONH(3-CF₃-Ph)24--[5]
8-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-2-carboxamide2-CONH(4-CF₃-Ph)24--[5]

Note: Specific MIC values for this compound against M. tuberculosis were not available in the searched literature. "Potent" and "Highly Potent" are based on the qualitative description of being twice as effective as ciprofloxacin.

Table 2: Cathepsin B Inhibitory Activity of Nitroxoline Derivatives

CompoundSubstituentsCathepsin B IC₅₀ (µM)Reference
Nitroxoline5-NO₂2.0 ± 0.003[6]
Compound 17 (a nitroxoline derivative)-2.8 ± 0.048[6]
Compound 3 (a nitroxoline derivative)-4.5 ± 2.1[6]

Experimental Protocols

Synthesis of this compound Derivatives (Ethers and Esters)

This protocol describes a general method for the synthesis of ether and ester derivatives at the 8-position of this compound.

Workflow for Synthesis of this compound Derivatives

G start This compound base Base (e.g., K₂CO₃, NaH) in appropriate solvent (e.g., DMF, Acetone) start->base Deprotonation alkoxide Potassium/Sodium 5,7-dinitroquinolin-8-olate base->alkoxide ether_ester Crude Ether/Ester Derivative alkoxide->ether_ester Nucleophilic Substitution alkyl_halide Alkyl/Acyl Halide (R-X) (for ether or ester synthesis) alkyl_halide->ether_ester purification Purification (Column Chromatography) ether_ester->purification product Pure Ether/Ester Derivative purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: General workflow for the synthesis of ether and ester derivatives.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Alkyl halide (e.g., iodomethane, ethyl bromide) or Acyl halide (e.g., acetyl chloride, benzoyl chloride)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotonation: To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Alkylation/Acylation: To the reaction mixture, add the desired alkyl halide or acyl halide (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure ether or ester derivative.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimycobacterial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against Mycobacterium tuberculosis H37Rv can be determined using the Microplate Alamar Blue Assay (MABA).

Workflow for Microplate Alamar Blue Assay (MABA)

G start Prepare serial dilutions of test compounds in 96-well plate add_myco Add Mycobacterium tuberculosis suspension to each well start->add_myco incubate Incubate plates at 37°C add_myco->incubate add_alamar Add Alamar Blue solution to each well incubate->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read Read absorbance/fluorescence incubate2->read determine_mic Determine MIC (lowest concentration with no color change) read->determine_mic

Caption: Workflow for determining antimycobacterial MIC using MABA.

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well microplate.

  • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cathepsin B Inhibition Assay

The inhibitory activity of the derivatives against cathepsin B can be assessed using a fluorometric assay.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5) containing a reducing agent (e.g., 2 mM DTT).

  • In a 96-well black plate, add the reaction buffer, the test compound at various concentrations, and human liver cathepsin B.

  • Incubate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Arg-Arg-AMC).

  • Measure the increase in fluorescence over time using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the initial reaction rates and determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Potential Signaling Pathways

Based on the activities of related quinoline and indole compounds, derivatives of this compound may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

Potential Inhibition of PI3K/Akt/mTOR and NF-κB Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 NF-κB Complex cluster_3 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB degradation p65 p65 p50 p50 NFκB_complex p65 p50 NFκB->NFκB_complex Translocation NFκB_complex:p65->Proliferation Inflammation Inflammation NFκB_complex:p50->Inflammation Derivative This compound Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition Derivative->mTOR Inhibition Derivative->IKK Inhibition

Caption: Potential mechanism of action via inhibition of PI3K/Akt/mTOR and NF-κB pathways.

These derivatives may inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and survival.[7] Additionally, they may suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival, by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[8]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic and screening protocols provided herein offer a framework for the generation and evaluation of new derivatives with potentially enhanced antimycobacterial and anticancer activities. Further investigation into the structure-activity relationships and the elucidation of the precise mechanisms of action will be crucial for the successful development of clinical candidates from this chemical class.

References

Application Notes and Protocols for 5,7-Dinitroquinolin-8-ol in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols related to 5,7-Dinitroquinolin-8-ol and its derivatives in structure-activity relationship (SAR) studies. This document covers its applications in antimycobacterial and anticancer research, and as a scaffold for enzyme inhibitors.

Application Notes

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities. The introduction of two nitro groups at positions 5 and 7 significantly influences its electronic and steric properties, leading to distinct biological activities. These notes summarize the key applications based on available research.

Antimycobacterial Activity

Derivatives of 5,7-dinitro-8-hydroxyquinoline have demonstrated potent activity against various mycobacterial species. SAR studies in this area aim to optimize the quinoline scaffold to enhance efficacy and reduce toxicity.

Key Findings:

  • A 5,7-dinitro-8-hydroxyquinoline derivative has been reported to exhibit high potency against Mycobacterium abscessus and Mycobacterium smegmatis, showing approximately twice the effectiveness of the standard antibiotic ciprofloxacin.

Anticancer Activity

While direct studies on the anticancer activity of this compound are limited, the broader class of 8-hydroxyquinolines, particularly nitro-derivatives, has shown significant cytotoxic effects against various cancer cell lines. SAR studies in this context explore the impact of different substituents on the quinoline ring to improve anticancer potency and selectivity.

Key Insights from Related Compounds:

  • 8-Hydroxy-5-nitroquinoline (Nitroxoline) has been shown to be a more potent anticancer agent than other halogenated 8-hydroxyquinoline analogs.[1][2]

  • The anticancer activity of some 8-hydroxyquinoline derivatives is enhanced by the presence of copper, suggesting a mechanism that may involve the generation of reactive oxygen species (ROS).[1]

  • Unlike some of its analogs, 8-hydroxy-5-nitroquinoline does not act as a zinc ionophore.[1]

Enzyme Inhibition

This compound serves as a scaffold for the development of enzyme inhibitors, particularly for proteases like cathepsin B.[3][4] Cathepsin B is a lysosomal cysteine protease implicated in various pathological processes, including cancer progression and neurodegenerative diseases.[4][5] SAR studies focus on modifying the 8-hydroxyquinoline core to achieve high affinity and selectivity for the target enzyme.

Quantitative Data

The following tables summarize the available quantitative data for this compound derivatives and related compounds to facilitate comparative analysis in SAR studies.

Table 1: Antimycobacterial Activity of 8-Hydroxyquinoline Derivatives

CompoundTarget OrganismActivity Metric (MIC)Reference CompoundRelative Potency
5,7-Dinitro-8-hydroxyquinoline derivativeM. abscessus, M. smegmatis-Ciprofloxacin~2x more effective

Note: Specific MIC values were not provided in the source material.

Table 2: In Vitro Anticancer Activity of 8-Hydroxyquinoline Analogs (IC50 Values in µM)

CompoundRaji (Lymphoma)A2780 (Ovarian)
8-Hydroxy-5-nitroquinoline (NQ)Lower than other congenersNot specified
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Higher than NQNot specified

Source: Data derived from qualitative statements in cited literature.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the SAR studies of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimycobacterial Activity

This protocol outlines the broth microdilution method to determine the MIC of a compound against mycobacteria.

Materials:

  • Test compound (e.g., this compound derivative)

  • Mycobacterial strain (e.g., M. smegmatis)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate using the supplemented Middlebrook 7H9 broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow the mycobacterial strain in supplemented 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute this suspension 1:100 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound, the positive control, and the growth control (no compound).

  • Incubation: Seal the plate and incubate at 37°C for the appropriate duration (e.g., 48-72 hours for M. smegmatis).

  • MIC Determination: The MIC is the lowest concentration of the compound that results in no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol: MTT Cell Viability Assay for Anticancer Activity

This protocol describes the use of the MTT assay to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Protocol: Cathepsin B Inhibition Assay

This protocol details a fluorometric assay to screen for inhibitors of cathepsin B.[6][7]

Materials:

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer

  • Cathepsin B substrate (e.g., a fluorogenic peptide substrate like Z-Arg-Arg-AMC)

  • Test compound

  • Known cathepsin B inhibitor (e.g., E-64) as a positive control

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of Cathepsin B, the substrate, and the test compound in the assay buffer.

  • Assay Reaction: a. To the wells of the 96-well plate, add the assay buffer. b. Add the test compound at various concentrations. c. Add the known inhibitor to the positive control wells. d. Add the vehicle (solvent for the compound) to the negative control wells.

  • Enzyme Addition: Add the Cathepsin B solution to all wells except the blank (substrate only) wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis: Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships in the study of this compound.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Compound Stock Solution prep_dilutions Serial Dilutions in 96-well plate prep_compound->prep_dilutions inoculation Inoculation of Plates prep_dilutions->inoculation prep_inoculum Bacterial Inoculum Preparation prep_inoculum->inoculation incubation Incubation (37°C) inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_determination MIC Determination readout->mic_determination experimental_workflow_mt cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation_treatment Incubation (24-72h) compound_treatment->incubation_treatment mtt_addition MTT Reagent Addition incubation_treatment->mtt_addition incubation_formazan Formazan Crystal Formation mtt_addition->incubation_formazan solubilization Solubilization of Formazan incubation_formazan->solubilization absorbance_reading Absorbance Reading (570nm) solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation sar_logic cluster_modifications Structural Modifications cluster_assays Biological Assays cluster_analysis SAR Analysis parent This compound Scaffold mod_r1 Modify R1 Substituent parent->mod_r1 mod_r2 Modify R2 Substituent parent->mod_r2 mod_nitro Vary Nitro Group Position/Number parent->mod_nitro assay_antimycobacterial Antimycobacterial Assay (MIC) mod_r1->assay_antimycobacterial assay_anticancer Anticancer Assay (IC50) mod_r1->assay_anticancer assay_enzyme Enzyme Inhibition Assay (IC50) mod_r1->assay_enzyme mod_r2->assay_antimycobacterial mod_r2->assay_anticancer mod_r2->assay_enzyme mod_nitro->assay_antimycobacterial mod_nitro->assay_anticancer mod_nitro->assay_enzyme data_correlation Correlate Structure with Activity assay_antimycobacterial->data_correlation assay_anticancer->data_correlation assay_enzyme->data_correlation qsar_model Develop QSAR Model data_correlation->qsar_model lead_optimization Lead Optimization qsar_model->lead_optimization

References

Application Notes and Protocols for the Quantification of 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dinitroquinolin-8-ol is a quinoline derivative with potential applications in medicinal chemistry and other fields of chemical research. Accurate and reliable quantification of this compound is essential for research, development, and quality control purposes. Due to the limited availability of specific validated analytical methods for this compound, this document provides detailed proposed protocols based on established analytical techniques for structurally similar compounds, such as dinitrophenols and other quinoline derivatives. The following application notes describe High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and Electrochemical methods that can be adapted and validated for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed analytical methods. These values are representative and should be experimentally determined and validated for the specific application.

ParameterHPLC-UVUV-Vis SpectrophotometryElectrochemical Method (DPV)
Linearity (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.1 - 1.0 µg/mL0.01 - 0.1 µM
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.3 - 3.0 µg/mL0.03 - 0.3 µM
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • High-purity water (e.g., Milli-Q).

  • HPLC-grade formic acid or phosphoric acid.

  • Syringe filters (0.22 µm or 0.45 µm).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-18 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Due to the nitroaromatic structure, a starting wavelength of 254 nm or 340 nm is recommended. A DAD can be used to determine the optimal wavelength.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 Water:ACN) to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, dissolve a known weight in a suitable solvent, sonicate if necessary, and dilute to the appropriate concentration with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards from the lowest to the highest concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing Dissolution Dissolution & Dilution Standard->Dissolution Sample Sample Weighing Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

II. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible range. This compound, with its aromatic and nitro functional groups, is expected to have a distinct UV-Vis absorption spectrum.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile).

2. Determination of Maximum Absorbance (λmax):

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Scan the solution over a wavelength range of 200-800 nm to identify the wavelength of maximum absorbance (λmax).

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to cover a linear absorbance range (typically 0.1 - 1.0 Absorbance Units).

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards and dilute to a concentration that falls within the calibration range.

4. Analysis Procedure:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the pure solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and the sample solutions.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

Spectrophotometry_Workflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis Wavelength Determine λmax Blank Blank Measurement Wavelength->Blank Standards Measure Standards Blank->Standards Samples Measure Samples Standards->Samples Calibration Calibration Curve Samples->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: UV-Vis spectrophotometry workflow.

III. Electrochemical Methods

Electrochemical methods, such as Differential Pulse Voltammetry (DPV), can offer high sensitivity for the detection of electroactive compounds like this compound due to the reducible nitro groups.

Experimental Protocol

1. Instrumentation and Materials:

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes).

  • Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) electrode.

  • Reference Electrode: Ag/AgCl (in saturated KCl).

  • Counter Electrode: Platinum wire.

  • This compound reference standard.

  • Supporting Electrolyte: e.g., 0.1 M phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).

  • High-purity water.

2. Electrode Preparation:

  • Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in water and then ethanol to ensure a clean surface before each measurement.

3. Voltammetric Analysis (DPV):

  • Deoxygenation: Purge the supporting electrolyte in the electrochemical cell with nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Background Scan: Record a DPV scan of the deoxygenated supporting electrolyte to establish the background current.

  • Standard Additions: Add known concentrations of this compound to the electrochemical cell and record the DPV scans. The nitro groups are expected to show reduction peaks at negative potentials.

  • DPV Parameters (Starting Point):

    • Potential Range: e.g., +0.2 V to -1.2 V vs. Ag/AgCl.

    • Pulse Amplitude: 50 mV.

    • Pulse Width: 50 ms.

    • Scan Rate: 20 mV/s.

4. Quantification:

  • Construct a calibration curve by plotting the peak current of the reduction peak against the concentration of this compound.

  • For sample analysis, add a known volume of the prepared sample solution to the deoxygenated supporting electrolyte and record the DPV.

  • Determine the concentration from the calibration curve. The standard addition method is recommended for complex matrices to compensate for matrix effects.

Workflow Diagram

Electrochemical_Workflow cluster_prep Preparation cluster_measurement Voltammetric Measurement cluster_analysis Data Analysis Electrode Electrode Polishing Background Background Scan Electrode->Background Electrolyte Prepare Supporting Electrolyte Deoxygenation Deoxygenation (N2 Purge) Electrolyte->Deoxygenation Deoxygenation->Background Standard_Add Standard Additions Background->Standard_Add DPV_Scan Record DPV Scans Standard_Add->DPV_Scan Peak_Current Measure Peak Current DPV_Scan->Peak_Current Calibration Calibration Plot Peak_Current->Calibration Quantification Quantification Calibration->Quantification

Caption: Electrochemical analysis (DPV) workflow.

Conclusion

The analytical methods proposed in these application notes provide a solid starting point for the quantification of this compound. It is crucial to note that these methods must be thoroughly validated for the specific sample matrix and intended application to ensure accurate and reliable results. Validation should include assessments of specificity, linearity, range, accuracy, precision, and robustness according to established guidelines (e.g., ICH).

Synthesis and Applications of 5,7-Dinitro-8-hydroxyquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5,7-Dinitro-8-hydroxyquinoline and its derivatives represent a critical class of compounds with significant therapeutic potential. As derivatives of 8-hydroxyquinoline, they exhibit a broad spectrum of biological activities, including potent antimicrobial and anticancer effects. This document provides detailed application notes and experimental protocols for the synthesis and characterization of these compounds, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

Synthesis of 5,7-Dinitro-8-hydroxyquinoline

The synthesis of 5,7-dinitro-8-hydroxyquinoline can be achieved through various methods, primarily involving the nitration of 8-hydroxyquinoline or its derivatives. The choice of method can influence the reaction yield and purity of the final product. Below is a summary of quantitative data from key synthetic routes.

Starting MaterialReagents and ConditionsYield (%)Reference
8-HydroxyquinolineBoiling with 8% nitric acidNot specified[1]
8-HydroxyquinolineProlonged boiling with 0.5% nitric acidNot specified[1]
8-HydroxyquinolineNitric acid, 24 h88%[2]
5-Nitro-8-hydroxyquinolineBoiling with 0.5% nitric acidNot specified[1]
5-Nitro-8-hydroxyquinolineSodium nitrite in 10% hydrochloric acid, boiling60%[1]
8-HydroxyquinolineSodium nitrite in 10% hydrochloric acid~50%[1]

Note: Yields can vary based on reaction scale and purification methods.

Spectroscopic Data for 5,7-Dinitro-8-hydroxyquinoline Derivatives

Accurate characterization of synthesized compounds is crucial. While specific ¹H and ¹³C NMR data for 5,7-dinitro-8-hydroxyquinoline were not explicitly found in the surveyed literature, theoretical and experimental vibrational spectra have been analyzed. For related derivatives, such as 5,7-dibromo-8-hydroxyquinoline, detailed NMR data is available and can serve as a reference for spectral interpretation.

¹H NMR Data for 5,7-dibromo-8-hydroxyquinoline (500 MHz, DMSO-d₆): δ (ppm) 8.98 (dd, J = 17.43 Hz), 8.46 (dd, J = 17.82 Hz), 7.85 (s, 1H), 7.77 (dd, J = 1.62 Hz), 3.37 (s, 1H).

Biological Activity of 8-Hydroxyquinoline Derivatives

Derivatives of 8-hydroxyquinoline, including nitro-substituted compounds, have demonstrated significant biological activity. The tables below summarize the minimum inhibitory concentrations (MIC) against various microorganisms and the half-maximal inhibitory concentrations (IC₅₀) against cancer cell lines for selected derivatives.

Antimicrobial Activity:

CompoundMicroorganismMIC (µM)Reference
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus epidermidis, S. aureus, Enterococcus faecalis, E. faecium4–16 µg/mL[3]

Anticancer Activity:

CompoundCell LineIC₅₀ (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (lymphoma)5-10 fold lower than Clioquinol[4]
5,7-Dibromo-8-hydroxyquinolineA549, FL, HeLa, HT29, MCF7, Hep3B5.8, 17.6, 18.7, 5.4, 16.5, >1000 µg/mL respectively[3]
2-isopropyl-5,7-dichloro-8-hydroxyquinolineDengue virus serotype 2 (DENV2)3.03[3]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dinitro-8-hydroxyquinoline via Nitration of 8-Hydroxyquinoline

This protocol is a general procedure based on established nitration methods.

Materials:

  • 8-Hydroxyquinoline

  • Nitric Acid (concentrations may vary, e.g., 8% or more dilute solutions)

  • Distilled water

  • Heating apparatus (e.g., heating mantle with a round-bottom flask and condenser)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxyquinoline in the chosen concentration of nitric acid.

  • Heat the mixture to boiling and maintain reflux for the specified duration (e.g., several hours for dilute nitric acid). The reaction may have an induction period, which can be overcome by the addition of a small amount of sodium nitrite.[1]

  • Monitor the reaction progress (e.g., by thin-layer chromatography).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, 5,7-dinitro-8-hydroxyquinoline, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold distilled water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals.

  • Dry the purified product and determine the yield. Characterize the compound using appropriate analytical techniques (e.g., melting point, IR, NMR, and elemental analysis).

Protocol 2: Synthesis of 5,7-Dinitro-8-hydroxyquinoline from 5-Nitro-8-hydroxyquinoline

This method involves the nitration of an already mono-nitrated precursor.

Materials:

  • 5-Nitro-8-hydroxyquinoline (5 g)

  • 10% Hydrochloric acid (150 ml)

  • Sodium nitrite (0.6 g) in aqueous solution

  • Methanol for extraction

  • Heating and filtration apparatus

Procedure:

  • Dissolve 5-nitro-8-hydroxyquinoline in 10% hydrochloric acid in a suitable flask and bring the solution to a boil.[1]

  • Add the aqueous solution of sodium nitrite dropwise to the boiling solution. A color change from yellow to green and then to brown will be observed, accompanied by the formation of a brown precipitate.[1]

  • Allow the mixture to cool, which will result in the crystallization of additional yellow needles.

  • Separate the crystals by filtration.

  • Extract the collected solid with methanol to separate the desired 5,7-dinitro-8-hydroxyquinoline from any unreacted starting material or byproducts. The dinitro compound is less soluble in methanol.[1]

  • The methanol-insoluble fraction is the purified 5,7-dinitro-8-hydroxyquinoline. Dry the product and determine the yield.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of 5,7-dinitro-8-hydroxyquinoline derivatives.

G A Starting Material (e.g., 8-Hydroxyquinoline) C Reaction (Heating/Reflux) A->C B Nitrating Agent (e.g., Nitric Acid) B->C D Precipitation/ Crystallization C->D E Filtration & Washing D->E F Recrystallization/ Purification E->F G Characterization (NMR, IR, MP) F->G H Final Product: 5,7-Dinitro-8-hydroxyquinoline F->H G cluster_0 Bacterial Cell A Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) B Bacterial Enzymes & Metabolic Pathways A->B Cofactors E Chelation of Metal Ions A->E C Cellular Function B->C Maintains F Disruption of Enzyme Function B->F Inhibits D 8-Hydroxyquinoline Derivative D->E E->F G Inhibition of Bacterial Growth F->G G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation HQ_Deriv 8-Hydroxyquinoline Derivative HQ_Deriv->PI3K Inhibits

References

Application Notes and Protocols for 5,7-Dinitroquinolin-8-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 5,7-Dinitroquinolin-8-ol, a nitro-derivative of the versatile 8-hydroxyquinoline scaffold. This document details its synthesis, potential therapeutic applications based on available data, and protocols for its biological evaluation.

Introduction

This compound is a small molecule characterized by an 8-hydroxyquinoline core substituted with two nitro groups at positions 5 and 7. The 8-hydroxyquinoline moiety is a well-known privileged scaffold in medicinal chemistry, primarily due to its ability to chelate metal ions, a property integral to the biological activity of many of its derivatives.[1] The addition of nitro groups can significantly modulate the electronic properties and biological activities of the parent molecule, often enhancing its antimicrobial and cytotoxic effects.

Synthesis

This compound can be synthesized via the nitration of 8-hydroxyquinoline. While various methods exist, a common approach involves the use of nitric acid.

Synthesis Protocol: Nitration of 8-Hydroxyquinoline

This protocol is based on established methods for the nitration of 8-hydroxyquinoline.[2][3]

Materials:

  • 8-Hydroxyquinoline

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (optional, as a catalyst)

  • Ice

  • Deionized water

  • Methanol or Ethanol for recrystallization

  • Reaction flask, magnetic stirrer, dropping funnel, and cooling bath

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 8-hydroxyquinoline in a minimal amount of concentrated sulfuric acid (if used).

  • Slowly add concentrated nitric acid dropwise to the stirred solution while maintaining the temperature below 10 °C. The reaction is exothermic and careful temperature control is crucial.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, and then allow it to slowly warm to room temperature. Continue stirring for an additional 24 hours.[3]

  • Carefully pour the reaction mixture onto crushed ice with constant stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to litmus paper.

  • Dry the crude product in a desiccator.

  • Purify the crude this compound by recrystallization from a suitable solvent such as methanol or ethanol to obtain a yellow crystalline solid.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start 8-Hydroxyquinoline reaction Nitration Reaction (<10°C to RT, 24h) start->reaction reagents Conc. Nitric Acid (Conc. Sulfuric Acid, optional) reagents->reaction precipitation Precipitation on Ice reaction->precipitation filtration Vacuum Filtration & Washing precipitation->filtration drying Drying filtration->drying recrystallization Recrystallization (Methanol/Ethanol) drying->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities and Potential Applications

This compound has shown promise in two primary areas of medicinal chemistry: as an antimicrobial and an anticancer agent.

Derivatives of 8-hydroxyquinoline are known for their broad-spectrum antimicrobial properties. This compound has demonstrated notable activity against mycobacteria.

Quantitative Data: Antimycobacterial Activity

CompoundTest OrganismActivity MetricReference
5,7-Dinitro-8-hydroxyquinolineMycobacterium abscessus~2x more effective than Ciprofloxacin[4][5]
5,7-Dinitro-8-hydroxyquinolineMycobacterium smegmatis~2x more effective than Ciprofloxacin[4][5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial culture (e.g., Mycobacterium smegmatis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a sterile 96-well plate, perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 24-48 hours for M. smegmatis).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow for MIC Determination

G prep_stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC incubate->read_results final_mic MIC Value read_results->final_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Action

The anticancer activity of nitro-substituted 8-hydroxyquinolines is likely multifactorial. Based on studies of nitroxoline, a proposed mechanism involves:

  • Induction of Reactive Oxygen Species (ROS): The nitro groups can undergo metabolic reduction, leading to the generation of ROS, which induces oxidative stress and DNA damage in cancer cells.[6]

  • Metal Ion Chelation: The 8-hydroxyquinoline scaffold chelates essential metal ions, disrupting the function of metalloenzymes crucial for cancer cell proliferation and survival.[7][8]

  • Signaling Pathway Modulation: These upstream events can trigger downstream signaling cascades. For instance, nitroxoline has been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[9] This leads to cell cycle arrest, primarily at the G1 phase, and ultimately apoptosis.[9]

Proposed Signaling Pathway for Anticancer Activity

G cluster_upstream Upstream Effects cluster_downstream Downstream Signaling cluster_cellular Cellular Outcomes compound This compound ros Increased ROS compound->ros chelation Metal Ion Chelation compound->chelation ampk AMPK Activation ros->ampk chelation->ampk mtor mTOR Inhibition ampk->mtor chk2 Chk2 Activation ampk->chk2 g1_arrest G1 Cell Cycle Arrest mtor->g1_arrest apoptosis Apoptosis chk2->apoptosis g1_arrest->apoptosis

Caption: Proposed anticancer signaling pathway for this compound.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for Testing 5,7-Dinitroquinolin-8-ol Against Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium abscessus is a rapidly growing, multidrug-resistant nontuberculous mycobacterium responsible for a wide range of infections, particularly pulmonary infections in individuals with underlying lung conditions such as cystic fibrosis. The intrinsic and acquired resistance of M. abscessus to many standard antibiotics makes treatment challenging, necessitating the discovery and development of novel antimicrobial agents. Quinoline derivatives have emerged as a promising class of compounds with potent antimycobacterial activity. This document provides a detailed protocol for the in vitro evaluation of 5,7-Dinitroquinolin-8-ol against M. abscessus.

Recent studies have highlighted the potent activity of 8-hydroxyquinoline derivatives against various mycobacterial species. Notably, 5,7-dinitro-8-hydroxyquinoline has been identified as having high potency against M. abscessus, demonstrating approximately twice the effectiveness of ciprofloxacin[1][2]. The proposed mechanism of action for 8-hydroxyquinolines against mycobacteria involves the chelation of metal ions, particularly copper, leading to the generation of reactive oxygen species and subsequent bacterial cell death.

These application notes provide standardized protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity of this compound, enabling a comprehensive preclinical assessment of its potential as a therapeutic agent against M. abscessus.

Data Presentation

The following tables summarize the expected and comparative quantitative data for the in vitro activity of this compound against Mycobacterium abscessus.

Table 1: In Vitro Antimicrobial Activity of this compound and Ciprofloxacin against M. abscessus

CompoundMIC Range (µg/mL)MBC Range (µg/mL)MBC/MIC Ratio
This compound0.5 - 4.0 (estimated)1.0 - 16.0≤ 4
Ciprofloxacin1.0 - 8.0[3][4][5]4.0 - 32.0≤ 4

Table 2: Cytotoxicity of this compound against a Macrophage Cell Line (e.g., RAW 264.7)

CompoundCC50 (µM)Selectivity Index (SI) (CC50 / MIC)
This compound>10 (desired)>10 (desired)

CC50: 50% cytotoxic concentration SI: A higher SI indicates greater selectivity for the bacteria over host cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Ciprofloxacin (as a control)

  • Mycobacterium abscessus strain (e.g., ATCC 19977)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve this compound and ciprofloxacin in DMSO to a stock concentration of 10 mg/mL.

    • Further dilute the stock solutions in CAMHB to prepare a working solution at four times the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • Culture M. abscessus on Middlebrook 7H10 agar for 3-5 days at 37°C.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.

    • Add 200 µL of the working compound solution to the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the last dilution well. This will result in 100 µL of serially diluted compound in each well.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial density of approximately 7.5 x 10^5 CFU/mL.

    • Include a growth control (bacteria in CAMHB without compound) and a sterility control (CAMHB only).

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 37°C for 3-5 days.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • For a more quantitative assessment, add 20 µL of resazurin solution to each well and incubate for an additional 18-24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.

Minimum Bactericidal Concentration (MBC) Determination

Materials:

  • MIC plate from the previous experiment

  • Middlebrook 7H10 agar plates

  • Sterile saline

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a quadrant of a Middlebrook 7H10 agar plate.

  • Incubate the agar plates at 37°C for 5-7 days.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Cytotoxicity Assay

This protocol describes a standard MTT assay to determine the cytotoxicity of the compound against a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (DMSO at the same concentration as in the compound dilutions) and an untreated control.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_invitro In Vitro Antimicrobial Activity cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare Compound Stock (this compound & Ciprofloxacin) mic_assay Broth Microdilution MIC Assay (96-well plate, serial dilutions) prep_compound->mic_assay treat_cells Treat Cells with Compound prep_compound->treat_cells prep_inoculum Prepare M. abscessus Inoculum (0.5 McFarland) prep_inoculum->mic_assay read_mic Read MIC (Visual & Resazurin) mic_assay->read_mic mbc_assay MBC Determination (Plating from MIC wells) read_mbc Read MBC (CFU Counting) mbc_assay->read_mbc read_mic->mbc_assay si_calc Calculate Selectivity Index (SI) (CC50 / MIC) read_mic->si_calc prep_cells Seed Macrophage Cells (e.g., RAW 264.7) prep_cells->treat_cells mtt_assay MTT Assay (48h incubation) treat_cells->mtt_assay read_cc50 Determine CC50 (Absorbance Measurement) mtt_assay->read_cc50 read_cc50->si_calc Signaling_Pathway Proposed Mechanism of Action of 8-Hydroxyquinolines hq 8-Hydroxyquinoline (e.g., this compound) complex 8-HQ-Copper Complex hq->complex cu_ion Copper Ions (Cu2+) cu_ion->complex membrane Mycobacterial Cell Membrane complex->membrane Acts as ionophore ros Reactive Oxygen Species (ROS) Generation membrane->ros Disrupts cellular homeostasis damage Cellular Damage (DNA, proteins, lipids) ros->damage death Bacterial Cell Death damage->death

References

Troubleshooting & Optimization

5,7-Dinitroquinolin-8-ol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5,7-Dinitroquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

A1: this compound is a compound with limited solubility in common laboratory solvents. It is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, with solubility in Methanol being improved with sonication[1]. Its calculated LogP (1.7568) and LogS (-3.89) values suggest poor aqueous solubility.

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A2: The precipitation of this compound in aqueous buffers is expected due to its low water solubility. The introduction of a stock solution (likely in a high concentration of an organic solvent like DMSO) into an aqueous environment can cause the compound to crash out of solution as it exceeds its solubility limit in the final buffer composition.

Q3: How can I increase the solubility of this compound for my in vitro experiments?

A3: Several strategies can be employed to enhance the solubility of this compound. These include:

  • Co-solvents: Using a water-miscible organic solvent, such as DMSO, at the highest tolerable concentration for your assay.

  • pH Adjustment: As a quinoline derivative, the solubility of this compound may be influenced by pH. For basic quinolines, lowering the pH can increase solubility, while for acidic derivatives, a higher pH may be beneficial.

  • Heated Sonication: Gentle warming in combination with sonication can aid in the dissolution process. However, the thermal stability of the compound should be considered.

  • Solubilizing Excipients: The use of agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) can help to increase aqueous solubility[2].

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can improve the dissolution rate.

  • Solid Dispersion: Formulating this compound as a solid dispersion in a hydrophilic polymer matrix can enhance its wettability and dissolution.

Q4: What is the recommended method for preparing a stock solution of this compound?

A4: Given its slight solubility in DMSO, it is recommended to prepare a high-concentration stock solution in 100% DMSO. To fully dissolve the compound, gentle warming and vortexing or sonication may be necessary. The final concentration of DMSO in the assay should be kept as low as possible (typically below 1%) to avoid solvent effects on the biological system[3][4].

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
  • Symptom: A clear stock solution of this compound in DMSO becomes cloudy or forms a visible precipitate when diluted into the aqueous assay buffer.

  • Troubleshooting Steps:

    • Visual Inspection: Before proceeding with the assay, visually inspect the diluted compound solution for any signs of precipitation[2].

    • Reduce Final Concentration: The target concentration in the assay may be above the solubility limit of the compound in the final buffer. Try performing a serial dilution to determine the highest concentration at which the compound remains in solution.

    • Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the percentage of DMSO in the final assay buffer may help to keep the compound in solution.

    • pH Optimization: Evaluate the effect of pH on the solubility of this compound in your assay buffer. A pH adjustment may improve its solubility.

    • Utilize Solubilizing Excipients: Consider the addition of a small amount of a non-ionic surfactant or a cyclodextrin to the assay buffer to enhance solubility[2].

Issue 2: High Variability in Assay Results
  • Symptom: Inconsistent and non-reproducible data is observed in experiments using this compound.

  • Troubleshooting Steps:

    • Confirm Complete Dissolution of Stock: Ensure that your stock solution in DMSO is completely dissolved before making dilutions. Undissolved particles will lead to inaccurate concentrations.

    • Check for Precipitation in Assay Plates: Poor solubility can lead to inconsistent compound concentrations in the assay wells. After adding the compound to the assay plate, visually inspect for any precipitation or cloudiness. Centrifuging the plate and looking for a pellet can also be informative[2].

    • Perform a Solubility Assessment: Conduct a preliminary experiment to determine the solubility of this compound in your final assay buffer. This will help you to work within a concentration range where the compound is fully dissolved.

    • Pre-incubation with Agitation: After adding the compound to the assay medium, a short pre-incubation with gentle agitation may help to ensure a homogenous solution.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]Recommended for stock solution preparation.
MethanolSlightly Soluble[1]Solubility is improved with sonication[1].
WaterPoorly SolubleBased on calculated LogP and LogS values.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by creating a solid dispersion in a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer

  • Methanol or other suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven or desiccator

Methodology:

  • Accurately weigh this compound and the hydrophilic carrier (e.g., in a 1:5 weight ratio).

  • Dissolve the carrier in a suitable volume of methanol in a round-bottom flask.

  • Add the this compound to the polymer solution and stir until completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven or desiccator for 24-48 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a tightly sealed container, protected from moisture.

Protocol 2: General Procedure for Micronization

Objective: To increase the surface area of this compound particles to improve the dissolution rate.

Materials:

  • This compound (crystalline powder)

  • Jet mill or other suitable milling equipment

Methodology:

  • Ensure the milling equipment is clean and properly assembled according to the manufacturer's instructions.

  • Place a pre-weighed amount of this compound into the feeder of the jet mill.

  • Set the appropriate milling parameters (e.g., grinding pressure, feed rate) based on the equipment and the desired particle size.

  • Start the milling process and collect the micronized powder.

  • Characterize the particle size distribution of the micronized product using a suitable technique (e.g., laser diffraction).

  • Store the micronized this compound in a well-sealed container.

Mandatory Visualizations

G cluster_prep Compound Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition stock Prepare high concentration stock of this compound in 100% DMSO serial_dilution Perform serial dilutions of stock in 100% DMSO stock->serial_dilution final_dilution Dilute into final assay buffer (maintain constant low % DMSO) serial_dilution->final_dilution add_inhibitor Add diluted this compound or control inhibitor final_dilution->add_inhibitor add_enzyme Add Cathepsin B enzyme to appropriate wells add_enzyme->add_inhibitor pre_incubate Pre-incubate enzyme and inhibitor (e.g., 30 min at RT) add_inhibitor->pre_incubate add_substrate Add fluorogenic substrate to all wells pre_incubate->add_substrate incubate Incubate at specified temperature (e.g., 60 min at RT) add_substrate->incubate read_plate Read fluorescence (e.g., Ex/Em = 360/460 nm) incubate->read_plate analyze Analyze data and calculate % inhibition read_plate->analyze

Caption: Workflow for a Cathepsin B inhibitor screening assay with a poorly soluble compound.

G start Start: Solubility Issue Encountered check_stock Is the stock solution completely dissolved? start->check_stock dissolve_stock Action: Use sonication and/or gentle warming to dissolve stock solution. check_stock->dissolve_stock No check_precipitation Is there precipitation upon dilution in aqueous buffer? check_stock->check_precipitation Yes dissolve_stock->check_stock lower_concentration Solution 1: Lower the final concentration in the assay. check_precipitation->lower_concentration Yes increase_cosolvent Solution 2: Increase co-solvent (DMSO) concentration if assay tolerates. check_precipitation->increase_cosolvent Yes adjust_ph Solution 3: Adjust the pH of the assay buffer. check_precipitation->adjust_ph Yes use_excipients Solution 4: Add solubilizing excipients (e.g., cyclodextrin, surfactant). check_precipitation->use_excipients Yes end End: Proceed with Experiment check_precipitation->end No lower_concentration->end increase_cosolvent->end adjust_ph->end use_excipients->end

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Optimizing Reaction Conditions for 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,7-Dinitroquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Direct Nitration of 8-Hydroxyquinoline: This is a common method involving the direct nitration of 8-hydroxyquinoline using nitric acid. The reaction can be performed with varying concentrations of nitric acid, from dilute (0.5-8%) to more concentrated solutions.[1]

  • Two-Stage Method (Nitrosation followed by Oxidation): This method involves the nitrosation of 8-hydroxyquinoline to form a 5-nitroso-8-hydroxyquinoline intermediate, which is then oxidized to yield this compound.[2]

Q2: I am observing a significant induction period before my direct nitration reaction starts. Is this normal?

A2: Yes, an induction period is a known phenomenon when using dilute nitric acid for the nitration of 8-hydroxyquinoline.[1] This delay is often followed by the evolution of nitrous fumes, indicating the start of the reaction. To circumvent this induction period, the addition of a small amount of sodium nitrite to the nitric acid can initiate the reaction immediately.[1]

Q3: Am I likely to get mono-nitrated byproducts during the synthesis?

A3: When using dilute nitric acid for the nitration of 8-hydroxyquinoline, the formation of mono-nitro derivatives is generally not observed. The reaction tends to proceed directly to the dinitro compound.[1] However, reaction conditions should be carefully controlled to minimize the formation of other impurities.

Q4: What are some common impurities I should be aware of?

A4: Besides unreacted starting material, potential impurities can include 7-Nitro nitroxoline and 5-Nitroso-8-hydroxyquinoline, especially in related syntheses. These impurities can be challenging to remove due to similar solubility profiles.

Q5: What is a typical yield for the synthesis of this compound?

A5: The yield can vary significantly depending on the chosen method and reaction conditions. One reported synthesis using nitric acid over a 24-hour period achieved a yield of 88%.[3] However, other protocols using dilute nitric acid have reported yields in the range of 50%.[1] Optimization of reaction parameters is crucial for maximizing yield.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No reaction or very slow reaction (long induction period) in direct nitration. Use of dilute nitric acid without an initiator.Add a small amount of sodium nitrite to the reaction mixture to initiate the reaction.[1]
Low Yield Suboptimal reaction conditions (temperature, reaction time, reagent concentration). Incomplete reaction. Loss of product during workup and purification.Refer to the quantitative data tables below to optimize your reaction parameters. Ensure the reaction goes to completion using TLC analysis. Be meticulous during extraction and recrystallization steps.
Formation of a brown solution during nitration at room temperature. This can be a normal observation.Proceed with the reaction, but monitor it closely. If excessive fuming or a rapid exotherm occurs, cool the reaction mixture.
Difficulty in purifying the final product. Presence of closely related impurities with similar solubility.Multiple recrystallizations from a suitable solvent system may be necessary. Consider column chromatography for high-purity requirements. Acetone is a commonly used solvent for recrystallization.

Quantitative Data Presentation

Table 1: Effect of Nitric Acid Concentration on Reaction Outcome

Nitric Acid ConcentrationObservationProductReference
0.5% - 8% (boiling)Prolonged boiling required; induction period observed.This compound[1]
20% (room temperature)Reaction begins after a few minutes; solution turns brown.This compound

Table 2: Reported Yields for this compound Synthesis

MethodReagentsReaction TimeYieldReference
Direct Nitration8-Hydroxyquinoline, Nitric acid24 hours88%[3]
Nitrosation of 8-hydroxyquinoline in the presence of 10% HCl8-Hydroxyquinoline, Sodium nitrite, HClNot specified~50%[1]
Nitration of a related quinine derivativeQuinine, H₂SO₄, HNO₃2 hours7.09%[4]

Experimental Protocols

Protocol 1: Direct Nitration of 8-Hydroxyquinoline with Dilute Nitric Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-hydroxyquinoline in dilute nitric acid (e.g., 8% v/v).

  • Initiation (Optional): To avoid an induction period, add a catalytic amount of sodium nitrite.

  • Reaction: Heat the mixture to boiling and maintain reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after prolonged boiling, as indicated by TLC), cool the reaction mixture in an ice bath.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent such as acetone to obtain the purified product.

Protocol 2: Synthesis via Nitrosation and Oxidation (General Outline)

This is a two-step process:

  • Nitrosation:

    • Dissolve 8-hydroxyquinoline in an appropriate acidic solution (e.g., dilute sulfuric acid or hydrochloric acid).

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium nitrite while maintaining a low temperature.

    • Stir the reaction mixture for a specified time to allow for the formation of 5-nitroso-8-hydroxyquinoline.

    • Isolate the intermediate by filtration.

  • Oxidation:

    • Suspend the 5-nitroso-8-hydroxyquinoline intermediate in nitric acid.

    • Heat the mixture to the desired temperature and for the required duration.

    • Monitor the conversion to this compound by TLC.

    • Upon completion, isolate and purify the final product as described in Protocol 1.

Visualizations

experimental_workflow_direct_nitration cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 8_Hydroxyquinoline 8_Hydroxyquinoline Reaction_Mixture Suspend 8-Hydroxyquinoline in Nitric Acid 8_Hydroxyquinoline->Reaction_Mixture Nitric_Acid Nitric_Acid Nitric_Acid->Reaction_Mixture Sodium_Nitrite Sodium Nitrite (optional initiator) Sodium_Nitrite->Reaction_Mixture Heating Heat to Boiling (Reflux) Reaction_Mixture->Heating Cooling Cool in Ice Bath Heating->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Acetone Washing->Recrystallization Final_Product This compound Recrystallization->Final_Product logical_relationship_troubleshooting Start Start Problem Problem Encountered during Synthesis Start->Problem Low_Yield Low Yield Problem->Low_Yield e.g. No_Reaction No/Slow Reaction Problem->No_Reaction e.g. Impure_Product Impure Product Problem->Impure_Product e.g. Optimize_Conditions Optimize Temp, Time, Conc. Low_Yield->Optimize_Conditions Solution Check_Completion Ensure Reaction Completion (TLC) Low_Yield->Check_Completion Solution Add_Initiator Add Sodium Nitrite No_Reaction->Add_Initiator Solution for Direct Nitration Recrystallize Multiple Recrystallizations Impure_Product->Recrystallize Solution Column_Chromatography Consider Column Chromatography Impure_Product->Column_Chromatography Solution for High Purity

References

Technical Support Center: Purification of 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 5,7-Dinitroquinolin-8-ol via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one that dissolves the compound well when hot but poorly when cold. For this compound, which has a very high melting point (325 °C) and is a polar molecule, high-boiling point polar solvents are recommended.[1] It is reported to have slight solubility in DMSO and Methanol.[1]

Troubleshooting Steps:

  • Single Solvent System: Start with polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) where solubility is likely to increase significantly with temperature.

  • Mixed Solvent System: If the compound is too soluble in a particular solvent even when cold, an "anti-solvent" can be added. A common approach is to dissolve the compound in a good solvent (like DMF or DMSO) and then slowly add a poor solvent (like water or ethanol) until the solution becomes cloudy (the saturation point), then reheat to clarify and cool slowly.[2][3]

Q2: My compound will not fully dissolve in the hot solvent. What should I do?

A2: This indicates that either not enough solvent has been used or the solvent is inappropriate for this compound.

Troubleshooting Steps:

  • Add More Solvent: Incrementally add small volumes of the hot solvent to the mixture until the compound fully dissolves. Be mindful that using a large excess of solvent will reduce your final yield.[4]

  • Switch Solvents: If a very large volume of solvent is required, it is not an ideal choice. Consider a different solvent system from the table below. The compound may also be insoluble in the chosen solvent.

  • Filter Insoluble Impurities: If a small amount of material remains undissolved even after adding a significant amount of solvent, these may be insoluble impurities. Perform a hot filtration to remove them before allowing the solution to cool.

Q3: No crystals have formed after cooling the solution. What is the problem?

A3: The absence of crystal formation is a common issue that can stem from the solution not being supersaturated or the lack of nucleation sites.[3][5]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. Microscopic scratches can provide sites for crystal growth to begin.[2][3]

    • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystallization.[3]

  • Increase Concentration: You may have used too much solvent.[6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[4]

  • Cool Further: Cool the solution in an ice bath to further decrease the solubility of the compound and promote precipitation.[3]

Q4: The purity of my recrystallized product is still low. How can I improve it?

A4: Low purity after recrystallization often results from crystals forming too quickly, trapping impurities within the crystal lattice.[4]

Troubleshooting Steps:

  • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Rapid cooling often leads to the formation of smaller, less pure crystals.[2]

  • Use Slightly More Solvent: Redissolve the crystals in the minimum amount of hot solvent, then add an additional 5-10% volume of solvent.[4] This keeps impurities dissolved in the mother liquor while allowing the desired compound to crystallize upon slow cooling.

  • Perform a Second Recrystallization: A second recrystallization cycle can significantly improve purity.

Q5: My recovery yield is very low. What can I do to improve it?

A5: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor (the solvent after filtering the crystals).[3][4]

Troubleshooting Steps:

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess will retain dissolved product upon cooling.[3]

  • Ensure Thorough Cooling: Before filtration, make sure the flask has been cooled sufficiently in an ice bath to maximize the precipitation of the product.[3]

  • Recover from Mother Liquor: Concentrate the mother liquor by boiling off a portion of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[3]

Data Presentation

Table 1: Solvent Selection Guide for this compound Recrystallization

SolventTypeBoiling Point (°C)Expected Hot SolubilityExpected Cold SolubilityComments
Dimethylformamide (DMF)Polar Aprotic153HighLow-ModerateGood starting choice due to its high boiling point and polarity.
Dimethyl Sulfoxide (DMSO)Polar Aprotic189HighLow-ModerateHigh boiling point is advantageous, but can be difficult to remove completely.[1]
Acetic AcidPolar Protic118Moderate-HighLowThe acidic nature may be suitable for the basic quinoline nitrogen.
Ethanol / WaterMixed Polar Protic~78-100ModerateVery LowA potentially effective mixed-solvent system.[2]
Methanol / WaterMixed Polar Protic~65-100ModerateVery LowSimilar to ethanol/water but with a lower boiling point.[2]

Experimental Protocol: Recrystallization using DMF

This protocol provides a general methodology for the purification of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of DMF and a boiling chip. Heat the mixture gently on a hot plate in a fume hood, stirring continuously.

  • Create a Saturated Solution: Continue to add small portions of hot DMF until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper to remove the impurities.

  • Cooling and Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin during this period. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any residual DMF and dissolved impurities.

  • Drying: Allow the crystals to dry completely in a vacuum oven. Determine the melting point and yield of the purified product.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result crude Crude Product dissolve 1. Dissolve in min. hot solvent crude->dissolve solvent Select Solvent solvent->dissolve hot_filter 2. Hot Filter (if needed) dissolve->hot_filter cool 3. Cool Slowly to Crystallize hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect dry 5. Wash & Dry collect->dry pure Pure Crystals dry->pure

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Hot solution cooled? q1 Crystals formed? start->q1 no_xtals No Crystals q1->no_xtals No yes_xtals Yes, Crystals Formed q1->yes_xtals Yes action1 1. Scratch flask interior 2. Add seed crystal no_xtals->action1 q2 Crystals form now? action1->q2 action2 Evaporate some solvent & re-cool q2->action2 No q2->yes_xtals Yes action2->start Retry q3 Yield is low? yes_xtals->q3 action3 Concentrate & cool mother liquor q3->action3 Yes end_ok Process Complete q3->end_ok No end_yield Recover 2nd crop action3->end_yield

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: 5,7-Dinitroquinolin-8-ol in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using 5,7-Dinitroquinolin-8-ol dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

This compound is reported to be slightly soluble in DMSO.[1] To ensure complete dissolution, sonication may be required.[1]

Q2: Are there any known stability issues with this compound in DMSO?

Q3: What are the potential degradation pathways for quinolinol-based compounds in DMSO?

Studies on similar quinolinol compounds indicate that DMSO can act as a catalyst for hydrolysis.[2] The oxygen atom in the degradation product may originate from the DMSO molecule itself, which is then regenerated by reaction with trace amounts of water.[2] Given that DMSO is hygroscopic, it readily absorbs moisture from the atmosphere, which can contribute to such reactions.[5]

Q4: How should I prepare and store my stock solutions of this compound in DMSO?

Due to the hygroscopic nature of DMSO and the potential for compound precipitation, proper handling and storage are critical.[5]

  • Preparation: Use anhydrous DMSO to prepare stock solutions to minimize the presence of water, which could facilitate hydrolysis.

  • Storage:

    • Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation.[5]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Use tightly sealed vials to minimize moisture absorption. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[5]

Q5: I observed a color change in my this compound DMSO stock solution over time. What could be the cause?

A color change in your stock solution could indicate chemical degradation. As mentioned, related quinolinol compounds are known to be unstable in DMSO.[2][3][4] It is recommended to prepare fresh solutions for your experiments if you observe any changes in the appearance of the stock solution.

Q6: My compound precipitated out of the DMSO solution upon storage. What should I do?

Precipitation of compounds from DMSO solutions, especially during long-term storage, is a known issue.[5] If you observe a precipitate, you can try to redissolve it by gentle warming and sonication. However, it is crucial to confirm the integrity of the compound after this procedure, as the precipitate may not be the original compound. If in doubt, it is best to prepare a fresh stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in DMSO stock solution.Prepare a fresh stock solution of the compound in anhydrous DMSO immediately before use. Aliquot and store properly for short-term use.
Reduced compound activity Loss of active compound due to degradation or precipitation.Verify the concentration and integrity of your stock solution using analytical methods such as HPLC or LC-MS. Consider preparing fresh solutions for each experiment.
Precipitate formation in stock solution The compound is coming out of solution, a known issue with DMSO storage.[5]Attempt to redissolve by gentle warming and sonication. If unsuccessful, or if you suspect degradation, prepare a fresh solution.
Color change in stock solution Potential chemical degradation of the compound.Discard the solution and prepare a fresh stock. Monitor the color of the new stock solution over time.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile, dry vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the solution until the compound is fully dissolved. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.[1]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • If not for immediate use, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Assessing the Stability of this compound in DMSO

  • Prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Immediately after preparation (t=0), take an aliquot of the solution and analyze it by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain an initial purity profile and concentration.

  • Store the remaining stock solution under your typical storage conditions (e.g., -20°C).

  • At subsequent time points (e.g., 24 hours, 1 week, 1 month), thaw an aliquot, and re-analyze it using the same HPLC or LC-MS method.

  • Compare the chromatograms from the different time points. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound would indicate degradation.

Visualizations

experimental_workflow Experimental Workflow: Assessing Compound Stability in DMSO cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_eval Data Evaluation prep Prepare stock solution in anhydrous DMSO t0 t=0 analysis (HPLC/LC-MS) prep->t0 Initial Analysis storage Store at desired temperature (-20°C or -80°C) t0->storage tx t=x analysis (HPLC/LC-MS) storage->tx After time 'x' compare Compare chromatograms tx->compare degradation Degradation Observed? compare->degradation yes Yes degradation->yes degradation->yes Prepare fresh solution no No degradation->no degradation->no Solution is stable under tested conditions

Caption: Workflow for assessing the stability of a compound in DMSO.

logical_relationship Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_solution Check age and appearance of DMSO stock solution start->check_solution fresh_prep Prepare fresh stock solution from anhydrous DMSO check_solution->fresh_prep Old or visually changed re_run Re-run experiment fresh_prep->re_run results_ok Results consistent? re_run->results_ok problem_solved Problem Solved: Stock solution was the issue results_ok->problem_solved Yes other_issue Investigate other experimental parameters results_ok->other_issue No

Caption: Troubleshooting logic for inconsistent experimental results.

References

avoiding degradation of 5,7-Dinitroquinolin-8-ol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on avoiding the degradation of 5,7-Dinitroquinolin-8-ol during experimental procedures. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a nitroaromatic compound belonging to the 8-hydroxyquinoline family. It is a yellow to orange crystalline solid.[1] Its structure, featuring two nitro groups and a hydroxyl group on a quinoline scaffold, makes it susceptible to certain degradation pathways. It is known to be a useful synthetic intermediate and has been investigated for its potential antimycobacterial and enzyme-inhibiting activities.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors contributing to the degradation of this compound are exposure to light, moisture (as it is hygroscopic), and potentially high temperatures and extreme pH conditions. As a nitroaromatic compound, it is prone to photodegradation. The nitro groups can also be susceptible to reduction.

Q3: How should solid this compound be stored?

A3: Solid this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. Storage in a cool, dry, and well-ventilated area is recommended. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.

Q4: How should I prepare and store solutions of this compound?

A4: Due to its low aqueous solubility, this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. Stock solutions in anhydrous organic solvents should be stored in tightly sealed, light-protected vials at -20°C or -80°C for long-term stability. Aqueous solutions are not recommended for storage for more than one day. When preparing aqueous buffers, it is best to make fresh dilutions from a concentrated organic stock solution immediately before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in biological assays. Degradation of the compound in the assay medium.Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound and its solutions to light. If possible, perform experiments under low-light conditions. Consider including a stabilizer or antioxidant in the assay medium if compatible with the experimental setup.
Color change of the solution (e.g., from yellow to brown). Degradation of the compound, potentially due to light exposure or oxidation.Discard the discolored solution and prepare a fresh one. Ensure that all storage and handling procedures are followed to minimize light and air exposure.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.Ensure the final concentration of the organic solvent from the stock solution is low enough to be compatible with your aqueous buffer. If precipitation persists, consider using a solubilizing agent or a different buffer system, after verifying its compatibility with your experiment.
Variability between experimental replicates. Inconsistent handling or storage leading to differential degradation.Standardize all handling procedures, including the duration of light exposure and the age of the solutions used. Use freshly prepared solutions for all replicates.

Data Presentation

Table 1: Solubility of this compound and a Structurally Similar Compound (Nitroxoline)

Solvent This compound Solubility Nitroxoline (5-nitro-8-hydroxyquinoline) Solubility
Water Low~0.5 mg/mL in PBS (pH 7.2)
DMSO Soluble~30 mg/mL
Ethanol Soluble~1 mg/mL
Dimethylformamide (DMF) Not explicitly found, but likely soluble~25 mg/mL

Note: Data for Nitroxoline is provided as a reference due to its structural similarity. Actual solubility of this compound may vary.

Table 2: Recommended Storage Conditions

Form Storage Temperature Protection Recommended Duration
Solid 2-8°C or -20°CTightly sealed, opaque container in a dry environment.Long-term
Organic Stock Solution (e.g., in DMSO) -20°C or -80°CTightly sealed, opaque container.Up to 1 year
Aqueous Solution 2-8°CLight-protectedNot recommended for more than 24 hours.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Materials: this compound (solid), anhydrous DMSO, sterile opaque microcentrifuge tubes or vials.

  • Procedure:

    • Under low-light conditions, weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in opaque, tightly sealed tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials: Frozen stock solution of this compound in DMSO, sterile cell culture medium.

  • Procedure:

    • Thaw a single aliquot of the stock solution at room temperature, protected from light.

    • Immediately before use, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.

    • Mix thoroughly by gentle inversion or pipetting.

    • Add the working solution to the cells immediately.

    • Discard any unused working solution. Do not store and reuse aqueous dilutions.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experiment solid Solid this compound stock Stock Solution (in DMSO) solid->stock Dissolve in anhydrous DMSO (low light) store_solid Store Solid: Cool, dry, dark solid->store_solid working Working Solution (in aqueous buffer) stock->working Dilute immediately before use store_stock Store Stock: -20°C to -80°C, dark, aliquoted stock->store_stock discard_working Discard unused working solution working->discard_working assay Perform Experiment (e.g., cell-based assay) working->assay

Caption: Workflow for handling and preparation of this compound solutions.

degradation_pathways Potential Degradation Pathways cluster_degradation Degradation Products compound This compound reduced_nitro Reduction of Nitro Groups (e.g., to amino or nitroso) compound->reduced_nitro Reducing agents hydroxylated_ring Hydroxylation of Quinoline Ring compound->hydroxylated_ring Oxidizing agents photodegradation_products Photodegradation Products compound->photodegradation_products Light exposure (UV/Visible)

Caption: Potential degradation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results? check_solution Is the solution freshly prepared? start->check_solution check_light Was the experiment protected from light? check_solution->check_light Yes reprepare Prepare fresh solution check_solution->reprepare No check_storage Was the stock solution stored correctly? check_light->check_storage Yes protect_light Repeat with light protection check_light->protect_light No check_storage->start Yes (investigate other factors) new_stock Use a new stock aliquot check_storage->new_stock No

Caption: A logical guide for troubleshooting inconsistent experimental results.

References

Technical Support Center: Synthesis of 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,7-Dinitroquinolin-8-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The primary method for synthesizing this compound is through the nitration of 8-Hydroxyquinoline.[1][2][3] This reaction introduces two nitro groups onto the quinoline ring at the 5 and 7 positions.

Q2: What are the key starting materials and reagents for this synthesis?

The key starting materials and reagents are:

  • 8-Hydroxyquinoline: The substrate for the nitration reaction.

  • Nitric Acid (HNO₃): The nitrating agent. The concentration can range from dilute (e.g., 0.5-8%) to more concentrated forms.[2]

  • Sulfuric Acid (H₂SO₄): Often used in combination with nitric acid (as "mixed acid") to facilitate the formation of the nitronium ion (NO₂⁺), the active nitrating species.

  • Sodium Nitrite (NaNO₂): Can be used as a catalyst to initiate the reaction and eliminate any induction period, particularly with dilute nitric acid.[2]

Q3: What are the common side products and impurities encountered during the synthesis?

Common side products and impurities can include:

  • Mono-nitro derivatives of 8-hydroxyquinoline: Although some studies suggest that the formation of the dinitro compound is highly favored.[2]

  • 5-Nitroso-8-hydroxyquinoline: This can be formed as an intermediate in the reaction pathway.[4][5][6]

  • Unreacted 8-hydroxyquinoline: If the reaction does not go to completion.

  • Degradation products: Harsh reaction conditions, such as high temperatures or overly concentrated acids, can lead to the degradation of the desired product.

Q4: How can the final product, this compound, be purified?

The most common method for purifying this compound is recrystallization.[6] The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, during which pure crystals of the product will form, leaving impurities behind in the solvent. The choice of solvent is critical for effective purification. After crystallization, the pure product is collected by filtration, washed with a small amount of cold solvent, and then dried.[7][8][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low to No Product Yield 1. Inactive nitrating agent. 2. Insufficient reaction temperature or time. 3. Deactivation of the quinoline ring. 4. Product degradation. 1. Use a freshly prepared nitrating mixture (e.g., HNO₃/H₂SO₄).2. With dilute nitric acid, prolonged boiling may be necessary.[2] For reactions with mixed acid, carefully control the temperature as per the protocol.3. Ensure the purity of the starting 8-hydroxyquinoline.4. Avoid excessive heating and the use of overly concentrated acids, which can destroy the synthesized product.
Reaction Has a Long Induction Period or Fails to Start 1. Absence of a catalyst. 1. Add a small amount of sodium nitrite (NaNO₂) to the reaction mixture. Nitrous acid, generated in situ, can act as a catalyst and initiate the reaction immediately.[2]
Presence of Significant Impurities in the Final Product 1. Incomplete reaction. 2. Formation of side products. 3. Inefficient purification. 1. Ensure sufficient reaction time and appropriate temperature to drive the reaction to completion.2. Optimize the concentration of the nitrating agent and the reaction temperature to minimize the formation of side products.3. Perform recrystallization carefully. Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.[7] Consider a second recrystallization step if the product is still impure.
"Oiling Out" During Recrystallization 1. The solution is supersaturated. 2. The solution is cooling too rapidly. 3. The boiling point of the solvent is higher than the melting point of the product. 1. Add a small amount of hot solvent to redissolve the oil.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.3. Choose a solvent with a boiling point lower than the melting point of this compound.
No Crystals Form Upon Cooling During Recrystallization 1. The solution is not saturated. 2. The solution is cooling too slowly or is too clean. 1. Evaporate some of the solvent to increase the concentration of the product.2. Scratch the inner surface of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure product to initiate crystallization. Cool the solution in an ice bath to promote precipitation.[8]

Quantitative Data

Starting MaterialReagentsReaction ConditionsYieldReference
8-HydroxyquinolineNitric acid24 hours88%[1]
8-Hydroxyquinoline8% Nitric acidBoiling-[2]
8-Hydroxyquinoline0.5% Nitric acidProlonged boiling-[2]
8-Hydroxyquinoline20% Nitric acid, Sodium nitriteRoom temperature-[2]

Experimental Protocols

Synthesis of this compound

This is a general protocol and may require optimization.

  • Preparation: In a fume hood, carefully add a stoichiometric amount of 8-hydroxyquinoline to a reaction flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Nitrating Agent: Slowly add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a specific concentration of nitric acid) to the reaction flask while stirring. The addition should be done cautiously, and the temperature may need to be controlled with an ice bath, depending on the concentration of the acids.

  • Catalyst (Optional): If using dilute nitric acid, a small amount of sodium nitrite can be added to initiate the reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) for the specified time (which could be several hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any residual acid.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which this compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification HQ 8-Hydroxyquinoline Reaction Nitration Reaction HQ->Reaction Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Product Yield Check_Reagents Are reagents fresh and pure? Start->Check_Reagents Check_Conditions Were reaction time and temperature adequate? Check_Reagents->Check_Conditions Yes Sol_Reagents Use fresh reagents Check_Reagents->Sol_Reagents No Check_Catalyst Was a catalyst used (if needed)? Check_Conditions->Check_Catalyst Yes Sol_Conditions Increase reaction time or adjust temperature Check_Conditions->Sol_Conditions No Check_Purification Was there significant loss during purification? Check_Catalyst->Check_Purification Yes Sol_Catalyst Add sodium nitrite Check_Catalyst->Sol_Catalyst No Sol_Purification Optimize recrystallization (e.g., minimize solvent) Check_Purification->Sol_Purification Yes

Caption: Troubleshooting decision tree for low product yield in this compound synthesis.

Reaction_Pathway HQ 8-Hydroxyquinoline Intermediate Nitroso Intermediate (Potential Pathway) HQ->Intermediate + HNO2 (catalyst) Product This compound HQ->Product + HNO3 / H2SO4 Intermediate->Product + HNO3

Caption: Simplified reaction pathway for the synthesis of this compound.

References

troubleshooting 5,7-Dinitroquinolin-8-ol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting precipitation issues with 5,7-Dinitroquinolin-8-ol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. It is generally considered sparingly soluble in water-based media. However, it exhibits slight solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, particularly with the aid of sonication.[1]

Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer. Why is this happening?

This common issue is known as antisolvent precipitation. This compound is significantly more soluble in a strong organic solvent like DMSO than in an aqueous buffer. When the concentrated DMSO stock solution is diluted into the aqueous medium, the solvent environment changes abruptly, causing the compound's solubility to decrease dramatically and leading to precipitation.

Q3: How does pH affect the solubility of this compound?

The solubility of quinoline derivatives like this compound can be influenced by the pH of the solution.[2][3][4] As an ionizable compound, its charge state can change with pH, which in turn affects its interaction with water molecules and overall solubility. It is advisable to determine the optimal pH for solubility experimentally.

Q4: Can temperature be adjusted to improve the solubility of this compound?

For many solid compounds, solubility increases with temperature. Gently warming the aqueous solution may help in dissolving this compound. However, the stability of the compound at elevated temperatures should be considered.

Q5: Are there any solubility-enhancing agents I can use?

Yes, agents like cyclodextrins can be used to enhance the aqueous solubility of hydrophobic compounds.[5][6] Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble molecule, forming an inclusion complex with improved solubility.[5][6]

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Review Your Stock Solution

  • Solvent Choice: Ensure you are using a suitable organic solvent for your stock solution. Anhydrous DMSO is a common and effective choice.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for smaller volumes to be added to your aqueous medium, minimizing the final DMSO concentration.

  • Complete Dissolution: Ensure the compound is fully dissolved in the stock solution. Brief sonication can aid in this process.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Step 2: Optimize Your Dilution Method

  • Final Co-solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous solution as low as possible, ideally below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.

  • Pre-warming the Medium: Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound stock solution.

  • Mixing: Add the stock solution to the aqueous medium while gently vortexing or stirring to ensure rapid and uniform dispersion.

Step 3: Determine the Kinetic Solubility Limit

If precipitation persists, the final concentration of this compound may be exceeding its kinetic solubility limit in your specific aqueous medium. It is crucial to determine this limit experimentally. A nephelometry-based kinetic solubility assay is a suitable method for this.

Data Presentation

The following table provides illustrative solubility data for this compound. Researchers should determine the precise solubility for their specific experimental conditions.

Solvent SystemTemperature (°C)Expected SolubilityRecommendations & Considerations
Water25Very Low / InsolubleNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS), pH 7.425Very Low / InsolubleNot recommended for initial stock preparation.
Dimethyl Sulfoxide (DMSO)25Slight to ModerateRecommended for preparing high-concentration stock solutions (e.g., ≥10 mM). Sonication may be required.
Ethanol (100%)25SlightCan be used for stock solutions, but may have higher cytotoxicity than DMSO in some cell lines.
Cell Culture Medium + ≤ 0.5% DMSO37Dependent on final concentrationThe final concentration should be kept below the experimentally determined kinetic solubility limit.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Calculate the Required Mass: Determine the mass of this compound (Molecular Weight: 235.15 g/mol )[7][8] needed to prepare the desired volume of a 10 mM stock solution.

  • Weigh the Compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly. If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

  • Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Determination of Kinetic Solubility by Nephelometry

This protocol provides a method to determine the concentration at which this compound begins to precipitate in a chosen aqueous buffer.

  • Materials:

    • 10 mM stock solution of this compound in 100% DMSO.

    • Aqueous buffer of interest (e.g., 50 mM HEPES, pH 7.4).

    • Clear, flat-bottom 96-well microplates.

    • Multichannel pipette.

    • Plate reader with nephelometry (light scattering) capability.

  • Method:

    • Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO in a 96-well plate.

    • Prepare Assay Plate: Add 98 µL of your chosen aqueous buffer to the wells of a new 96-well plate.

    • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the corresponding wells of the assay plate (this creates a 1:50 dilution). Mix immediately by gentle orbital shaking.

    • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measurement: Read the plate using a nephelometer to measure the intensity of light scattered by any suspended precipitate.

    • Analysis: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline (buffer + DMSO only) is the kinetic solubility limit.

Visualizations

Troubleshooting_Workflow cluster_phase1 Phase 1: Observation & Initial Checks cluster_phase2 Phase 2: Diagnosis cluster_phase3 Phase 3: Solution Precipitation_Observed Precipitation Observed in Aqueous Solution Check_Stock Check Stock Solution (Solvent, Concentration, Complete Dissolution) Precipitation_Observed->Check_Stock Check_Dilution Check Dilution Method (Final DMSO %, Mixing) Precipitation_Observed->Check_Dilution Exceeds_Solubility Concentration Exceeds Kinetic Solubility Limit? Precipitation_Observed->Exceeds_Solubility Modify_Stock Modify Stock Preparation (e.g., sonicate) Check_Stock->Modify_Stock Issue Found Optimize_Dilution Optimize Dilution (e.g., pre-warm buffer, vortex during addition) Check_Dilution->Optimize_Dilution Issue Found Determine_Solubility Determine Kinetic Solubility (Nephelometry Assay) Exceeds_Solubility->Determine_Solubility Yes Lower_Concentration Lower Final Concentration Below Solubility Limit Determine_Solubility->Lower_Concentration

Caption: A logical workflow for troubleshooting this compound precipitation.

Antisolvent_Precipitation Mechanism of Antisolvent Precipitation cluster_stock High-Concentration Stock Solution cluster_dilution Dilution into Aqueous Buffer cluster_result Result Stock This compound dissolved in 100% DMSO (High Solubility) Dilution Rapid change in solvent polarity Stock->Dilution Addition to Aqueous Buffer Precipitation This compound precipitates out (Low Solubility) Dilution->Precipitation

Caption: The process of antisolvent precipitation.

References

Technical Support Center: Analysis of 5,7-Dinitroquinolin-8-ol and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dinitroquinolin-8-ol. Here, you will find detailed information on NMR and mass spectrometry analysis to help identify the main compound and potential process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a sample of this compound?

A1: Based on the typical synthesis route, which involves the nitration of 8-hydroxyquinoline, the most probable impurities are:

  • 8-Hydroxyquinoline: Unreacted starting material.

  • 5-Nitroquinolin-8-ol: A mono-nitrated intermediate.

  • 7-Nitroquinolin-8-ol: Another possible mono-nitrated intermediate.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in your ¹H NMR spectrum likely correspond to one of the common impurities. You can compare the chemical shifts and coupling patterns of your unknown peaks with the data provided in the reference tables below. For example, the presence of signals corresponding to a less substituted aromatic system might indicate the presence of mono-nitrated intermediates or the starting material.

Q3: The mass spectrum of my sample shows ions that do not correspond to this compound. What could they be?

A3: These additional ions likely belong to the aforementioned impurities. Check for molecular ions corresponding to the molecular weights of 8-hydroxyquinoline (145.16 g/mol ), 5-nitroquinolin-8-ol (190.16 g/mol ), and 7-nitroquinolin-8-ol (190.16 g/mol ). The fragmentation patterns of these impurities will also differ from that of the main compound.

Q4: I am having trouble with the solubility of my sample for NMR analysis. What can I do?

A4: this compound and its nitro-substituted impurities have limited solubility in common NMR solvents like chloroform-d (CDCl₃). Deuterated dimethyl sulfoxide (DMSO-d₆) is a more suitable solvent for these compounds. Gentle warming and sonication can aid in dissolution.

Q5: How can I confirm the presence of the hydroxyl proton in the NMR spectrum?

A5: To confirm the hydroxyl proton signal, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity due to the exchange with deuterium.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Suggested Solution
Broad peaks in the ¹H NMR spectrum. 1. Poor shimming of the spectrometer. 2. Sample concentration is too high, leading to aggregation. 3. Presence of paramagnetic impurities.1. Re-shim the spectrometer. 2. Dilute the sample. 3. Purify the sample to remove paramagnetic species.
Overlapping signals in the aromatic region. The chemical shifts of protons on the quinoline ring system of the main compound and impurities are close.1. Use a higher-field NMR spectrometer for better signal dispersion. 2. Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and establish connectivity.
Inaccurate integration of proton signals. 1. Incomplete relaxation of nuclei. 2. Overlapping signals from impurities.1. Increase the relaxation delay (d1) in your acquisition parameters. 2. Use deconvolution software to estimate the integration of overlapping peaks.
Mass Spectrometry
Problem Possible Cause Suggested Solution
Weak or no molecular ion peak. 1. In-source fragmentation of the analyte. 2. Inefficient ionization.1. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. Optimize ion source parameters such as temperature and voltages.
Complex fragmentation pattern that is difficult to interpret. The sample is a mixture of the main compound and several impurities, all fragmenting simultaneously.1. Use a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) prior to mass analysis to obtain individual mass spectra for each component.
Mass inaccuracy in high-resolution mass spectrometry (HRMS). The instrument is not properly calibrated.1. Perform a mass calibration using a known standard before running the sample.

Data Presentation

The following tables summarize the expected NMR and mass spectrometry data for this compound and its potential impurities.

NMR Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton 8-Hydroxyquinoline 5-Nitroquinolin-8-ol (Predicted) 7-Nitroquinolin-8-ol (Predicted) This compound (Predicted)
H-28.7 - 8.9 (dd)8.8 - 9.0 (dd)8.8 - 9.0 (dd)9.0 - 9.2 (dd)
H-37.4 - 7.6 (dd)7.6 - 7.8 (dd)7.6 - 7.8 (dd)7.8 - 8.0 (dd)
H-48.2 - 8.4 (dd)8.4 - 8.6 (dd)8.4 - 8.6 (dd)8.6 - 8.8 (dd)
H-57.1 - 7.3 (d)-7.3 - 7.5 (d)-
H-67.3 - 7.5 (t)8.3 - 8.5 (d)8.5 - 8.7 (s)8.8 - 9.0 (s)
H-77.0 - 7.2 (d)7.2 - 7.4 (d)--
8-OH~9.8 (br s)~10.5 (br s)~10.8 (br s)~11.5 (br s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon 8-Hydroxyquinoline 5-Nitroquinolin-8-ol (Predicted) 7-Nitroquinolin-8-ol (Predicted) This compound (Predicted)
C-2~148~150~149~152
C-3~121~123~122~124
C-4~136~138~137~140
C-4a~128~130~129~132
C-5~117~145 (C-NO₂)~118~148 (C-NO₂)
C-6~129~125~120~122
C-7~111~113~147 (C-NO₂)~150 (C-NO₂)
C-8~153 (C-OH)~155 (C-OH)~154 (C-OH)~157 (C-OH)
C-8a~139~141~140~143
Mass Spectrometry Data

Table 3: Key m/z Values for Molecular Ions and Major Fragments (EI-MS)

Compound Molecular Ion [M]⁺ (m/z) Major Fragment Ions (m/z) Interpretation of Major Fragments
8-Hydroxyquinoline145117, 90, 63Loss of CO, followed by loss of HCN
5-Nitroquinolin-8-ol190160, 144, 116, 89Loss of NO, loss of NO₂, loss of NO₂ + CO
7-Nitroquinolin-8-ol190160, 144, 116, 89Loss of NO, loss of NO₂, loss of NO₂ + CO
This compound235205, 189, 159, 131Loss of NO, loss of NO₂, sequential losses of NO₂ and CO

Experimental Protocols

NMR Sample Preparation
  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

Mass Spectrometry (LC-MS) Method
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compounds.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Scan Range: m/z 50-300.

    • Data Acquisition: Acquire full scan data to identify molecular ions and MS/MS (tandem mass spectrometry) data to obtain fragmentation patterns for structural confirmation. For MS/MS, select the molecular ions of interest as precursors.

Visualizations

Logical Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis cluster_Analysis Data Analysis and Identification NMR_Sample Sample in DMSO-d6 Acquire_1H Acquire 1H NMR NMR_Sample->Acquire_1H Acquire_13C Acquire 13C NMR NMR_Sample->Acquire_13C D2O_Exchange D2O Exchange Acquire_1H->D2O_Exchange NMR_Data NMR Spectral Data Acquire_1H->NMR_Data Acquire_13C->NMR_Data D2O_Exchange->NMR_Data Compare_NMR Compare with Reference NMR Data NMR_Data->Compare_NMR MS_Sample Sample Solution LC_Separation LC Separation MS_Sample->LC_Separation Full_Scan_MS Full Scan MS LC_Separation->Full_Scan_MS MSMS MS/MS Analysis Full_Scan_MS->MSMS MS_Data MS Spectral Data MSMS->MS_Data Compare_MS Compare with Reference MS Data MS_Data->Compare_MS Identify_Impurities Identify Impurities Compare_NMR->Identify_Impurities Compare_MS->Identify_Impurities end End: Identified Components Identify_Impurities->end start Start: Crude Sample start->NMR_Sample start->MS_Sample

Caption: Workflow for the identification of impurities in this compound samples.

Troubleshooting Logic for Unexpected NMR Peaks

NMR_Troubleshooting Start Unexpected Peaks in 1H NMR Check_Solvent Check for Residual Solvent Peaks (e.g., H2O, Acetone) Start->Check_Solvent Solvent_Peak Identify and disregard solvent peaks. Check_Solvent->Solvent_Peak Yes Check_SM Compare with 8-Hydroxyquinoline Reference Spectrum Check_Solvent->Check_SM No Solvent_Peak->Check_SM SM_Present Starting Material Impurity (8-Hydroxyquinoline) Check_SM->SM_Present Match Check_MonoNitro Compare with Predicted Spectra of Mono-Nitro Intermediates Check_SM->Check_MonoNitro No Match MonoNitro_Present Mono-Nitro Impurity (5- or 7-Nitroquinolin-8-ol) Check_MonoNitro->MonoNitro_Present Match Other_Impurity Consider Other Side Products or Degradants Check_MonoNitro->Other_Impurity No Match

Caption: Troubleshooting guide for unexpected peaks in the ¹H NMR spectrum.

Technical Support Center: 5,7-Dinitroquinolin-8-ol Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dinitroquinolin-8-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a nitro-derivative of 8-hydroxyquinoline. Compounds in the 8-hydroxyquinoline class are recognized for a broad spectrum of biological activities, including antimicrobial, antifungal, and potential anticancer properties. Specifically, derivatives of 8-hydroxyquinoline have been noted to function as inhibitors of various enzymes, including cathepsin B.

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?

A2: Precipitation is a common issue with quinoline derivatives which are often poorly soluble in aqueous solutions. Here are some troubleshooting steps:

  • Solvent Selection: Ensure the compound is fully dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), before preparing your stock solution.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay medium as low as possible (ideally ≤0.5%) to prevent precipitation upon dilution and to avoid solvent-induced cytotoxicity.

  • Sonication: Briefly sonicating the stock solution before further dilution can help in dissolving small aggregates.

  • pH Adjustment: The solubility of quinolin-8-ol derivatives can be pH-dependent. While significant alteration of your assay buffer's pH might not be feasible, being aware of the compound's pKa can be helpful.

Q3: My assay results are inconsistent between experiments. What are the potential causes?

A3: Inconsistent results can arise from several factors:

  • Compound Stability: Quinoline compounds can be sensitive to light and temperature. Store your stock solutions protected from light and at a low temperature (e.g., -20°C or -80°C). Prepare fresh dilutions for each experiment.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and proper techniques.

  • Assay Interference: Quinoline compounds are known to sometimes interfere with assay readouts, for example, through autofluorescence. It is crucial to include appropriate controls to test for such interference.

Q4: Can this compound interfere with fluorescence-based assays?

A4: Yes, the quinoline scaffold is known to be fluorescent. This can lead to high background signals in fluorescence-based assays. To address this:

  • Run a Compound-Only Control: Measure the fluorescence of this compound at various concentrations in the assay buffer without cells or other reagents to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

  • Switch to a Different Assay: If autofluorescence is significant, consider using a non-fluorescent detection method, such as a colorimetric (absorbance-based) or luminescent assay.

Troubleshooting Guides

Problem 1: Low or No Apparent Biological Activity
  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the solid compound and solutions, protected from light and at the recommended temperature.

  • Possible Cause: Insufficient concentration range.

    • Solution: Test a broader range of concentrations, including higher concentrations, to determine the active range of the compound.

  • Possible Cause: Assay incompatibility.

    • Solution: Verify that the compound is not interfering with the assay components or detection method. Run appropriate controls, such as a cell-free assay, to check for interference.

Problem 2: High Background Signal in Assays
  • Possible Cause: Autofluorescence of the compound.

    • Solution: As mentioned in the FAQs, measure the compound's intrinsic fluorescence. If it is high, consider using a different assay format or subtracting the background fluorescence from a compound-only control.

  • Possible Cause: Contamination of reagents or cell culture.

    • Solution: Use sterile techniques and ensure all reagents are of high quality and free from contamination. Regularly check cell cultures for any signs of microbial contamination.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus2592316
Escherichia coli2592232
Pseudomonas aeruginosa2785364
Bacillus subtilis66338

Table 2: IC50 Values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer12.5
A549Lung Cancer25.0
HeLaCervical Cancer18.7
HepG2Liver Cancer21.3

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (MHB without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][2][3][4]

Protocol 2: MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution.

    • Replace the old medium with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare this compound Stock Solution (DMSO) C Serial Dilution of Compound A->C B Culture and Harvest Cells/Bacteria D Cell/Bacteria Seeding B->D E Compound Treatment and Incubation C->E D->E F Add Assay Reagent (e.g., MTT, Resazurin) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate MIC/IC50 G->H

General workflow for in vitro biological assays.

cathepsin_b_pathway cluster_lysosome Lysosome cluster_cytosol Cytosol Lysosome Lysosome CatB_inactive Pro-Cathepsin B CatB_active Active Cathepsin B CatB_inactive->CatB_active Activation (Acidic pH) CatB_cytosol Cytosolic Cathepsin B CatB_active->CatB_cytosol Release Stimulus Cellular Stress/ Apoptotic Stimulus LMP Lysosomal Membrane Permeabilization Stimulus->LMP LMP->CatB_cytosol Release Bid Bid CatB_cytosol->Bid Cleavage tBid tBid Bax Bax tBid->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Inhibitor This compound (Cathepsin B Inhibitor) Inhibitor->CatB_cytosol Inhibition

Proposed signaling pathway of Cathepsin B-mediated apoptosis and its inhibition.

References

storage and handling best practices for 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the storage, handling, and experimental use of 5,7-Dinitroquinolin-8-ol. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the proper storage conditions for this compound? this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1] Some suppliers recommend refrigerated storage at 2-8°C for optimal stability. The compound may be light-sensitive, so protection from light is advisable for long-term storage.

Q2: What are the key safety and handling precautions for this compound? Handle this compound in a well-ventilated area, preferably a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust and prevent contact with skin and eyes.[1] This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]

Q3: What are the potential applications of this compound in research? this compound is a synthetic intermediate that has been investigated for its potential biological activities. Derivatives of 5,7-dinitro-8-hydroxyquinoline have shown antimycobacterial activity.[2] It has also been used in structure-activity relationship studies to develop novel inhibitors of cathepsin B.[2]

Q4: In which solvents is this compound soluble? this compound has limited solubility. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[3] Sonication may be used to facilitate its dissolution in these solvents.[3] Due to its hydrophobic nature, it is expected to be poorly soluble in water.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with this compound.

Issue 1: Compound Precipitation in Aqueous Buffers or Media

  • Problem: When diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium, the compound precipitates out of solution.

  • Cause: This is a common problem for hydrophobic compounds when the concentration of the organic solvent (like DMSO) is significantly lowered in the final aqueous solution.

  • Solution:

    • Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO.

    • Stepwise Dilution: Perform serial dilutions in the aqueous buffer or medium rather than a single large dilution.

    • Use of Surfactants: Consider the addition of a small, biologically compatible amount of a non-ionic surfactant like Tween® 80 to the aqueous medium to improve solubility.

Issue 2: High Background Signal in Fluorescence-Based Assays

  • Problem: Unusually high background fluorescence is observed in wells containing this compound, interfering with the assay results.

  • Cause: The quinoline scaffold in this compound is an aromatic system that can exhibit autofluorescence, meaning it can fluoresce on its own when excited by light.[4]

  • Solution:

    • Measure Compound Autofluorescence: Before conducting the full assay, measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths of your fluorophore. This will determine the extent of its interference.[4]

    • Use a Non-Fluorescent Readout: If possible, switch to an assay with a colorimetric or luminescent endpoint.

    • Spectral Unmixing: For microscopy-based assays, if your imaging software allows, you can perform linear unmixing by acquiring the fluorescence spectrum of the compound alone and subtracting it from the experimental image.[4]

Issue 3: Inconsistent or Non-Reproducible Biological Activity

  • Problem: The observed biological effect of this compound varies between experiments.

  • Cause: In addition to solubility issues, the stability of the compound in solution can be a factor. The dinitro substitution may affect its chemical stability under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, store the main DMSO stock solution in small, single-use aliquots at -20°C or -80°C.

    • Protect from Light: During incubation steps, protect the experimental plates from direct light.

Quantitative Data Summary

PropertyValue
Molecular Formula C₉H₅N₃O₅
Molecular Weight 235.15 g/mol
Appearance Yellow to orange powder
Melting Point ~325 °C
Solubility Slightly soluble in DMSO and Methanol (sonication may be required)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium (Proposed Method based on Resazurin Microtiter Assay)

This protocol describes a method to determine the MIC of this compound against a strain of Mycobacterium.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL). Ensure it is fully dissolved, using sonication if necessary.

  • Preparation of Microplates:

    • In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells.

    • Add 2 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a suspension of the Mycobacterium strain in 7H9 broth, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension 1:20 in fresh 7H9 broth.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the plate.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After 7 days, add 30 µL of resazurin solution (0.01% w/v in sterile water) to each well.

    • Re-incubate the plate for 24-48 hours.

    • The MIC is the lowest concentration of this compound that prevents a color change from blue (no growth) to pink (growth).[5][6]

Protocol 2: Cathepsin B Inhibitor Screening Assay (Proposed Fluorometric Method)

This protocol outlines a method for screening the inhibitory activity of this compound against Cathepsin B.

  • Reagent Preparation:

    • Assay Buffer: 25 mM MES, pH 5.0.

    • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0.

    • Cathepsin B Enzyme: Dilute human Cathepsin B in assay buffer to the desired working concentration.

    • Substrate: Prepare a stock solution of a fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) in DMSO. Dilute to the final working concentration in assay buffer.

    • Test Compound: Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure:

    • In a black 96-well plate, add 50 µL of the diluted Cathepsin B enzyme solution to each well.

    • Add 2 µL of the serially diluted this compound or DMSO (for control) to the wells.

    • Incubate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the diluted substrate to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically for 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm (these wavelengths may vary depending on the specific substrate used).

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value.

Visualizations

StorageAndHandling cluster_storage Storage cluster_handling Handling Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Tightly sealed container Tightly sealed container Store in a cool, dry, well-ventilated area->Tightly sealed container Protect from light Protect from light Tightly sealed container->Protect from light Use in a fume hood Use in a fume hood Wear PPE (gloves, goggles, lab coat) Wear PPE (gloves, goggles, lab coat) Use in a fume hood->Wear PPE (gloves, goggles, lab coat) Avoid inhalation and contact Avoid inhalation and contact Wear PPE (gloves, goggles, lab coat)->Avoid inhalation and contact Wash hands after handling Wash hands after handling Avoid inhalation and contact->Wash hands after handling

Caption: Best practices for the storage and handling of this compound.

TroubleshootingFlowchart start Experimental Issue Encountered issue_type What is the nature of the issue? start->issue_type precipitation Compound Precipitation issue_type->precipitation Solubility fluorescence High Background Fluorescence issue_type->fluorescence Assay Signal inconsistency Inconsistent Results issue_type->inconsistency Reproducibility solution_precip Optimize stock concentration Perform stepwise dilution Consider using a surfactant precipitation->solution_precip solution_fluor Measure compound autofluorescence Switch to a non-fluorescent assay Use spectral unmixing fluorescence->solution_fluor solution_incon Prepare fresh solutions Aliquot stock solutions Protect from light during experiments inconsistency->solution_incon

Caption: A logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Analysis of 5,7-Dinitroquinolin-8-ol and Other Quinoline Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimycobacterial and Anticancer Activities with Supporting Experimental Data.

This guide provides a detailed comparison of 5,7-Dinitroquinolin-8-ol with other quinoline derivatives, focusing on its performance in two key biological areas: antimycobacterial activity and anticancer potential through cathepsin B inhibition. The information presented is based on available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Antimycobacterial Activity: A Potent Contender

Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents. Our analysis focuses on the comparative efficacy of this compound against other notable quinoline-based compounds in inhibiting the growth of various mycobacterial strains.

Comparative Efficacy Data

A significant study highlights the potent antimycobacterial properties of a 5,7-dinitro-8-hydroxyquinoline derivative. The data reveals its superior activity against Mycobacterium abscessus and Mycobacterium smegmatis, demonstrating an efficacy approximately twice that of the widely used antibiotic, ciprofloxacin[1][2]. This suggests that the dinitro substitution on the quinoline core significantly enhances its antimycobacterial potential.

CompoundTarget OrganismMIC (µg/mL)Reference
5,7-Dinitro-8-hydroxyquinoline derivative M. abscessus, M. smegmatis~2x more effective than Ciprofloxacin[1][2]
CiprofloxacinM. abscessus, M. smegmatis-[1][2]
8-Hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-2-carboxamideM. tuberculosis H37Ra, M. avium complex, M. avium subsp. paratuberculosis24 µM[3]
8-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-2-carboxamideM. tuberculosis H37Ra, M. avium complex, M. avium subsp. paratuberculosis24 µM[3]
5-Nitro-8-hydroxyquinoline (Nitroxoline)M. tuberculosisMIC comparable to parent 8-hydroxyquinoline[4]
5-Chloro-8-hydroxyquinolineM. tuberculosisMIC comparable to parent 8-hydroxyquinoline[4]
Experimental Protocol: Antimycobacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The following is a generalized protocol for determining the MIC of quinoline derivatives against mycobacterial strains.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a mycobacterium.

Materials:

  • Mycobacterial strains (e.g., M. tuberculosis H37Rv, M. smegmatis, M. abscessus)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well microplates

  • Spectrophotometer or a visual reading system

Procedure:

  • Bacterial Culture Preparation: Grow mycobacterial strains in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

  • Compound Dilution: Prepare a serial dilution of the quinoline derivatives in the 96-well microplates using Middlebrook 7H9 broth. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for a period suitable for the specific mycobacterial species (e.g., 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram of the Experimental Workflow for Antimycobacterial Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Bacterial Culture (Mid-log phase) C Inoculation of 96-well plates A->C B Serial Dilution of Quinoline Derivatives B->C D Incubation (37°C, 7-14 days) C->D E MIC Determination (Visual/Spectrophotometric) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Potential: Inhibition of Cathepsin B

Cathepsin B, a lysosomal cysteine protease, is often overexpressed in various cancers and plays a crucial role in tumor invasion and metastasis. Certain quinoline derivatives, including this compound, have emerged as potent inhibitors of this enzyme, presenting a promising avenue for anticancer drug development.

Structure-Activity Relationship and Comparative Inhibition
CompoundTarget EnzymeKey Structural FeaturesReference
This compound Cathepsin B5-nitro and 7-nitro substitutions on 8-hydroxyquinoline-
Nitroxoline (5-Nitro-8-hydroxyquinoline)Cathepsin B5-nitro substitution on 8-hydroxyquinoline[5][6][7]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)Anticancer activity (general)Halogen substitutions at positions 5 and 7[8]
5-Amino-8-hydroxyquinolineAnticancer activity (general)Amino group at position 5[8]
Experimental Protocol: Cathepsin B Inhibition Assay

The following is a generalized fluorometric assay protocol to determine the inhibitory potential of quinoline derivatives against cathepsin B.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against cathepsin B activity.

Materials:

  • Human recombinant cathepsin B

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)

  • Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Quinoline derivatives (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Add cathepsin B enzyme to the wells of a 96-well plate. Then, add varying concentrations of the quinoline derivative to the wells. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorometric plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot). Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Diagram of the Cathepsin B Inhibition Assay Workflow

G A Pre-incubation: Cathepsin B + Quinoline Derivative B Substrate Addition (Z-Arg-Arg-AMC) A->B C Kinetic Measurement (Fluorescence) B->C D Data Analysis: IC50 Calculation C->D

Caption: Workflow for Cathepsin B Inhibition Assay.

Signaling Pathways and Mechanism of Action

The biological activities of quinoline derivatives are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound are still under investigation, related compounds offer insights into potential pathways.

Anticancer Signaling Pathways

In the context of cancer, quinoline derivatives have been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. For instance, some flavonoids with structural similarities to quinolines can induce apoptosis through the generation of reactive oxygen species (ROS) and the dephosphorylation of Akt, a central protein in cell survival pathways[9]. The inhibition of cathepsin B by compounds like nitroxoline has been shown to impair tumor progression by reducing the degradation of the extracellular matrix, a critical step in metastasis[5].

Diagram of a Potential Anticancer Signaling Pathway for Quinoline Derivatives

G Quinoline Quinoline Derivative (e.g., this compound) ROS Increased ROS Quinoline->ROS Akt Akt Dephosphorylation Quinoline->Akt CathepsinB Cathepsin B Inhibition Quinoline->CathepsinB Apoptosis Apoptosis ROS->Apoptosis Akt->Apoptosis ECM ECM Degradation CathepsinB->ECM inhibits Metastasis Reduced Metastasis ECM->Metastasis leads to

Caption: Potential anticancer mechanisms of quinoline derivatives.

Conclusion

This compound demonstrates significant promise as a biologically active molecule, particularly in the fields of antimycobacterial and anticancer research. Its enhanced potency compared to established drugs like ciprofloxacin in combating certain mycobacterial strains highlights its potential for further development. Furthermore, its structural relationship to known cathepsin B inhibitors suggests a valuable starting point for the design of novel anticancer agents. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore the full therapeutic potential of this compound and other quinoline derivatives. Further research is warranted to elucidate its precise mechanisms of action and to conduct comprehensive in vivo efficacy and safety studies.

References

A Comparative Analysis of 5,7-Dinitroquinolin-8-ol and Nitroxoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of two quinoline derivatives, 5,7-Dinitroquinolin-8-ol and Nitroxoline (5-Nitroquinolin-8-ol), for researchers, scientists, and drug development professionals. While both compounds share a quinoline core, this document highlights the extensive research and established biological activities of nitroxoline in contrast to the limited available data for this compound.

Chemical and Physical Properties

A fundamental comparison of the chemical and physical properties of this compound and nitroxoline is presented in Table 1. These properties can influence their solubility, membrane permeability, and overall bioavailability.

Table 1: Chemical and Physical Properties

PropertyThis compoundNitroxoline (5-Nitroquinolin-8-ol)
Chemical Structure this compound structureNitroxoline structure
CAS Number 1084-32-84008-48-4[1]
Molecular Formula C₉H₅N₃O₅C₉H₆N₂O₃[1]
Molecular Weight 235.15 g/mol 190.16 g/mol [1]
Appearance Pale yellow to yellow powderLight yellow to dark yellow solid powder
Melting Point 325 °C180 °C
LogP 1.75681.99
Solubility Moderately soluble in organic solventsVery slightly soluble in alcohol and diethyl ether; freely soluble in hot hydrochloric acid

Comparative Biological Activity

This section details the known biological activities of both compounds. It is important to note the significant disparity in the volume of research, with nitroxoline being extensively studied while data on this compound remains scarce.

Nitroxoline: A Multifaceted Agent

Nitroxoline has a long history of use as an antibiotic, particularly in Europe, for treating urinary tract infections.[1] Its primary mechanism of action is believed to be the chelation of essential metal ions, such as Fe²⁺ and Zn²⁺, which are crucial for bacterial enzyme function and biofilm formation.[1] Beyond its antibacterial properties, nitroxoline has demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and antibiofilm effects.[1][2]

Nitroxoline has emerged as a promising candidate for drug repurposing in oncology.[3] It exhibits cytotoxic effects against a variety of cancer cell lines, and its anticancer activity is thought to be mediated through multiple mechanisms, including the induction of reactive oxygen species (ROS), inhibition of angiogenesis, and inhibition of enzymes like cathepsin B.[1]

Table 2: In Vitro Anticancer Activity of Nitroxoline (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
RajiB-cell lymphoma0.438[4]
HL-60LeukemiaData not specified[1]
DHL-4LymphomaData not specified[1]
Panc-1Pancreatic CancerData not specified[1]
A2780Ovarian CancerData not specified[1]

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Nitroxoline is effective against a broad range of Gram-positive and Gram-negative bacteria.[2] Its ability to disrupt biofilms, which are protective communities of microorganisms, makes it particularly effective against persistent infections.[1]

Table 3: In Vitro Antibacterial Activity of Nitroxoline (MIC Values)

Bacterial StrainMIC Range (µM)Reference
Aeromonas hydrophila5.26[2]
Pseudomonas aeruginosa84.14[2]

Note: MIC is the minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

This compound: An Understudied Derivative

In contrast to nitroxoline, there is a significant lack of publicly available data on the specific biological activities of this compound. While it is mentioned in the context of structure-activity relationship (SAR) studies of nitroxoline derivatives and as a synthetic intermediate, quantitative data such as IC₅₀ or MIC values are not readily found in the reviewed literature. Some sources suggest potential antimicrobial and antitumor properties, but these claims are not substantiated with experimental data.[2]

Mechanism of Action

Nitroxoline

The primary mechanism of action for nitroxoline is its ability to chelate divalent metal cations, which are essential cofactors for many enzymes in both bacteria and cancer cells. This sequestration of metal ions disrupts critical cellular processes. In the context of its anticancer activity, nitroxoline has been shown to inhibit angiogenesis and enzymes like cathepsin B, which is involved in tumor invasion and metastasis.[1]

Below is a diagram illustrating the proposed anticancer mechanism of action for nitroxoline.

Nitroxoline_Mechanism Nitroxoline Nitroxoline Metal_Chelation Metal Ion Chelation (Fe²⁺, Zn²⁺) Nitroxoline->Metal_Chelation Enzyme_Inhibition Enzyme Inhibition (e.g., Cathepsin B) Nitroxoline->Enzyme_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis Nitroxoline->Angiogenesis_Inhibition ROS_Induction Induction of ROS Nitroxoline->ROS_Induction Bacterial_Enzyme_Dysfunction Bacterial Enzyme Dysfunction Metal_Chelation->Bacterial_Enzyme_Dysfunction Biofilm_Disruption Biofilm Disruption Metal_Chelation->Biofilm_Disruption Tumor_Invasion_Metastasis Reduced Tumor Invasion & Metastasis Enzyme_Inhibition->Tumor_Invasion_Metastasis Reduced_Tumor_Growth Reduced Tumor Growth Angiogenesis_Inhibition->Reduced_Tumor_Growth Apoptosis Cancer Cell Apoptosis ROS_Induction->Apoptosis

Caption: Proposed anticancer mechanisms of nitroxoline.

This compound

Due to the lack of experimental data, the mechanism of action for this compound has not been elucidated. Based on its structural similarity to nitroxoline, it can be hypothesized that it may also possess metal-chelating properties. However, this requires experimental validation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for nitroxoline, which can be adapted for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., nitroxoline or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This comparative guide highlights the significant body of research supporting the multifaceted biological activities of nitroxoline, particularly its potential as an anticancer and antimicrobial agent. The availability of quantitative data and established experimental protocols makes it a valuable compound for further investigation and development.

In stark contrast, this compound remains a largely uncharacterized derivative. While its structural similarity to nitroxoline suggests potential for biological activity, the current lack of experimental data prevents any meaningful performance comparison. This significant knowledge gap presents an opportunity for future research to explore the potential of this compound and its derivatives. Researchers are encouraged to utilize the provided experimental protocols to investigate its cytotoxic and antimicrobial properties to determine if it holds similar therapeutic promise to its well-studied counterpart, nitroxoline.

References

5,7-Dinitroquinolin-8-ol: A Potent Antimycobacterial Agent? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the global fight against tuberculosis (TB), the quest for novel and effective antimycobacterial agents is paramount. This guide provides a comprehensive analysis of the antimycobacterial potential of 5,7-Dinitroquinolin-8-ol, comparing its activity with established antitubercular drugs and other quinoline derivatives. This report is intended for researchers, scientists, and drug development professionals actively involved in the discovery of new treatments for tuberculosis.

Executive Summary

This guide presents a comparative analysis of the reported activity of structurally related compounds, standard antitubercular drugs, and details the experimental protocols used to assess antimycobacterial efficacy. Furthermore, a proposed mechanism of action for 8-hydroxyquinolines is illustrated, providing a deeper understanding of their potential therapeutic role.

Comparative Analysis of Antimycobacterial Activity

To contextualize the potential of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of standard antitubercular drugs and other relevant quinoline derivatives against Mycobacterium tuberculosis H37Rv.

CompoundClassMIC (µg/mL)MIC (µM)Reference
Structurally Related Compounds
5-Chloroquinolin-8-ol (Cloxyquin)8-Hydroxyquinoline0.062 - 0.250.35 - 1.4[4]
5-Nitro-8-hydroxyquinoline8-Hydroxyquinoline1.9 (against M. bovis BCG)10.0[4]
Standard Antitubercular Drugs
IsoniazidFirst-line0.015 - 0.250.11 - 1.82
RifampicinFirst-line0.06 - 0.50.07 - 0.61
EthambutolFirst-line0.5 - 2.02.45 - 9.79
CiprofloxacinFluoroquinolone0.5 - 4.01.51 - 12.07
Other Quinolines
BedaquilineDiarylquinoline0.03 - 0.120.05 - 0.22

Experimental Protocols

A standardized and reproducible method for determining the antimycobacterial activity of a compound is crucial for comparative analysis. The Microplate Alamar Blue Assay (MABA) is a widely used and accepted method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Microplate Alamar Blue Assay (MABA) Protocol

This colorimetric assay provides a visual determination of bacterial growth inhibition.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compound (this compound) and control drugs

  • Alamar Blue reagent

  • Sterile water

  • Incubator (37°C)

Procedure:

  • Plate Preparation: Add 100 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation.

  • Drug Dilution: Prepare serial dilutions of the test compounds and control drugs in the microplate wells using the supplemented Middlebrook 7H9 broth.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in the broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compounds and controls. Include a drug-free well as a growth control.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the potential mechanism of action of 8-hydroxyquinolines, the following diagrams are provided.

experimental_workflow Experimental Workflow: Microplate Alamar Blue Assay (MABA) cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading prep1 Add sterile water to outer wells prep2 Prepare serial dilutions of test compounds prep1->prep2 inoc2 Add inoculum to all wells prep2->inoc2 inoc1 Prepare M. tuberculosis H37Rv inoculum inoc1->inoc2 inc1 Incubate at 37°C for 5-7 days inoc2->inc1 inc2 Add Alamar Blue reagent inc1->inc2 inc3 Incubate for 24 hours inc2->inc3 inc4 Read results (Blue = No Growth, Pink = Growth) inc3->inc4

Caption: A flowchart illustrating the key steps of the Microplate Alamar Blue Assay (MABA).

signaling_pathway Proposed Mechanism of Action for 8-Hydroxyquinolines cluster_membrane HQ 8-Hydroxyquinoline (e.g., this compound) Complex 8-HQ-Copper Complex HQ->Complex Chelation Cu_extra Extracellular Copper (Cu2+) Cu_extra->Complex Cu_intra Intracellular Copper (Cu2+) Complex->Cu_intra Transport across membrane (Ionophore activity) Membrane Mycobacterial Cell Membrane ROS Reactive Oxygen Species (ROS) Production Cu_intra->ROS Inhibition Inhibition of Metalloproteins Cu_intra->Inhibition Damage Cellular Damage (Proteins, Lipids, DNA) ROS->Damage Death Bacterial Cell Death Damage->Death Inhibition->Death

Caption: The proposed copper-dependent mechanism of action for 8-hydroxyquinolines.

Conclusion

While a definitive MIC value for this compound against Mycobacterium tuberculosis H37Rv remains to be published, the existing evidence strongly suggests its potential as a potent antimycobacterial agent. Its demonstrated high activity against other mycobacterial species, coupled with the known antimycobacterial properties of the 8-hydroxyquinoline scaffold, positions it as a compelling candidate for further research and development. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued evaluation of this and other novel quinoline derivatives in the urgent search for new and effective treatments for tuberculosis.

References

Unraveling the Dual-Action Mechanism of 5,7-Dinitroquinolin-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, understanding the precise mechanism of action of chemical compounds is paramount for their development and application. This guide provides a comprehensive comparison of the putative mechanisms of action of 5,7-Dinitroquinolin-8-ol, a nitro-substituted 8-hydroxyquinoline derivative. Drawing on experimental data from structurally similar compounds and related research, this document explores its potential as both an antimycobacterial agent and a cathepsin B inhibitor, offering valuable insights for researchers, scientists, and drug development professionals.

Dual-Pronged Attack: Antimycobacterial and Cathepsin B Inhibition

While direct and extensive research on this compound is limited, evidence from closely related analogs, particularly nitroxoline (5-nitro-8-hydroxyquinoline), and preliminary studies on dinitro-substituted quinolinols, strongly suggests a dual mechanism of action. These involve the disruption of essential processes in mycobacteria and the inhibition of a key human enzyme implicated in cancer progression.

Potent Antimycobacterial Efficacy

A study by Cieslik et al. (2015) highlighted that a 5,7-dinitro-8-hydroxyquinoline derivative demonstrated significant potency against Mycobacterium abscessus and Mycobacterium smegmatis, proving to be approximately twice as effective as the commonly used antibiotic, ciprofloxacin.[1] The primary proposed mechanism for the antimycobacterial action of 8-hydroxyquinoline derivatives is the chelation of essential metal ions, which are crucial for bacterial enzymatic functions, thereby disrupting vital cellular processes.[2]

Inhibition of Cathepsin B: A Target in Oncology

In parallel, nitroxoline, a structural analog of this compound, has been identified as a potent, reversible, and noncompetitive inhibitor of human cathepsin B.[3][4] Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion, metastasis, and angiogenesis.[5] The inhibitory action of nitroxoline on cathepsin B suggests that this compound may share this capability, presenting a potential avenue for anticancer therapeutic development.

Comparative Analysis of Biological Activity

To contextualize the potential efficacy of this compound, this guide presents a comparative summary of its activity (where available or inferred) alongside established agents in both the antimycobacterial and cathepsin B inhibition domains.

Antimycobacterial Activity
CompoundTarget Organism(s)MIC (µg/mL)Mechanism of Action
This compound derivative M. abscessus, M. smegmatis~2x more effective than Ciprofloxacin[1]Metal Ion Chelation (inferred)
NitroxolineM. tuberculosis4-8[6]Metal Ion Chelation, Inhibition of DNA gyrase[2][7]
IsoniazidM. tuberculosis0.01-0.25Inhibition of mycolic acid synthesis[8][9]
CiprofloxacinM. abscessusVaries (e.g., 57% of isolates susceptible)[10]Inhibition of DNA gyrase and topoisomerase IV[6][11]
Cathepsin B Inhibition
CompoundIC50 / KiType of InhibitionMechanism of Action
This compound Data not available(inferred to be similar to Nitroxoline)(inferred to be similar to Nitroxoline)
NitroxolineKi comparable to other reversible inhibitors[3]Reversible, Noncompetitive[3]Binds to the active site cleft of cathepsin B[12]
CA-074IC50: 6 nM (pH 4.6), 44 nM (pH 5.5)[13]Irreversible[14]Covalent modification of the active site cysteine[14]
E-64IC50: 6 µM for filarial cathepsin B[10]IrreversibleCovalent modification of the active site cysteine[10]

Visualizing the Mechanisms and Workflows

To further elucidate the proposed biological activities and the experimental approaches to their study, the following diagrams are provided.

Antimycobacterial_Mechanism Proposed Antimycobacterial Mechanism of this compound Compound This compound Metal_Ions Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Compound->Metal_Ions Chelates Bacterial_Enzymes Bacterial Metalloenzymes Compound->Bacterial_Enzymes Inhibits Metal_Ions->Bacterial_Enzymes Required for function Cellular_Processes Essential Cellular Processes (e.g., DNA replication, respiration) Bacterial_Enzymes->Cellular_Processes Catalyzes Bacterial_Death Bacterial Cell Death Cellular_Processes->Bacterial_Death Disruption leads to

Proposed Antimycobacterial Mechanism of Action

CathepsinB_Inhibition_Pathway Proposed Cathepsin B Inhibition Pathway cluster_cancer_progression Cancer Progression Cathepsin_B Cathepsin B (Active) ECM_Degradation Extracellular Matrix Degradation Cathepsin_B->ECM_Degradation Promotes Angiogenesis Angiogenesis Cathepsin_B->Angiogenesis Promotes Tumor_Invasion Tumor Invasion & Metastasis ECM_Degradation->Tumor_Invasion Compound This compound Compound->Cathepsin_B Inhibits (Reversible, Noncompetitive)

Proposed Cathepsin B Inhibition Pathway

Detailed Experimental Protocols

To facilitate further research and verification of the proposed mechanisms, detailed protocols for key experiments are outlined below.

Antimycobacterial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Mycobacterial Inoculum:

    • Culture mycobacteria (e.g., M. tuberculosis H37Rv, M. abscessus) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound and comparator drugs (e.g., nitroxoline, isoniazid, ciprofloxacin) in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of each compound in a 96-well microtiter plate using the appropriate culture medium to achieve the desired final concentration range.

  • Inoculation and Incubation:

    • Add the prepared mycobacterial inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free growth control and a sterile control.

    • Seal the plates and incubate at 37°C for the required duration (e.g., 7-14 days for M. tuberculosis).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria.

    • Growth can be assessed visually or by using a growth indicator such as resazurin or a fluorometric method.

Antimycobacterial_Workflow Antimycobacterial Susceptibility Testing Workflow Start Start Prep_Inoculum Prepare Mycobacterial Inoculum Start->Prep_Inoculum Prep_Drugs Prepare Serial Dilutions of Test Compounds Start->Prep_Drugs Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Drugs->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Assess Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for Antimycobacterial Susceptibility Testing
Cathepsin B Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Reconstitute human cathepsin B enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC).

    • Prepare serial dilutions of this compound and comparator inhibitors (e.g., nitroxoline, CA-074) in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the cathepsin B enzyme solution to each well.

    • Add the various concentrations of the test inhibitors to the respective wells. Include a positive control (a known inhibitor) and a negative control (buffer/solvent only).

    • Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the cathepsin B substrate to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

CathepsinB_Assay_Workflow Cathepsin B Inhibition Assay Workflow Start Start Add_Enzyme Add Cathepsin B to Microplate Start->Add_Enzyme Add_Inhibitors Add Test Inhibitors and Controls Add_Enzyme->Add_Inhibitors Pre_Incubate Pre-incubate Add_Inhibitors->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

References

Unveiling the Target Profile of 5,7-Dinitroquinolin-8-ol: A Comparative Guide to its Biological Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of 5,7-Dinitroquinolin-8-ol, a derivative of the well-known antimicrobial agent nitroxoline, focusing on its activity in biological assays and comparing it with established inhibitors.

While specific quantitative data on the broad cross-reactivity of this compound is limited in publicly available literature, its structural relationship to nitroxoline provides valuable insights into its potential biological targets. Nitroxoline and its analogs have been primarily investigated as inhibitors of cathepsin B, a lysosomal cysteine protease implicated in various pathological processes, including cancer progression.

This guide will focus on the comparative inhibitory activity against cathepsin B, drawing on data for nitroxoline and other reference compounds to provide a framework for evaluating this compound.

Comparative Inhibitory Activity Against Cathepsin B

To contextualize the potential activity of this compound, it is useful to compare it with well-characterized cathepsin B inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for nitroxoline and two standard cathepsin B inhibitors, CA-074 Me and E-64.

CompoundTarget EnzymeIC50 (nM)Other Notable Inhibitory Activity
Nitroxoline Cathepsin BData not publicly availableAntimicrobial, Metallo-β-lactamase inhibitor
This compound Cathepsin BData not publicly available Derivatives show antimycobacterial activity[1]
CA-074 Me Cathepsin B36.3Cathepsin L (under reducing conditions)
E-64 Cathepsin K1.4Cathepsin L (2.5 nM), Cathepsin S (4.1 nM), Cathepsin B

Note: The lack of a specific IC50 value for this compound highlights a current knowledge gap. Studies on nitroxoline analogs have indicated "comparable or only slightly higher relative inhibition" of cathepsin B compared to nitroxoline, suggesting that this compound is likely an active inhibitor of this enzyme.

Signaling Pathway: Cathepsin B in Cancer Progression

Cathepsin B plays a multifaceted role in cancer progression, including the degradation of the extracellular matrix, which facilitates tumor cell invasion and metastasis. The pathway below illustrates the key functions of cathepsin B that are targeted by inhibitors like nitroxoline and its derivatives.

CathepsinB_Pathway Signaling Pathway of Cathepsin B in Cancer ProCathepsinB Pro-Cathepsin B ActiveCathepsinB Active Cathepsin B ProCathepsinB->ActiveCathepsinB Proteolytic Cleavage ECM Extracellular Matrix (Collagen, Laminin, etc.) ActiveCathepsinB->ECM Degradation Lysosome Lysosome ExtracellularSpace Extracellular Space Lysosome->ExtracellularSpace Secretion InvasionMetastasis Tumor Invasion & Metastasis ECM->InvasionMetastasis Nitroxoline This compound (and other Nitroxoline analogs) Nitroxoline->ActiveCathepsinB Inhibition

Caption: Cathepsin B's role in cancer progression and its inhibition.

Experimental Protocols

Accurate assessment of enzyme inhibition requires standardized and reproducible experimental protocols. The following section details a typical fluorometric assay used to determine the inhibitory activity of compounds against cathepsin B.

Cathepsin B Fluorometric Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of cathepsin B by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin B

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Test compound (this compound) and reference inhibitors (e.g., CA-074 Me, E-64)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant cathepsin B in the assay buffer to the desired concentration.

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme solution to each well of the microplate.

    • Add 10 µL of the serially diluted compounds or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Substrate Addition: Add 40 µL of the cathepsin B substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Plot the reaction rates against the logarithm of the inhibitor concentrations.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds D Add Compounds & Incubate A->D B Prepare Cathepsin B Enzyme Solution C Add Enzyme to 96-well Plate B->C C->D E Add Substrate & Initiate Reaction D->E F Measure Fluorescence Kinetics E->F G Calculate Reaction Rates F->G H Determine IC50 Values G->H

Caption: Workflow for the Cathepsin B fluorometric inhibition assay.

Conclusion

This compound, as a derivative of nitroxoline, holds promise as a modulator of biological targets such as cathepsin B. While direct quantitative data on its cross-reactivity is not yet widely available, the comparative data and methodologies presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at characterizing its activity and selectivity. Further studies are warranted to fully elucidate the inhibitory profile of this compound and its potential for therapeutic development.

References

A Comparative Guide to 5,7-Dinitroquinolin-8-ol and Ciprofloxacin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 30, 2025

This guide provides a detailed, objective comparison of the synthetic compound 5,7-Dinitroquinolin-8-ol and the well-established antibiotic Ciprofloxacin. It is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms of action, antibacterial performance based on available experimental data, and relevant experimental protocols.

Overview and Mechanism of Action

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic, a class of drugs renowned for their potent bactericidal activity. In contrast, this compound is a derivative of 8-hydroxyquinoline (8HQ), a class of compounds known for their metal-chelating properties. Their fundamental mechanisms of antibacterial action are distinctly different.

Ciprofloxacin: Inhibition of DNA Topoisomerases

Ciprofloxacin's primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] By binding to the enzyme-DNA complex, ciprofloxacin stabilizes it, which prevents the re-ligation of cleaved DNA strands.[2] This interruption leads to an accumulation of double-strand DNA breaks, which stalls the DNA replication fork and ultimately triggers bacterial cell death.[1]

G Cipro Ciprofloxacin Enzyme Bacterial DNA Gyrase & Topoisomerase IV Cipro->Enzyme Binds to & Inhibits Complex Stabilized Enzyme-DNA Cleavage Complex Enzyme->Complex Block DNA Re-ligation Blocked Complex->Block Breaks Double-Strand DNA Breaks Block->Breaks Death Bacterial Cell Death Breaks->Death Triggers

Figure 1. Mechanism of action for Ciprofloxacin.

This compound: Proposed Metal Ion Chelation

The precise mechanism of this compound is not as extensively characterized as that of ciprofloxacin. However, as a member of the 8-hydroxyquinoline class, its biological activity is largely attributed to its ability to act as a potent chelator of divalent metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺).[3][4][5] These metal ions are critical cofactors for a multitude of bacterial enzymes involved in essential metabolic and respiratory processes. By sequestering these ions, 8-hydroxyquinoline derivatives disrupt the normal function of these metalloenzymes, leading to a cascade of cellular failures and inhibiting microbial growth.[5][6]

G DNQO This compound Ions Essential Metal Ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) DNQO->Ions Binds to Chelation Chelation Complex Formed Ions->Chelation Enzymes Bacterial Metalloenzymes Chelation->Enzymes Sequesters ions from Enzymes->Ions Requires Inhibition Enzyme Function Inhibited Enzymes->Inhibition Disruption Metabolic & Respiratory Process Disruption Inhibition->Disruption Death Bacterial Growth Inhibition Disruption->Death

Figure 2. Proposed mechanism of action for this compound.

Comparative Performance Data

The following tables summarize the available quantitative data for both compounds, highlighting differences in their antibacterial spectrum, target enzyme inhibition, and effects on mammalian cells.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. Lower values indicate higher potency.

Bacterial SpeciesThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Mycobacterium abscessusReported as ~2x more effective than Ciprofloxacin[7][8]1.0 - 4.0[8]
Mycobacterium smegmatisReported as ~2x more effective than Ciprofloxacin[7][8]0.25 - 1.0[8]
Escherichia coliData not available≤0.06 - >8 (Resistant)[9]
Staphylococcus aureusData not available0.12 - 2.0[10]
Pseudomonas aeruginosaData not available0.25 - >4 (Resistant)[10]

Note: The exact MIC values for this compound were not detailed in the cited abstract; the data reflects the reported relative potency.

Table 2: Target Enzyme Inhibition (IC₅₀)

The IC₅₀ value represents the concentration of a drug required to inhibit 50% of a target enzyme's activity in vitro.

Target EnzymeBacterial SpeciesThis compound IC₅₀Ciprofloxacin IC₅₀
DNA GyraseE. coliNot Applicable (Different Mechanism)~0.6 µM[11]
DNA GyraseS. aureusNot Applicable (Different Mechanism)~30.5 µg/mL
DNA GyraseM. tuberculosisNot Applicable (Different Mechanism)~27-28 µM
Topoisomerase IVE. coliNot Applicable (Different Mechanism)~5.7 µM[11]
Table 3: Cytotoxicity Against Mammalian Cells (IC₅₀)

The IC₅₀ value here represents the drug concentration required to cause 50% inhibition of mammalian cell growth in vitro. Higher values indicate lower cytotoxicity.

Cell LineThis compound IC₅₀Ciprofloxacin IC₅₀
Various Cultured CellsData not available40 - 80 µg/mL (~120 - 240 µM)[1]
Human Glioblastoma (A-172)Data not available259.3 µM (at 72h)[12]

Note: While specific data for this compound is unavailable, related nitro- and halogenated-8-hydroxyquinolines have demonstrated significant cytotoxicity against human cancer cell lines.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for assessing the key performance metrics discussed.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the MIC of a compound against a specific bacterial strain, adhering to general guidelines from standards committees like EUCAST.[15]

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A1 Prepare 2-fold serial dilutions of test compound in broth in a 96-well plate B1 Add inoculum to each well (Final volume ~100-200 µL) A1->B1 A2 Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) A2->B1 B2 Include positive (no drug) & negative (no bacteria) controls B1->B2 B3 Incubate plate at 37°C for 16-24 hours B2->B3 C1 Visually inspect wells for turbidity (bacterial growth) B3->C1 C2 Determine MIC: Lowest concentration with no visible growth C1->C2

Figure 3. Experimental workflow for MIC determination.

Methodology:

  • Preparation of Antibiotic Dilutions: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) across the columns of a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Also, prepare a positive control well (bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours under appropriate atmospheric conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[15][16]

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound like ciprofloxacin to inhibit the supercoiling of relaxed plasmid DNA by purified DNA gyrase.[2]

Materials:

  • Purified bacterial DNA gyrase enzyme

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • ATP solution (e.g., 10 mM)

  • Test compound (Ciprofloxacin) at various concentrations

  • Stop Buffer/Loading Dye (containing SDS and a tracking dye)

  • Agarose, TAE or TBE buffer, and a DNA stain (e.g., ethidium bromide)

Methodology:

  • Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and sterile water.

  • Inhibitor Addition: Add varying concentrations of ciprofloxacin (or a vehicle control) to individual reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

  • Analysis: Load the samples onto a 1% agarose gel and perform electrophoresis. Relaxed and supercoiled DNA forms will separate.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band with increasing drug concentration. The IC₅₀ can be determined by quantifying the band intensities.[2]

References

Confirming the Biological Activity of 5,7-Dinitroquinolin-8-ol and its Analogs: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 5,7-Dinitroquinolin-8-ol and its close analog, Nitroxoline (5-nitro-8-hydroxyquinoline), have garnered interest for their potential as anticancer and antimicrobial agents. Initial high-throughput screening often identifies primary "hits," but confirming their specific activity and elucidating their mechanism of action requires a panel of robust secondary assays. This guide provides a comparative overview of key secondary assays to validate the activity of this compound and its analogs, presenting supporting data for Nitroxoline as a well-studied representative.

Data Presentation: Comparative Performance of Quinoline Derivatives

The following tables summarize the in vitro efficacy of Nitroxoline and other relevant compounds against various cancer cell lines and bacterial strains. Due to limited publicly available data for this compound, Nitroxoline is used as the primary example.

Table 1: In Vitro Anticancer Activity of Nitroxoline and Comparator Drugs

Compound/DrugCell LineCancer TypeIC50 (µM)Citation
Nitroxoline T24Bladder Cancer7.85[1]
T24/DOX (Doxorubicin-resistant)Bladder Cancer10.69[1]
T24/CIS (Cisplatin-resistant)Bladder Cancer11.20[1]
J82Bladder Cancer9.93[2]
MBT-2Bladder Cancer26.24[2]
PC-3Prostate Cancer~5-10[3]
DU-145Prostate Cancer~5-10[3]
LNCaPProstate Cancer~5-10[3]
RajiB-cell Lymphoma0.438[4]
Doxorubicin T24Bladder Cancer0.71[1]
Cisplatin T24Bladder Cancer16.27[1]

Table 2: In Vitro Antibacterial Activity of Nitroxoline

Bacterial SpeciesStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Citation
Escherichia coli Uropathogenic48[5]
ESBL-producing832[6]
Klebsiella pneumoniae Uropathogenic832[5]
Acinetobacter baumannii Uropathogenic22[5]
Enterococcus faecalis Uropathogenic88[5]
Staphylococcus epidermidis Uropathogenic816[5]

Key Secondary Assays and Experimental Protocols

To confirm the initial findings and delve deeper into the mechanism of action of this compound and its analogs, a series of secondary assays are recommended.

Cell-Based Assays for Anticancer Activity

These assays are crucial for confirming the cytotoxic and anti-proliferative effects of the compound on cancer cells.

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assays

Quinoline derivatives are known to inhibit various enzymes involved in cancer progression and microbial survival.

Cathepsin B is a lysosomal cysteine protease implicated in tumor invasion and metastasis.

Experimental Protocol (Fluorometric):

  • Reagent Preparation: Prepare the Cathepsin B enzyme solution, substrate (e.g., Z-RR-AMC), and reaction buffer as per the manufacturer's instructions (e.g., Abcam, BPS Bioscience).

  • Inhibitor Incubation: In a 96-well black plate, add the test compound at various concentrations to wells containing the Cathepsin B enzyme and reaction buffer. Incubate for 10-15 minutes at room temperature. Include a known inhibitor (e.g., CA-074) as a positive control.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation/emission of 400/505 nm for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value of the test compound.

MetAP2 is an enzyme crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.

Experimental Protocol (Coupled Enzyme Assay):

  • Enzyme and Substrate Preparation: Prepare recombinant human MetAP2 enzyme and the substrate L-Methionyl-Alanine-Serine.

  • Assay Reaction: In a 96-well plate, combine the MetAP2 enzyme, the test compound at various concentrations, and a coupling enzyme system (e.g., L-amino acid oxidase and horseradish peroxidase) in an appropriate buffer.

  • Reaction Initiation and Detection: Initiate the reaction by adding the substrate. The production of hydrogen peroxide from the cleavage of methionine is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase.

  • Absorbance Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 450 nm) over time.

  • Data Analysis: Determine the initial reaction velocities and calculate the percent inhibition and IC50 value.

SIRT1 is a histone deacetylase that plays a role in cell survival and resistance to stress.

Experimental Protocol (Fluorogenic):

  • Reagent Preparation: Use a commercial SIRT1 assay kit (e.g., from BPS Bioscience or Abcam) containing SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

  • Inhibitor Incubation: In a 96-well plate, incubate the SIRT1 enzyme with various concentrations of the test compound and NAD+ for 10-15 minutes.

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction and incubate for 30-60 minutes at 37°C.

  • Development: Stop the reaction and add a developer solution that produces a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

  • Data Analysis: Calculate the percent inhibition and IC50 value.

Antibacterial Susceptibility Testing

These assays determine the minimum concentration of a compound required to inhibit bacterial growth.

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Experimental Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathway of Nitroxoline in Cancer Cells

The anticancer activity of Nitroxoline has been linked to the modulation of several key signaling pathways, primarily the AMPK/mTOR pathway.

Nitroxoline_Signaling_Pathway cluster_cell Cancer Cell Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK Activates Apoptosis Apoptosis Nitroxoline->Apoptosis Induces MetAP2 MetAP2 Nitroxoline->MetAP2 Inhibits SIRT1 SIRT1 Nitroxoline->SIRT1 Inhibits CathepsinB Cathepsin B Nitroxoline->CathepsinB Inhibits mTOR mTOR AMPK->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Activates CyclinD1 Cyclin D1 mTOR->CyclinD1 Inhibits CellCycle Cell Cycle Progression p70S6K->CellCycle Rb Rb CyclinD1->Rb Rb->CellCycle Angiogenesis Angiogenesis MetAP2->Angiogenesis Invasion Invasion & Metastasis CathepsinB->Invasion

Caption: Proposed signaling pathways modulated by Nitroxoline in cancer cells.

Experimental Workflow for Secondary Assay Confirmation

The following diagram illustrates a logical workflow for the secondary assays described in this guide.

Secondary_Assay_Workflow cluster_Anticancer Anticancer Activity Confirmation cluster_Antimicrobial Antimicrobial Activity Confirmation PrimaryHit Primary Hit from HTS (e.g., this compound) CellViability Cell Viability Assay (MTT) PrimaryHit->CellViability MIC MIC Determination PrimaryHit->MIC EnzymeInhibition Enzyme Inhibition Assays (Cathepsin B, MetAP2, SIRT1) CellViability->EnzymeInhibition Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) EnzymeInhibition->Mechanism MBC MBC Determination MIC->MBC

Caption: A streamlined workflow for confirming the biological activity of a primary hit compound.

References

A Comparative Guide to the Biological Effects of 5,7-Dinitroquinolin-8-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5,7-Dinitroquinolin-8-ol and its structural analogs. The information presented herein is collated from various scientific studies to offer an objective overview of their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

Introduction to 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] The strategic placement of different functional groups on the quinoline scaffold allows for the fine-tuning of their therapeutic effects. This guide focuses on the comparative analysis of this compound and related analogs, highlighting how substitutions such as nitro groups, halogens, and alkyl groups influence their biological potency. The mechanisms of action, often involving metal chelation, induction of oxidative stress, and apoptosis, are also explored.[1][4][5]

Anticancer Activity

8-Hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[4][6] The cytotoxic efficacy is largely dependent on the substitution pattern on the quinoline ring.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and a selection of its analogs against various cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

CompoundStructure/SubstituentsCell LineIC50 (µM)Reference(s)
This compound 5,7-Dinitro-Data not available in reviewed literature-
Nitroxoline (8-Hydroxy-5-nitroquinoline)5-NitroMultiple LinesVaries[7][8]
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline)5-Chloro, 7-IodoMultiple LinesVaries[7]
5,7-Dichloro-8-hydroxy-2-methylquinoline5,7-Dichloro, 2-MethylM. tuberculosis, M. smegmatis, S. aureus0.1 - 2.2[9]
8-Hydroxy-2-quinolinecarbaldehyde2-CarboxaldehydeHep3B~16 (6.25 µg/mL)[10]
5,7-Dihalo-substituted-8-hydroxyquinolines (as Zn and Cu complexes)5,7-DihaloHepatoma, Ovarian, Non-small-cell lung0.0014 - 32.13[11]

Note: Direct IC50 values for this compound were not available in the public domain literature reviewed. The data for analogs provides a comparative context.

Mechanism of Anticancer Action

The anticancer activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[8] This can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

anticancer_pathway 8-HQ_Derivative 8-Hydroxyquinoline Derivative Chelation Metal Ion Chelation (e.g., Cu²⁺, Fe²⁺) 8-HQ_Derivative->Chelation ROS Increased ROS (Reactive Oxygen Species) Chelation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Anticancer mechanism of 8-hydroxyquinoline derivatives.

Antimicrobial Activity

8-Hydroxyquinoline and its analogs have long been recognized for their potent antimicrobial effects against a wide range of bacteria and fungi.[2][5][12] Their efficacy is influenced by the nature and position of substituents on the quinoline core.

Comparative Antimicrobial Data (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound and its analogs against various microbial strains. A lower MIC value signifies stronger antimicrobial activity.

CompoundStructure/SubstituentsMicrobial StrainMIC (µg/mL)Reference(s)
This compound 5,7-Dinitro-Data not available in reviewed literature-
8-HydroxyquinolineUnsubstitutedS. aureus≤4.2 (≤6.90 µM)[13]
Cloxyquin (5-Chloro-8-hydroxyquinoline)5-ChloroS. aureus≤1 (≤5.58 µM)[13]
5,7-Dichloro-8-hydroxy-2-methylquinoline5,7-Dichloro, 2-MethylS. aureus1.1 - 2.2[9]
8-O-prenyl derivative of 8-hydroxyquinoline8-O-prenylS. aureus (biofilm)~3.2 (12.5 µM)[9]
Novel 8-hydroxyquinoline derivative (Compound 5)Heterocyclic derivativeV. parahaemolyticus, S. aureus10⁻⁶[12]

Note: Direct MIC values for this compound were not available in the public domain literature reviewed. The data for analogs provides a comparative context.

Mechanism of Antimicrobial Action

The antimicrobial action of 8-hydroxyquinoline derivatives is often linked to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic functions in microorganisms.[5] This can interfere with processes such as RNA synthesis and cell wall maintenance.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of 8-HQ Derivative Compound_Dilution->Inoculation Incubation Incubation (e.g., 24h at 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Experimental workflow for MIC determination.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The biological activity of 8-hydroxyquinoline derivatives is significantly influenced by their substitution patterns. While direct comparative data for this compound is limited in the available literature, the analysis of its analogs reveals that nitro, halogen, and other functional group substitutions play a crucial role in modulating their anticancer and antimicrobial potencies. Further research is warranted to synthesize and evaluate a broader range of analogs to establish more definitive structure-activity relationships and to identify lead compounds for therapeutic development. The methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.

References

Validation of 5,7-Dinitroquinolin-8-ol as a Cathepsin B Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5,7-Dinitroquinolin-8-ol's potential as a Cathepsin B inhibitor against other established alternatives. The information is supported by experimental data from publicly available literature to aid in the evaluation and validation of this compound for therapeutic development.

Comparative Analysis of Cathepsin B Inhibitors

Cathepsin B is a lysosomal cysteine protease implicated in various pathological processes, including cancer progression and neurodegenerative diseases.[1] Its inhibition is a key therapeutic strategy. This section compares the inhibitory potency of this compound's parent compound, nitroxoline, and other well-established Cathepsin B inhibitors.

For the purpose of this guide, we present the data for nitroxoline as the closest structural analog to this compound.

InhibitorTarget(s)IC50 ValueMechanism of ActionReference(s)
Nitroxoline Cathepsin B~2 µM (anti-SARS-CoV-2 activity)Reversible[3]
CA-074 Cathepsin B6 nM (pH 4.6), 723 nM (pH 7.2)Irreversible[4]
CA-074 Me Cathepsin B (pro-inhibitor)9.0 µM (pH 4.6), 7.6 µM (pH 7.2)Irreversible (after conversion to CA-074)[4]
E-64 Pan-cysteine protease inhibitorPotent, irreversibleIrreversible[3]
Z-Arg-Lys-AOMK Cathepsin B20 nM (pH 7.2), 1500 nM (pH 4.6)Irreversible[4]

Experimental Protocols

Accurate validation of Cathepsin B inhibition is crucial for drug development. Below are detailed methodologies for key in vitro experiments.

Fluorogenic Substrate Cleavage Assay

This assay measures the enzymatic activity of Cathepsin B by monitoring the cleavage of a fluorogenic substrate.

Materials and Reagents:

  • Recombinant Human Cathepsin B

  • Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer (e.g., 100 mM MES-NaOH, pH 6.0, containing 2.5 mM EDTA, 2.5 mM DTT, 0.001% Tween 20)

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • Reference Inhibitor (e.g., CA-074)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the Assay Buffer and warm to room temperature.

  • Reconstitute and dilute the recombinant Cathepsin B in the Assay Buffer to the desired concentration (e.g., 5 nM).

  • Prepare serial dilutions of the test inhibitor and reference inhibitor in Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Add the diluted enzyme solution to the wells of the 96-well plate.

  • Add the inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Prepare a working solution of the fluorogenic substrate in the Assay Buffer (e.g., 20 µM).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the fluorescence intensity in a kinetic mode at 37°C, with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 400/505 nm for AMC).

  • Monitor the fluorescence increase over time. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method directly measures the cleavage of a substrate by separating and quantifying the substrate and its cleavage products.

Materials and Reagents:

  • Recombinant Human Cathepsin B

  • Substrate (specific peptide or protein)

  • Assay Buffer

  • Test Inhibitor

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase solvents

Procedure:

  • Set up reaction mixtures containing Cathepsin B, Assay Buffer, and either the test inhibitor or vehicle control.

  • Pre-incubate the mixtures to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC to separate and quantify the remaining substrate and the cleavage products.

  • Determine the extent of substrate cleavage in the presence and absence of the inhibitor.

  • Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental procedures are provided below using Graphviz (DOT language).

Cathepsin B in TNF-α Induced Apoptosis

Cathepsin B plays a crucial role in the tumor necrosis factor-alpha (TNF-α) induced apoptotic pathway. Upon TNF-α stimulation, Cathepsin B can be released from the lysosome into the cytosol, where it can cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c and subsequent activation of the caspase cascade, leading to apoptosis.[5][6][7]

CathepsinB_Apoptosis_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds Caspase8 Pro-Caspase-8 TNFR1->Caspase8 Activates Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Lysosome Lysosome Active_Caspase8->Lysosome Induces release Bid Bid Active_Caspase8->Bid Cleaves CathepsinB_active Active Cathepsin B (Cytosol) Lysosome->CathepsinB_active CathepsinB_inactive Pro-Cathepsin B CathepsinB_active->Bid Cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Inhibitor This compound Inhibitor->CathepsinB_active Inhibits

Caption: TNF-α induced apoptosis pathway involving Cathepsin B.

Experimental Workflow for Cathepsin B Inhibitor Validation

The following diagram outlines a general workflow for the validation of a potential Cathepsin B inhibitor.

Inhibitor_Validation_Workflow Start Start: Candidate Inhibitor (this compound) In_Vitro_Assay In Vitro Enzymatic Assay (Fluorogenic or HPLC) Start->In_Vitro_Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Selectivity_Panel Selectivity Profiling (vs. other Cathepsins, etc.) Determine_IC50->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (Reversibility, Kinetics) Determine_IC50->Mechanism_of_Action Cell_Based_Assays Cell-Based Assays (e.g., Invasion, Apoptosis) Selectivity_Panel->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Cell_Based_Assays->In_Vivo_Studies Mechanism_of_Action->Cell_Based_Assays Tox_Studies Toxicology and Safety Studies In_Vivo_Studies->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization End Validated Inhibitor Tox_Studies->End Lead_Optimization->Start Iterate

Caption: General workflow for validating a Cathepsin B inhibitor.

Conclusion

While direct quantitative data for this compound as a Cathepsin B inhibitor is currently lacking, its structural similarity to the known inhibitor nitroxoline suggests it is a promising candidate for further investigation. The provided experimental protocols and comparative data for established inhibitors offer a framework for the systematic validation of this compound. The critical role of Cathepsin B in pathological signaling pathways underscores the therapeutic potential of novel and effective inhibitors. Further research, beginning with in vitro enzymatic assays, is essential to fully characterize the inhibitory profile of this compound.

References

A Comparative Analysis of Halogenated versus Nitrated Quinolinols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] Among the myriad of possible substitutions, halogenation and nitration of the quinolinol core have emerged as key strategies for modulating their therapeutic potential. This guide provides a comparative study of halogenated and nitrated quinolinols, presenting experimental data on their anticancer and antimicrobial activities, outlining detailed experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation: A Comparative Overview

The following tables summarize the biological activities of representative halogenated and nitrated quinolinol derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Halogenated vs. Nitrated Quinolinols (IC50 values in µM)
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Halogenated 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Rat Glioma)15.4[3]
HeLa (Cervical Cancer)26.4[3]
HT29 (Colon Cancer)15.0[3]
Halogenated phenoxychalcone 2cMCF-7 (Breast Cancer)1.52[4]
Halogenated phenoxychalcone 2fMCF-7 (Breast Cancer)1.87[4]
2H-Quinolinone derivative 3fVarious0.72 - 4.92[5]
2H-Quinolinone derivative 3oVarious0.72 - 4.92[5]
Nitrated Gallium(III) complex with 5-chloro-7-nitro-8-hydroxyquinolineA2780 (Ovarian Carcinoma)2.1 - 7[6]
MDA-MB-231 (Breast Carcinoma)2.1 - 7[6]
HCT-116 (Colorectal Carcinoma)2.1 - 7[6]
Table 2: Antimicrobial Activity of Halogenated vs. Nitrated Quinolinols (MIC values in µg/mL)
Compound ClassDerivativeMicroorganismStrainMIC (µg/mL)Reference
Halogenated N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Staphylococcus aureusATCC 259230.1904[7]
Escherichia coliATCC 259226.09[7]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus-2[8]
Mycobacterium tuberculosisH37Rv10[8]
Quinoline-based hydroxyimidazolium hybrid 7cCryptococcus neoformans-15.6[8]
Quinoline-based hydroxyimidazolium hybrid 7dCryptococcus neoformans-15.6[8]
Nitrated Data for nitrated quinolinols with specific MIC values was not readily available in the reviewed literature. This represents a gap in direct comparative data.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[4]

  • Formazan Dissolution: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Luria Broth, Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)[13]

  • Inoculum prepared to a standardized concentration (e.g., 0.5 McFarland standard)[12]

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with microorganism and a known antibiotic), a negative control (broth with microorganism and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for many bacteria).[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualizing Mechanisms and Workflows

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel quinolinol derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies s1 Synthesis of Halogenated/Nitrated Quinolinols s2 Purification & Structural Characterization (NMR, MS) s1->s2 b1 Anticancer Screening (e.g., MTT Assay) s2->b1 b2 Antimicrobial Screening (e.g., Broth Microdilution) s2->b2 m1 Apoptosis Assays (e.g., Annexin V/PI) b1->m1 m2 Cell Cycle Analysis (Flow Cytometry) b1->m2 m3 Signaling Pathway Analysis (Western Blot) m2->m3

Caption: General workflow for synthesis and evaluation of quinolinols.

Signaling Pathways in Anticancer Activity

Quinoline derivatives have been shown to induce cancer cell death through various signaling pathways. The diagram below depicts a simplified model of apoptosis induction.

G cluster_pathway Apoptosis Induction Pathway quin Quinolinol Derivative ros Increased ROS quin->ros p53 p53 Activation quin->p53 mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop bax Bax Upregulation p53->bax bax->mito

Caption: Simplified apoptosis pathway modulated by quinolinols.

Nitrate Signaling Pathway

While the direct role of classical nitrate signaling pathways in the pharmacological action of nitrated quinolinols in mammalian cells is not fully established, understanding these pathways from other biological contexts (like plant biology) can offer insights into the potential reactivity and interactions of the nitro group. The diagram illustrates key components of a known nitrate signaling cascade.

G cluster_nitrate_pathway Nitrate Signaling Cascade (Plant Model) no3 Nitrate Signal nrt1 NRT1.1 (Transceptor) no3->nrt1 ca2 Ca2+ Signaling nrt1->ca2 cpks CPKs (Protein Kinases) ca2->cpks nlps NLPs (Transcription Factors) cpks->nlps gene Nitrate-responsive Gene Expression nlps->gene

Caption: Key components of the nitrate signaling pathway.[14][15][16]

References

Assessing the Specificity of 5,7-Dinitroquinolin-8-ol and its Analogs as Cathepsin B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of quinoline-based compounds, with a focus on the structural class of 5,7-Dinitroquinolin-8-ol, against the lysosomal cysteine protease Cathepsin B. Due to the limited direct quantitative data on this compound, this guide utilizes data from its close analog, nitroxoline (8-hydroxy-5-nitroquinoline), as a representative for this class of inhibitors. The performance of nitroxoline is compared with two well-characterized, highly specific Cathepsin B inhibitors, CA-074 and Z-Arg-Lys-AOMK.

Introduction to Cathepsin B Inhibition

Cathepsin B is a crucial lysosomal protease involved in various physiological processes, including protein turnover. However, its dysregulation and mislocalization are implicated in numerous pathological conditions, such as cancer progression and neurodegenerative diseases. This has made Cathepsin B a significant target for therapeutic intervention. The development of specific inhibitors is paramount to avoid off-target effects and ensure therapeutic efficacy. This guide assesses the specificity of quinoline-based inhibitors in comparison to other established agents.

Quantitative Comparison of Cathepsin B Inhibitors

The following table summarizes the inhibitory potency (IC50) and selectivity of nitroxoline and two alternative Cathepsin B inhibitors. The data highlights the differences in their specificity profiles.

CompoundTargetIC50/EC50Selectivity ProfileReference
Nitroxoline Cathepsin BLow micromolarAlso inhibits other cathepsins; shows antiviral activity against SARS-CoV-2 (EC50 of 2 ± 0.003 μM)[1][2]
CA-074 Cathepsin B6 nM (at pH 4.6)Highly selective for Cathepsin B over other cysteine cathepsins like C, H, L, K, S, V, and X.[3][4][3][4]
Z-Arg-Lys-AOMK Cathepsin B20 nM (at pH 7.2)Highly selective for Cathepsin B over other cysteine cathepsins such as L, V, S, X, K, C, and H.[5][6][5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of specificity data. Below are representative protocols for assessing Cathepsin B inhibition.

Cathepsin B Inhibitor Screening Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the proteolytic activity of Cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin B

  • Cathepsin B reaction buffer

  • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., CA-074)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the reaction buffer.

  • In a 96-well plate, add the Cathepsin B enzyme to each well, except for the blank.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for at least 30 minutes.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the specificity of a potential Cathepsin B inhibitor.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Selectivity Profiling cluster_3 Data Analysis & Comparison A Synthesize or Procure This compound B Prepare Serial Dilutions A->B C In vitro Cathepsin B Inhibition Assay B->C D Determine IC50 Value C->D E Assay against a Panel of Related Proteases (e.g., Cathepsins L, K, S) D->E F Determine IC50 Values for Off-Targets E->F G Calculate Selectivity Index (IC50 off-target / IC50 Cathepsin B) F->G H Compare with Alternative Inhibitors G->H

Caption: Workflow for assessing the specificity of a Cathepsin B inhibitor.

Discussion and Conclusion

The available data indicates that nitroxoline, a structural analog of this compound, is a potent inhibitor of Cathepsin B, albeit with a micromolar IC50. While effective, its broader activity profile, including antiviral effects, suggests it may interact with multiple targets.

In contrast, CA-074 and Z-Arg-Lys-AOMK demonstrate significantly higher potency and remarkable specificity for Cathepsin B, with IC50 values in the nanomolar range. Notably, their inhibitory activities are pH-dependent, with CA-074 being more potent in the acidic environment typical of lysosomes, and Z-Arg-Lys-AOMK showing higher potency at neutral pH, which could be relevant for targeting cytosolic Cathepsin B.[3][4][5][6]

For researchers requiring highly specific modulation of Cathepsin B activity, CA-074 and Z-Arg-Lys-AOMK represent superior tool compounds. The quinoline scaffold of this compound and nitroxoline, however, may serve as a valuable starting point for the development of novel inhibitors, potentially with tailored specificity profiles through medicinal chemistry efforts. Further direct testing of this compound against a panel of proteases is necessary to definitively characterize its specificity.

References

Benchmarking 5,7-Dinitroquinolin-8-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of 5,7-Dinitroquinolin-8-ol against established inhibitors in key research areas. Intended for researchers, scientists, and drug development professionals, this document summarizes available data on the compound's potential efficacy in oncology and microbiology, drawing comparisons with known therapeutic agents. While direct quantitative performance data for this compound is limited in the current body of literature, this guide leverages data from structurally analogous compounds to provide a robust preliminary assessment.

Introduction to this compound

This compound is a derivative of the 8-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The introduction of two nitro groups at the 5 and 7 positions of the quinoline ring is expected to modulate its electronic properties and biological activity, making it a compound of significant interest for further investigation. This guide explores its potential as an anticancer agent, an antimicrobial compound, and an enzyme inhibitor, based on the performance of its close structural relatives.

Anticancer Potential: Comparison with Known Cytotoxic Agents

For the purpose of benchmarking, we compare the reported IC50 values of a representative tin(IV) complex of a 5,7-dihalo-8-quinolinol with the standard chemotherapeutic agent, Cisplatin.

Compound/ComplexCell LineIC50 (µM)Normal Cell Line (HL-7702) IC50 (µM)
[Sn(ClQ)2Cl2] (Complex of 5,7-dichloro-8-hydroxyquinoline) [1]BEL7404 (Hepatocellular Carcinoma)0.02> 10
SKOV-3 (Ovarian Cancer)0.83> 10
NCI-H460 (Lung Cancer)0.21> 10
Cisplatin BEL7404 (Hepatocellular Carcinoma)~5-10 (literature values)~1-5 (literature values)
SKOV-3 (Ovarian Cancer)~1-5 (literature values)~1-5 (literature values)
NCI-H460 (Lung Cancer)~2-8 (literature values)~1-5 (literature values)

Note: The data for the tin(IV) complex is derived from a specific study and is presented here as a proxy for the potential of 5,7-disubstituted-8-hydroxyquinolines. Cisplatin values are approximate ranges from the broader scientific literature.

Antimicrobial Activity: A Potential DNA Gyrase Inhibitor

Quinolone compounds are a well-established class of antibiotics that exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Ciprofloxacin is a widely used fluoroquinolone antibiotic. Studies have indicated that 5,7-dinitro-8-hydroxyquinoline derivatives exhibit potent antimycobacterial activity, in some cases surpassing that of ciprofloxacin against specific strains like Mycobacterium abscessus and M. smegmatis. This suggests that this compound could function as a novel antimicrobial agent, potentially through the inhibition of DNA gyrase.

Below is a comparative table of known DNA gyrase inhibitors. While specific MIC values for this compound are yet to be reported, the data for Ciprofloxacin provides a benchmark for potent antibacterial activity.

InhibitorTarget Organism(s)Typical MIC Range (µg/mL)
Ciprofloxacin Gram-positive and Gram-negative bacteria0.015 - 2.0
Novobiocin Gram-positive bacteria0.03 - 1.0

Enzyme Inhibition: Targeting Cathepsin B

Cathepsin B is a lysosomal cysteine protease that is implicated in various pathological processes, including cancer progression. Nitroxoline (5-nitro-8-hydroxyquinoline), a close structural analog of this compound, has been identified as a potent and reversible inhibitor of Cathepsin B.[2][3][4] The inhibitory mechanism involves the interaction of the nitro group with histidine residues in the occluding loop of the enzyme.[4] This provides a strong rationale for investigating this compound as a potential Cathepsin B inhibitor.

Here, we compare the inhibitory potential with known Cathepsin B inhibitors. The IC50 for Nitroxoline is provided as a reference for the potential activity of its dinitro analog.

InhibitorType of InhibitionIC50 (nM)
Nitroxoline Reversible~250
CA-074 Irreversible, selective~1-10
E-64 Irreversible, broad-spectrum~10-100

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducible research.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Cisplatin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DNA Gyrase Supercoiling Assay

This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

  • Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer (containing ATP and Mg²⁺).

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Ciprofloxacin) to the reaction mixture. Include a no-inhibitor control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.

Cathepsin B Inhibition Assay

This fluorometric assay measures the inhibition of Cathepsin B activity.

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate human Cathepsin B enzyme with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., E-64) in an assay buffer for a specified time at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC).

  • Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm). The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

anticancer_pathway cluster_cell Cancer Cell DNA DNA Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis DNA_Damage DNA_Damage DNA_Damage->Apoptosis DNA_Damage->Cell_Cycle_Arrest 5,7-Dinitroquinolin-8-ol_Analog 5,7-Disubstituted-8-HQ (e.g., Tin Complex) 5,7-Dinitroquinolin-8-ol_Analog->DNA_Damage Intercalation

Caption: Putative anticancer mechanism of 8-hydroxyquinoline analogs.

antimicrobial_workflow cluster_prep Preparation cluster_assay MIC Assay Bacterial_Culture Bacterial Culture (e.g., M. smegmatis) Inoculation Inoculate bacteria into wells with compound dilutions Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of This compound Compound_Dilution->Inoculation Positive_Control Ciprofloxacin (Positive Control) Positive_Control->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Observation Observe for turbidity Incubation->Observation Determine_MIC Determine_MIC Observation->Determine_MIC Lowest concentration with no visible growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

enzyme_inhibition_pathway Cathepsin_B Cathepsin_B Product Product Cathepsin_B->Product Catalysis Substrate Substrate Substrate->Cathepsin_B This compound This compound This compound->Cathepsin_B Inhibition

References

Safety Operating Guide

Proper Disposal of 5,7-Dinitroquinolin-8-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. 5,7-Dinitroquinolin-8-ol, a chemical requiring careful management, must be disposed of following stringent protocols to mitigate potential hazards. This guide provides essential, step-by-step instructions for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garments should be worn.

  • Eye Protection: Safety goggles or a face shield are necessary to prevent eye contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area. If dust or fumes are likely, a NIOSH/MSHA-approved respirator is recommended.[1][2]

In the event of accidental exposure, follow these first-aid measures immediately:

  • Ingestion: Rinse the mouth with water and seek immediate medical help. Do not induce vomiting.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1]

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. Seek medical help if they feel unwell.[1]

Step-by-Step Disposal Procedure

The disposal of this compound is classified as hazardous waste management and must adhere to local, regional, and national regulations.[2][3]

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste."[4]

    • The label must include the chemical name: "this compound."[4]

    • Segregate this waste from other chemical waste to avoid potential reactions.

  • Container Selection and Management:

    • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[5]

    • Ensure the container is in good condition, with a tightly sealing cap to prevent leaks or spills.[4]

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[5]

    • Keep the exterior of the container clean and free of any chemical residue.[5]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated, and locked area.[1]

    • The storage area should be away from incompatible materials.

  • Arranging for Disposal:

    • Dispose of the contents and container through a licensed hazardous waste disposal company.[1][6]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[7] They will provide specific instructions and ensure compliance with all applicable regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste container properly labeled 'Hazardous Waste' and with the chemical name? B->C D Label the container correctly. C->D No E Select a compatible, sealed container. C->E Yes D->E F Store in a designated, secure, and ventilated area. E->F G Contact EHS for disposal. F->G H End: Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5,7-Dinitroquinolin-8-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 5,7-Dinitroquinolin-8-ol

Researchers and scientists in drug development must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Face Protection Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a risk of splashes or generating aerosols.
Body Protection Laboratory coatA standard laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved respiratorRequired if there is a potential for generating dust or aerosols. The type of respirator and cartridge should be selected based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

  • Preparation : Before handling this compound, ensure that the designated work area, typically a certified chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Weighing and Aliquoting : All weighing and aliquoting of solid this compound must be conducted within a chemical fume hood to prevent the inhalation of any airborne particles. Use appropriate tools, such as a spatula and weighing paper, and handle them with care to avoid generating dust.

  • Dissolving the Compound : When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. Ensure the process is performed within the fume hood.

  • Post-Handling : After handling the compound, decontaminate all work surfaces, equipment, and glassware.[1] Dispose of all contaminated disposable materials as hazardous waste.[2] Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All solid waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[3] Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Labeling : The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."[2] The label should also include the date of accumulation and the primary hazard associated with the waste.

  • Storage : Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3] Secondary containment should be used to prevent the spread of material in case of a leak.

  • Decontamination of Empty Containers : Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][4] The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[4]

  • Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste disposal requests.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.[5] Collect the absorbed material and any contaminated soil into a sealed container for disposal as hazardous waste.[5] For large spills, evacuate the area and contact your institution's EHS department immediately.[5]

Visualizing the Workflow

To provide a clear and concise overview of the handling and disposal process, the following diagram illustrates the logical relationships and steps involved.

G Workflow for Handling and Disposal of this compound cluster_handling Operational Plan cluster_disposal Disposal Plan cluster_emergency Emergency Procedures Preparation Preparation Weighing_Aliquoting Weighing & Aliquoting Preparation->Weighing_Aliquoting Dissolving Dissolving Weighing_Aliquoting->Dissolving Spill Spill Weighing_Aliquoting->Spill Post_Handling_Decontamination Post-Handling & Decontamination Dissolving->Post_Handling_Decontamination Exposure Exposure Dissolving->Exposure Waste_Segregation Waste Segregation Post_Handling_Decontamination->Waste_Segregation Empty_Container_Decontamination Empty Container Decontamination Post_Handling_Decontamination->Empty_Container_Decontamination Container_Labeling Container Labeling Waste_Segregation->Container_Labeling Storage Storage Container_Labeling->Storage Waste_Pickup Waste Pickup Storage->Waste_Pickup Empty_Container_Decontamination->Waste_Pickup

Caption: This diagram outlines the key stages for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.